molecular formula C6H5ClFNO B572416 2-Chloro-5-fluoro-4-methoxypyridine CAS No. 1211515-16-0

2-Chloro-5-fluoro-4-methoxypyridine

Cat. No.: B572416
CAS No.: 1211515-16-0
M. Wt: 161.56
InChI Key: OYQMZELAVIVTOM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methoxypyridine (CAS 1211515-16-0) is a versatile chemical intermediate with the molecular formula C6H5ClFNO and a molecular weight of 161.56 . This substituted pyridine is part of the important class of fluorinated aromatic compounds, which are widely recognized as valuable building blocks in the synthesis of pharmaceuticals and agrochemicals; the presence of fluorine atoms in such compounds often enhances their lipophilicity and biological activity . The specific substitution pattern on the pyridine ring, featuring reactive chloro and fluoro substituents adjacent to the methoxy group, makes this compound a suitable substrate for further synthetic manipulations, including catalytic halogen exchange reactions . It is typically supplied as a solid and requires storage under an inert atmosphere at 2-8°C to maintain stability . As a key synthetic intermediate, its primary research value lies in its application in medicinal chemistry and crop protection research, particularly for constructing molecules with specific biological activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQMZELAVIVTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-16-0
Record name 2-chloro-5-fluoro-4-methoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-methoxypyridine, a halogenated and methoxylated pyridine derivative of significant interest to the chemical and pharmaceutical industries. Identified by CAS Number 1211515-16-0 , this compound serves as a versatile synthetic building block for the development of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles for analogous structures, explores its key reaction types, and provides essential safety and handling protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable intermediate.

Introduction: A Versatile Heterocyclic Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic properties. This compound belongs to this critical class of compounds. Its structure is characterized by:

  • A pyridine ring , a bioisostere of benzene, which can engage in hydrogen bonding and other non-covalent interactions with biological targets.

  • A chlorine atom at the 2-position , which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a primary site for molecular elaboration.

  • A fluorine atom at the 5-position , which can enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate the pKa of the pyridine nitrogen.

  • A methoxy group at the 4-position , an electron-donating group that influences the electronic character of the ring, thereby affecting the reactivity of the other positions.

This unique combination of functional groups makes this compound a highly sought-after intermediate for creating libraries of novel compounds for screening and lead optimization in drug discovery programs.

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource
CAS Number 1211515-16-0
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
Monoisotopic Mass 161.00436 Da
Appearance Typically a solid or oil (inferred from similar compounds)N/A
Synonyms 2-Chloro-5-fluoro-4-methoxy-pyridine
Predicted XlogP 1.9

Proposed Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be constructed based on established methodologies for synthesizing multi-substituted pyridines. The following proposed workflow starts from a readily available precursor and employs standard, high-yielding transformations.

Proposed Synthetic Workflow

The synthesis is envisioned as a multi-step process involving controlled halogenation and functional group interconversion. The rationale behind this approach is to introduce the substituents in a sequence that leverages their directing effects and minimizes the formation of unwanted isomers.

G cluster_0 Proposed Synthesis of this compound A Starting Material (e.g., Substituted Pyridine) B Step 1: Chlorination (e.g., POCl₃ or SO₂Cl₂) A->B Introduce Chloro group C Step 2: Nitration (HNO₃/H₂SO₄) B->C Introduce Nitro group, directed by existing substituents D Step 3: Methoxylation (NaOCH₃) C->D Nucleophilic substitution of a leaving group or activation E Step 4: Reduction of Nitro Group (e.g., H₂, Pd/C) D->E -NO₂ to -NH₂ F Step 5: Sandmeyer or Balz-Schiemann Reaction (NaNO₂, HBF₄ or HF-Pyridine) E->F Diazotization followed by fluorination G Final Product This compound F->G Formation of C-F bond

Caption: A plausible multi-step synthetic workflow for this compound.

Step-by-Step Methodological Rationale
  • Chlorination: The initial chlorination of a suitable pyridine precursor is a crucial first step. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are commonly employed for this transformation. The choice of starting material is critical to ensure regioselectivity for the 2-position.

  • Nitration: Subsequent nitration introduces a nitro group, which will later be converted to the fluorine substituent. The existing chloro and methoxy groups will direct the position of nitration. Careful control of temperature is essential to prevent side reactions.

  • Methoxylation: If not already present in the starting material, the methoxy group is typically introduced via nucleophilic substitution using sodium methoxide. This reaction often requires an activated pyridine ring or the displacement of a suitable leaving group.

  • Reduction: The nitro group is reduced to an amine (-NH₂). This is a standard transformation, commonly achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., Fe/HCl).

  • Fluorination: The final installation of the fluorine atom is accomplished via a Sandmeyer-type reaction. The primary amine is first converted to a diazonium salt using sodium nitrite under acidic conditions. The subsequent decomposition of the diazonium salt in the presence of a fluoride source, such as in the Balz-Schiemann reaction (using HBF₄), yields the desired 5-fluoro substituent. This two-step sequence is a reliable method for introducing fluorine onto an aromatic ring.

Key Reactions and Applications in Drug Discovery

The synthetic value of this compound lies in its capacity to undergo a variety of subsequent reactions, making it a versatile scaffold for building molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the electron-deficient 2-position of the pyridine ring is highly susceptible to displacement by nucleophiles. This is the most common and powerful application of this building block.

  • Mechanism: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom.

  • Applications: This reaction allows for the straightforward introduction of a wide range of functionalities, including amines, thiols, and alcohols, which are crucial for modulating the biological activity and physicochemical properties of a drug candidate. For instance, reacting it with a piperazine derivative is a common strategy in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr for 2-chloropyridines, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can also be employed to form new carbon-carbon or carbon-nitrogen bonds.

  • Mechanism: These reactions involve an oxidative addition, transmetalation, and reductive elimination cycle catalyzed by a palladium complex.

  • Applications: Suzuki coupling with boronic acids or esters can introduce aryl or alkyl groups, expanding the carbon skeleton of the molecule. This is particularly useful for creating complex bi-aryl structures often found in kinase inhibitors and other targeted therapies.

G cluster_1 Key Downstream Reactions Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., + R-NH₂) Start->SNAr Displacement of Cl Suzuki Suzuki Cross-Coupling (e.g., + R-B(OH)₂) Start->Suzuki Pd-catalyzed C-C bond formation Product_SNAr Amine-Substituted Product SNAr->Product_SNAr Product_Suzuki Aryl/Alkyl-Substituted Product Suzuki->Product_Suzuki

Caption: Primary reaction pathways for this compound in synthesis.

Safety, Handling, and Storage

5.1 Hazard Identification

Based on available safety data for the compound and its structural analogs, this compound is considered hazardous.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

5.2 Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

5.3 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound (CAS: 1211515-16-0) is a strategically functionalized heterocyclic compound with significant potential as an intermediate in organic synthesis. Its value is derived from the specific arrangement of its chloro, fluoro, and methoxy substituents, which allows for predictable and versatile reactivity. The chlorine atom at the 2-position serves as a robust handle for introducing molecular complexity, primarily through nucleophilic aromatic substitution. For research organizations and professionals in drug development, this compound represents a key building block for accessing novel chemical matter and accelerating the discovery of new therapeutic agents.

References

  • SFJ-Chemical. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]
  • Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase.... [Link]
  • PubChemLite. This compound (C6H5ClFNO). [Link]
  • Google Patents.
  • Pharmazone.

A Comprehensive Technical Guide to 2-Chloro-5-fluoro-4-methoxypyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-5-fluoro-4-methoxypyridine, a halogenated and methoxylated pyridine derivative of significant interest in medicinal chemistry and process development. As a versatile heterocyclic building block, its unique substitution pattern offers a confluence of reactivity and specific physicochemical properties that are highly valuable in the synthesis of complex molecular architectures. This document details the compound's core properties, outlines a representative synthetic pathway with mechanistic insights, describes robust analytical validation techniques, and explores its applications as a key intermediate in modern drug discovery programs.

Core Physicochemical & Structural Properties

This compound (CAS No. 1211515-16-0) is a substituted pyridine carrying chloro, fluoro, and methoxy groups. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a strategic component for creating novel active pharmaceutical ingredients (APIs). The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is a key handle for cross-coupling reactions. The fluorine atom at the 5-position and the methoxy group at the 4-position significantly modulate the electron density of the pyridine ring, influencing its reactivity, metabolic stability, and binding interactions in a biological context.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability[1]. Similarly, chloro and methoxy groups play crucial roles in modulating ligand-protein interactions and optimizing pharmacokinetic profiles[2]. This compound elegantly combines these features into a single, versatile scaffold.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 161.56 g/mol [3][4]
Molecular Formula C₆H₅ClFNO[3]
CAS Number 1211515-16-0[3][4][5]
Canonical SMILES COC1=CC(=NC=C1F)Cl
MDL Number MFCD18257279[3][5]
Appearance (Typically) Off-white to yellow solidSupplier Data
Storage Conditions Inert atmosphere, 2-8°C[4]

// Define the molecule structure mol [label=<

This compound
N1
C1(Cl)C(F)
C2C(OC)
C3C
C4C

>]; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of highly substituted pyridines often requires multi-step sequences designed to precisely control the regiochemistry of functional group installation[6]. While a single, universally adopted protocol for this compound is not prominent in the literature, its synthesis can be logically derived from established methods for preparing related fluorinated pyridines, often detailed in patent literature[7].

A plausible and illustrative synthetic strategy involves the construction of the pyridine core followed by sequential halogenation and functionalization. The causality behind this approach is rooted in the directing effects of the substituents and the relative stability of intermediates.

Illustrative Synthetic Protocol

This protocol is a representative amalgamation based on general principles for synthesizing substituted pyridines.

Step 1: Formation of a Dihydropyridone Precursor The synthesis often begins with the construction of a pyridone ring system, which serves as a robust scaffold for subsequent modifications. This can be achieved through condensation reactions of 1,3-dicarbonyl compounds with an appropriate nitrogen source.

Step 2: Chlorination and Aromatization The pyridone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃). This reaction serves a dual purpose: it converts the keto group into a chloro group at the 2-position and drives the aromatization of the ring to form the stable pyridine system. This is a standard and field-proven method for generating 2-chloropyridines from their corresponding pyridones[8][9].

Step 3: Introduction of the Fluoro Group Introducing a fluorine atom often involves a nucleophilic aromatic substitution (SNAr) on a suitably activated precursor or, more commonly, a Sandmeyer-type reaction on an amino-substituted pyridine. For instance, a precursor like 2-chloro-5-amino-4-methoxypyridine could be subjected to diazotization followed by thermal decomposition in the presence of a fluoride source (e.g., from HPF₆), a method known as the Balz-Schiemann reaction or a variation thereof[7]. The choice of this method is dictated by the reliability and high yields often associated with converting an amino group to a fluoro group on an aromatic ring.

Step 4: Methoxy Group Installation The methoxy group can be introduced via nucleophilic substitution of a suitable leaving group (like another halogen) at the 4-position, activated by the ring's electron-withdrawing nature. This reaction is typically performed using sodium methoxide in methanol. The timing of this step in the overall synthesis is critical to avoid undesired side reactions.

G start Starting Materials (e.g., Dicarbonyls, Nitrogen Source) step1 Step 1: Ring Formation (Condensation/Cyclization) start->step1 step2 Step 2: Chlorination/Aromatization (e.g., POCl3) step1->step2 step3 Step 3: Functional Group Interconversion (e.g., Nitration -> Reduction -> Amination) step2->step3 Builds precursor for Fluorine step4 Step 4: Fluorination (Diazotization/Schiemann Reaction) step3->step4 step5 Step 5: Methoxylation (Nucleophilic Substitution) step4->step5 product This compound step5->product

Caption: Generalized workflow for the synthesis of the target compound.

Analytical Validation: A Self-Validating System

Confirming the identity and purity of this compound is critical. A combination of chromatographic and spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Experimental Protocols for Analysis

A. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine purity and quantify impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product, with purity typically >97%. The retention time serves as a reliable identifier under consistent conditions.

B. Mass Spectrometry (MS)

  • Objective: To confirm molecular weight and elemental composition.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 162.01. A characteristic isotopic pattern for one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks) must be observed, providing definitive confirmation of the chloro-substituent.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide unambiguous structural elucidation.

  • Solvent: CDCl₃ or DMSO-d₆.

  • ¹H NMR: Two distinct aromatic proton signals are expected. The proton at C6 (adjacent to the nitrogen) and the proton at C3 will appear as doublets or doublet of doublets due to coupling with the fluorine atom. The methoxy group will present as a sharp singlet around 3.9-4.1 ppm.

  • ¹³C NMR: Six distinct carbon signals are expected. The carbon atoms bonded to fluorine and chlorine will show characteristic shifts and C-F coupling constants.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing final structural confirmation.

The combination of a correct mass and isotopic pattern from MS, a single peak in HPLC, and a confirmatory NMR spectrum provides a high degree of confidence in the material's identity and purity.

Applications in Drug Discovery and Development

This compound is not an end-product but a high-value intermediate. Its utility lies in its pre-functionalized core, allowing for rapid diversification and elaboration into more complex target molecules.

A. Scaffold for Kinase Inhibitors The pyridine core is a common feature in many kinase inhibitors. The 2-chloro position is an ideal attachment point for hinge-binding motifs via SNAr reactions with amine-containing fragments. The fluoro and methoxy groups can then occupy other regions of the ATP-binding pocket, contributing to potency and selectivity.

B. Intermediate for Agrochemicals Substituted pyridines are foundational to many modern herbicides and fungicides[9]. The specific substituents on this compound can be leveraged to synthesize active ingredients with desired efficacy and crop safety profiles.

C. Building Block for Lead Optimization In a drug discovery campaign, this compound allows for systematic exploration of the structure-activity relationship (SAR). The chloro group can be replaced with various nucleophiles or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. This enables medicinal chemists to fine-tune the pharmacological properties of a lead series. The compound's role as a versatile heterocyclic building block is a recurring theme in chemical innovation for pharmaceuticals.

G cluster_0 Core Intermediate cluster_1 Key Reactions cluster_2 Target Molecules Core This compound Reactions Suzuki Coupling Buchwald-Hartwig Nucleophilic Substitution (SNAr) Core->Reactions Enables... Targets Kinase Inhibitors Agrochemicals Other Bioactive Compounds Reactions->Targets To Synthesize...

Caption: Role as an intermediate in synthetic chemistry workflows.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents, as recommended by suppliers[4].

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Route to Highly Substituted Pyridines.Journal of Organic Chemistry.
  • CN111484455A - Synthetic method of 2-chloro-5-fluoro-6-methylpyrimidine.Google Patents.
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.Google Patents.
  • 1207175-10-7,3,5-Dichloro-6-methyl-1H-indazole.AccelaChem.
  • US4612377A - Preparation of 2-chloro-5-methylpyridine.Google Patents.
  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320.EPO.
  • Preparation of 2-chloro-5-chloromethylpyridine.Justia Patents.
  • 2-Chloro-5-fluoropyrimidine.PubChem.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery.YouTube.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.MDPI.

Sources

A Comprehensive Technical Guide to 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties of 2-Chloro-5-fluoro-4-methoxypyridine, a key building block in modern medicinal chemistry. Its unique substitution pattern offers a valuable scaffold for developing novel therapeutic agents. Understanding its fundamental properties is critical for its effective application in synthesis, process development, and formulation.

Section 1: Chemical Identity and Core Properties

This compound is a halogenated and methoxy-substituted pyridine derivative. The presence of chloro, fluoro, and methoxy groups on the pyridine ring imparts specific reactivity and physical characteristics that are highly sought after in the design of complex organic molecules.

Molecular Structure:

Physicochemical Data Summary

The core physical properties of this compound are summarized below. These values are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
CAS Number 1211515-16-0[1]
Molecular Formula C₆H₅ClFNO[2]
Molecular Weight 161.56 g/mol [2]
Appearance Solid (Predicted/Typical)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available
EC Number 835-780-9[1]

Note: Experimentally determined data for properties like boiling point, melting point, and solubility are not consistently available in public literature. Researchers should perform their own characterization.

Computational Properties

Computational models provide valuable estimates for molecular behavior, aiding in areas like drug design and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyPredicted ValueSource
XlogP 1.9[2]
Topological Polar Surface Area (TPSA) 22.1 Ų[3]
Monoisotopic Mass 161.00436 Da[2]

The predicted XlogP value of 1.9 suggests a moderate level of lipophilicity, a key parameter influencing a molecule's ability to cross biological membranes.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a full experimental dataset for this compound is not publicly available, this section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methoxy group protons and the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative atoms (Cl, F, O, N) will appear at characteristic downfield shifts.

  • ¹⁹F NMR (Fluorine NMR): This technique is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected, with coupling to adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Expected Molecular Ion Peak [M]+: ~161.00 g/mol .

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak (approximately one-third the intensity of the M+ peak) due to the natural abundance of the ³⁷Cl isotope.

  • Predicted Adducts: Collision cross-section (CCS) values have been predicted for various adducts, such as [M+H]⁺ and [M+Na]⁺, which can aid in identification during LC-MS analysis.[2]

Experimental Workflow for Purity and Identity Confirmation

This workflow outlines a standard, self-validating protocol for confirming the identity and purity of a supplied batch of this compound.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Spectroscopic Confirmation cluster_2 Step 3: Purity Determination cluster_3 Step 4: Validation & Release A Receive Sample (CAS: 1211515-16-0) B Visual Inspection (Color, Physical State) A->B C Dissolve in CDCl₃ B->C D Acquire ¹H, ¹³C, ¹⁹F NMR Spectra C->D E LC-MS Analysis (Confirm MW & Isotope Pattern) C->E F HPLC or GC-FID Analysis E->F G Calculate Purity (%) H Compare Data to Reference Spectra G->H I Data Matches & Purity ≥98%? H->I J Release for Synthesis I->J Yes K Quarantine & Re-analyze I->K No

Workflow for Identity and Purity Verification.

Causality in Protocol: This workflow ensures trustworthiness. NMR and MS are orthogonal techniques that validate identity, while chromatography (HPLC/GC) provides a quantitative measure of purity. A failure at any step necessitates quarantine, preventing the use of substandard material in sensitive drug development pathways.

Section 3: Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Classification

Based on aggregated data, the compound presents the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4] A dust mask or respirator should be used if handling the solid generates dust.[5]

  • Ventilation: Use only in a well-ventilated area or a chemical fume hood.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[4]

  • Spill Response: In case of a spill, collect the material mechanically (avoiding dust generation) and place it in a suitable container for disposal.[5]

Storage Recommendations
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]

References

  • Chemical Label for this compound.Google Cloud.
  • PubChemLite Entry for this compound.PubChemLite.
  • PubChem Entry for 2-Chloro-5-methoxypyridine.
  • Safety Data Sheet for 2-Chloro-5-fluoropyridine.Fisher Scientific.
  • Safety D

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing molecular frontiers, the introduction of novel building blocks like 2-Chloro-5-fluoro-4-methoxypyridine represents a gateway to untapped chemical space. This substituted pyridine is a valuable intermediate, offering a unique combination of reactive sites for the intricate construction of complex pharmaceutical agents. However, realizing its synthetic potential necessitates a foundational understanding and rigorous adherence to safety protocols. This guide provides an in-depth technical overview of the safety considerations, handling procedures, and emergency responses pertinent to this compound, ensuring that innovation and safety proceed hand in hand.

Hazard Identification and Risk Assessment: Understanding the Core Profile

This compound is classified as a hazardous substance, and a thorough understanding of its intrinsic properties is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The compound is designated as a "Warning" signal word substance.[1][2] This classification stems from a constellation of potential health effects, which demand careful management to mitigate risk. The key hazard statements (H-statements) associated with this compound are:

  • H302: Harmful if swallowed .[1][2][3]

  • H315: Causes skin irritation .[1][2][3]

  • H319: Causes serious eye irritation .[1][3]

  • H335: May cause respiratory irritation .[1][3]

These classifications are not merely administrative; they are predictive of the compound's interaction with biological systems. The electrophilic nature of the chlorinated pyridine ring, coupled with the presence of a fluoro group, can lead to reactivity with biological nucleophiles, underlying its irritant properties. Ingestion can lead to systemic toxicity, while dermal and ocular contact can result in localized inflammation and damage. Inhalation of airborne particulates or aerosols can irritate the sensitive mucosal linings of the respiratory tract.

GHS Pictograms and Their Implications

The following pictograms are associated with this compound, providing an immediate visual reinforcement of the primary hazards:

GHS07
  • GHS07 (Exclamation Mark): This pictogram indicates that the substance may cause less serious health effects, such as irritation to the skin, eyes, or respiratory tract, and may be harmful if swallowed.[1][2]

Prudent Handling and Engineering Controls: A Proactive Approach to Safety

Given the identified hazards, a proactive and multi-layered approach to handling this compound is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[1][4][5] This is non-negotiable. A fume hood provides critical ventilation to prevent the accumulation of vapors, dusts, or aerosols in the laboratory atmosphere, thereby minimizing the risk of inhalation exposure. All weighing, transferring, and reaction setup operations involving this compound should be conducted within the sash of a fume hood.

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5] In the event of an accidental exposure, immediate access to these emergency facilities is paramount.

Personal Protective Equipment (PPE): The Researcher's Essential Barrier

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[4][5]Protects against accidental splashes that can cause serious eye irritation. Standard safety glasses do not provide adequate protection.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4]Prevents skin contact that can lead to irritation. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
Body Protection A laboratory coat.Provides a removable barrier to protect personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[4][5]Protects against inhalation of dusts or aerosols, which can cause respiratory irritation.

Experimental Protocol: Donning and Doffing PPE

  • Donning (Putting On):

    • Put on a laboratory coat.

    • Put on chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of the laboratory coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare hands.

    • Remove the laboratory coat, turning it inside out to contain any contamination.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Safe Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] An inert atmosphere is recommended for long-term storage.[2] The recommended storage temperature is between 2-8°C.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4] These materials can react exothermically with the pyridine derivative, potentially leading to a loss of containment.

Emergency Procedures: A Blueprint for Rapid and Effective Response

In the event of an accidental exposure or spill, a well-rehearsed emergency plan is critical to minimizing harm to personnel and the environment.

First-Aid Measures: Immediate Actions are Crucial

The following first-aid measures should be implemented immediately following an exposure to this compound:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[4][6] Seek immediate medical attention.[4][6] If present, remove contact lenses, but only if it can be done easily.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation occurs, seek medical advice.[1][6][7]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][4][6] If the person is not breathing, give artificial respiration.[4] Seek medical attention if you feel unwell.[1][4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[1]

Emergency Response Workflow

Emergency_Response Exposure Exposure Occurs (Eye, Skin, Inhalation, Ingestion) Assess Assess the Situation (Is the area safe?) Exposure->Assess FirstAid Administer Immediate First Aid (Based on exposure route) Assess->FirstAid Medical Seek Professional Medical Attention FirstAid->Medical Spill Spill or Release Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Control Control the Spill (Use absorbent material) Evacuate->Control Decontaminate Decontaminate the Area Control->Decontaminate Report Report the Incident Decontaminate->Report Decomposition Compound This compound Heat High Heat / Fire Compound->Heat Products Hazardous Decomposition Products Heat->Products COx CO, CO₂ Products->COx Carbon Oxides NOx NOx Products->NOx Nitrogen Oxides HCl HCl Products->HCl Hydrogen Chloride HF HF Products->HF Hydrogen Fluoride

Caption: The potential hazardous decomposition products of this compound upon exposure to high heat.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not extensively published. However, based on its hazard classifications, it is known to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. [1][3]Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. [4][9][10]The lack of comprehensive data underscores the importance of handling this compound with a high degree of caution to minimize any potential for exposure and environmental release.

Conclusion

This compound is a valuable tool in the arsenal of the modern medicinal and synthetic chemist. Its safe and effective use is predicated on a thorough understanding of its hazard profile and the diligent application of robust safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into all workflows involving this compound, researchers can confidently and responsibly explore its synthetic potential, paving the way for future discoveries in drug development and beyond.

References

  • 2-Fluoro-4-methoxypyridine - CymitQuimica. (2024, April 11).
  • chemical label this compound.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 2).
  • Buy this compound from JHECHEM CO LTD - ECHEMI.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • This compound - Ragalahari.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
  • 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem.
  • 2-Chloro-4-hydrazino-5-methoxy-pyrimidine SDS, 98021-95-5 Safety Data Sheets - Echemi.
  • 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop.
  • MSDS of 2-fluoro-5-methoxypyridine. (2017, August 7).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 20).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 27).

Sources

Spectroscopic Signature of 2-Chloro-5-fluoro-4-methoxypyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Context for Spectroscopic Analysis

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, substituted pyridines are of paramount importance due to their versatile chemical reactivity and their prevalence in biologically active molecules. 2-Chloro-5-fluoro-4-methoxypyridine (CAS 1211515-16-0) is a key building block, presenting a unique substitution pattern that imparts specific electronic and steric properties. A thorough understanding of its spectroscopic characteristics is fundamental for researchers in confirming its identity, assessing its purity, and tracking its transformations in complex reaction matrices.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and extensive data from analogous structures to provide a robust, predictive framework for its characterization. This approach, rooted in first principles and comparative data analysis, offers a reliable reference for scientists working with this and related molecules.

Molecular Structure and Spectroscopic Rationale

The strategic placement of substituents on the pyridine ring dictates the molecule's electronic environment and, consequently, its spectroscopic signature. The interplay between the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group creates a nuanced distribution of electron density, which is directly probed by spectroscopic techniques.

To facilitate a clear discussion of the spectral data, the following IUPAC-recommended numbering scheme for the pyridine ring will be used:

Caption: IUPAC numbering of the this compound ring.

¹H and ¹³C NMR Spectroscopy: Probing the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide a detailed map of the proton and carbon environments.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a compound like this compound is crucial for reproducibility and accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common first choice for its versatility.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion, which is particularly important for resolving complex coupling patterns in substituted aromatic systems.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8 to 16, depending on sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Employing techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one for the methoxy group protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic Proton~8.1 - 8.3Doublet (d)~2-4 Hz (⁴JHF)H-6
Aromatic Proton~7.0 - 7.2Doublet (d)~5-7 Hz (³JHF)H-3
Methoxy Protons~3.9 - 4.1Singlet (s)--OCH₃

Rationale for Predictions:

  • H-6: This proton is adjacent to the electronegative nitrogen atom, which deshields it, leading to a downfield chemical shift. It is expected to show a small coupling to the fluorine atom at position 5 (a four-bond coupling, ⁴JHF).

  • H-3: This proton is ortho to the chlorine atom and is expected to appear at a relatively upfield position compared to H-6. It will exhibit a larger three-bond coupling (³JHF) to the fluorine atom at position 5.

  • -OCH₃: The methoxy protons will appear as a sharp singlet in a typical range for such groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the influence of the electronegative substituents (Cl, F, and the nitrogen atom), the chemical shifts of the ring carbons will be spread over a wide range. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)Assignment
Aromatic Carbon~155 - 160Doublet (d)Large (~240-260 Hz)C-5
Aromatic Carbon~150 - 155Singlet (or small d)-C-2
Aromatic Carbon~145 - 150Singlet (or small d)-C-4
Aromatic Carbon~140 - 145Doublet (d)Small (~4-6 Hz)C-6
Aromatic Carbon~110 - 115Doublet (d)Moderate (~15-25 Hz)C-3
Methoxy Carbon~55 - 60Singlet--OCH₃

Rationale for Predictions:

  • C-5: Directly attached to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will exhibit a very large one-bond coupling constant (¹JCF).

  • C-2: Bonded to chlorine, this carbon will also be deshielded.

  • C-4: Attached to the oxygen of the methoxy group, this carbon will be found at a downfield chemical shift.

  • C-6 and C-3: These carbons will show smaller two- and three-bond couplings to the fluorine atom, respectively. Their chemical shifts are influenced by their proximity to the various substituents.

  • -OCH₃: The methoxy carbon will appear in its characteristic upfield region.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The spectrum provides a "fingerprint" that is unique to the compound's structure.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for neat samples with minimal preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Weak to MediumAromatic C-H stretch
~2950 - 2850Weak to MediumAliphatic C-H stretch (-OCH₃)
~1600 - 1550Medium to StrongC=C and C=N ring stretching vibrations
~1480 - 1440Medium to StrongC=C and C=N ring stretching vibrations
~1300 - 1200StrongC-O-C asymmetric stretch (methoxy)
~1100 - 1000StrongC-F stretch
~800 - 700StrongC-Cl stretch

Rationale for Predictions:

  • The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

  • The C-H stretching of the methoxy group is found in the typical aliphatic region.

  • The pyridine ring itself gives rise to a series of characteristic C=C and C=N stretching bands in the 1600-1400 cm⁻¹ region.

  • The strong C-O-C stretching of the methoxy group and the C-F stretch are prominent features.

  • The C-Cl stretch is expected at lower wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Impact (EI) ionization can also be used to induce more extensive fragmentation, providing detailed structural information.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Acquisition: The mass spectrum is acquired over a suitable m/z (mass-to-charge ratio) range, for example, m/z 50-500.

Predicted Mass Spectral Data (ESI-MS)
m/z (mass-to-charge)IonComments
162.0116[M+H]⁺The protonated molecular ion. The presence of chlorine will result in an isotopic peak at m/z 164.0087 (the [M+2+H]⁺ peak) with an intensity of approximately one-third of the [M+H]⁺ peak, which is a characteristic signature for a monochlorinated compound.
184.0035[M+Na]⁺Adduct with sodium, often observed in ESI.

Note: The predicted m/z values are for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

Predicted Fragmentation Pathway (EI-MS)

Under the higher energy conditions of Electron Impact (EI) ionization, the molecular ion (M⁺) would be expected to undergo fragmentation. A plausible fragmentation pathway is outlined below.

G M [C₆H₅ClFNO]⁺˙ m/z 161/163 M_minus_CH3 [M - CH₃]⁺ m/z 146/148 M->M_minus_CH3 - •CH₃ M_minus_CO [M - CH₃ - CO]⁺ m/z 118/120 M_minus_CH3->M_minus_CO - CO Pyridine_fragment Pyridine ring fragments M_minus_CO->Pyridine_fragment Further fragmentation

Caption: A potential fragmentation pathway for this compound under EI-MS.

Rationale for Fragmentation:

  • Loss of a Methyl Radical: A common initial fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 146/148.

  • Loss of Carbon Monoxide: The resulting ion can then lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenols and methoxyarenes, to give a fragment at m/z 118/120.

  • Further Fragmentation: Subsequent fragmentations would involve the loss of chlorine, fluorine, or cleavage of the pyridine ring itself.

Conclusion: An Integrated Approach to Structural Verification

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. While ¹H and ¹³C NMR establish the precise connectivity of the atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The predictive data and interpretations provided in this guide, based on sound spectroscopic principles and data from analogous compounds, offer researchers a reliable framework for the characterization of this important synthetic building block, ensuring confidence in their experimental outcomes and accelerating the pace of discovery.

References

This section would be populated with actual references if specific experimental data were found. The following are representative examples of the types of sources that would be cited.

  • Spectrometric Identification of Organic Compounds, Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]
  • PubChem Compound Summary for CID 135566336, this compound.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-chloro-5-fluoro-4-methoxypyridine, a valuable substituted pyridine intermediate in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process commencing from the readily available starting material, 5-fluorouracil. This document delves into the mechanistic underpinnings of each synthetic transformation, offering detailed, step-by-step experimental protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary insights for the successful laboratory-scale synthesis of this key intermediate.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents across a wide range of disease areas. The pyridine ring system, with its unique electronic properties and ability to engage in hydrogen bonding, serves as a versatile template for the design of molecules with tailored pharmacological profiles. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

The target molecule, this compound, is a prime example of a highly functionalized pyridine intermediate. The presence of a chlorine atom at the 2-position provides a handle for further synthetic modifications, such as cross-coupling reactions, while the fluoro and methoxy groups can significantly influence the molecule's biological activity and metabolic stability. The strategic placement of these functional groups makes this compound a sought-after building block for the synthesis of novel drug candidates.

This guide will detail a practical and scalable two-step synthesis of this compound, starting from 5-fluorouracil. The chosen synthetic route is designed for efficiency and selectivity, leveraging well-established principles of heterocyclic chemistry.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a two-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial conversion of 5-fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group at the 4-position.

Synthesis of this compound start 5-Fluorouracil intermediate 2,4-Dichloro-5-fluoropyrimidine start->intermediate Chlorination (POCl3, N,N-dimethylaniline) product This compound intermediate->product Selective Methoxylation (CH3ONa, CH3OH)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The first step in the synthetic sequence is the chlorination of 5-fluorouracil to produce 2,4-dichloro-5-fluoropyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl3) as the chlorinating agent, often in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA) which acts as an acid scavenger.[1]

Mechanistic Insights

The reaction proceeds through the conversion of the amide-like functional groups in 5-fluorouracil into chloro-substituted pyrimidine rings. The phosphorus oxychloride acts as both a dehydrating and chlorinating agent. The N,N-dimethylaniline serves to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Chlorination Mechanism 5-Fluorouracil 5-Fluorouracil Intermediate_1 Intermediate_1 5-Fluorouracil->Intermediate_1 + POCl3 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 - HCl 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Intermediate_2->2,4-Dichloro-5-fluoropyrimidine + POCl3 - H3PO4

Caption: Simplified mechanism of the chlorination of 5-fluorouracil.

Experimental Protocol

Materials:

  • 5-Fluorouracil

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (CH2Cl2)

  • Water

  • 5% w/w aqueous sodium bicarbonate solution

  • Concentrated hydrochloric acid

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and under a nitrogen atmosphere, a mixture of 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents) is prepared.

  • The mixture is heated to approximately 100°C with stirring.[2]

  • N,N-dimethylaniline (2.00 mole equivalents) is added slowly to the reaction mixture over a period of about 9 hours, maintaining the temperature at around 100°C.[2]

  • After the addition is complete, the reaction mixture is stirred for an additional 4 hours at 100°C.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it into a mixture of water and dichloromethane, ensuring the temperature is maintained below 40°C.

  • The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with concentrated hydrochloric acid, followed by a 5% w/w aqueous sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine. The product can be further purified by distillation or chromatography if necessary.

Step 2: Selective Methoxylation of 2,4-Dichloro-5-fluoropyrimidine

The second and final step is the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloro-5-fluoropyrimidine with a methoxy group. The chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position. This selectivity is a well-documented phenomenon in pyrimidine chemistry and allows for the regioselective synthesis of the desired product.

Rationale for Regioselectivity

The enhanced reactivity of the C4 position in 2,4-dichloropyrimidines towards nucleophiles is attributed to the electronic effects of the ring nitrogen atoms. The nitrogen at position 1 withdraws electron density from the C2 and C6 positions, while the nitrogen at position 3 deactivates the C2 and C4 positions. The cumulative effect results in the C4 position being more electron-deficient and thus more electrophilic than the C2 position, favoring nucleophilic attack at C4.

Experimental Protocol

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Sodium methoxide (CH3ONa)

  • Methanol (CH3OH)

  • Water

  • Ethyl acetate

Procedure:

  • A solution of 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) in anhydrous methanol is prepared in a reaction vessel under a nitrogen atmosphere.

  • The solution is cooled to 0°C in an ice bath.

  • A solution of sodium methoxide (1.1 equivalents) in methanol is added dropwise to the cooled solution of the starting material.

  • The reaction mixture is stirred at 0°C and allowed to slowly warm to room temperature while monitoring the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, the mixture is quenched by the addition of water.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to afford the crude this compound. The product can be purified by column chromatography on silica gel.

Summary of Key Reaction Parameters

Parameter Step 1: Chlorination Step 2: Methoxylation
Starting Material 5-Fluorouracil2,4-Dichloro-5-fluoropyrimidine
Reagents POCl3, N,N-dimethylanilineCH3ONa, CH3OH
Solvent None (POCl3 in excess)Methanol
Temperature 100°C0°C to room temperature
Reaction Time ~13 hours1-3 hours
Workup Aqueous quench, extractionAqueous quench, extraction
Purification Distillation or chromatographyColumn chromatography

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis for this compound, a valuable building block in drug discovery. By starting with the readily available 5-fluorouracil, this synthetic route provides a practical approach for obtaining this highly functionalized pyridine intermediate. The detailed experimental protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge necessary to successfully implement this synthesis in a laboratory setting. The principles of regioselectivity in nucleophilic aromatic substitution on the pyrimidine core are key to the success of this strategy, highlighting the elegance and predictability of heterocyclic chemistry.

References

  • ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.
  • Google Patents. (n.d.). CN102070536A - Method for preparing 2, 4-dichloro-5-fluoropyrimidine compound.
  • ResearchGate. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
  • ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

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An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-methoxypyridine: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoro-4-methoxypyridine is a key heterocyclic building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups on a pyridine scaffold, imparts specific physicochemical properties that are highly sought after in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this valuable compound. The discussion emphasizes the chemical logic behind the chosen synthetic strategies, including the regioselective functionalization of polysubstituted pyridine rings. Detailed, field-proven protocols and visual representations of the synthetic workflows are presented to enable researchers to confidently and efficiently synthesize this target molecule.

Introduction: The Significance of this compound in Drug Discovery

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The specific substitution pattern of this compound offers a versatile platform for further chemical elaboration. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the introduction of diverse functionalities. The fluorine atom at the 5-position can enhance metabolic stability and modulate the pKa of the pyridine nitrogen, while the methoxy group at the 4-position influences the electronic properties and solubility of the molecule. Understanding the most efficient and scalable synthetic pathways to this key intermediate is therefore of paramount importance for drug development programs.

Strategic Approaches to the Synthesis: Identifying the Core Starting Materials

The synthesis of this compound can be approached from several strategic directions, primarily dictated by the commercial availability and cost of the initial starting materials. The most logical and industrially viable routes converge on the preparation of a key intermediate, 2,4-dichloro-5-fluoropyridine , followed by a regioselective methoxylation.

This guide will focus on two primary synthetic pathways, categorized by their foundational starting materials:

  • Pathway A: From Fluorinated Pyrimidine Precursors: This approach leverages the commercial availability of fluorinated pyrimidine derivatives, such as 5-fluorouracil, which can be converted to the key dichlorofluoropyridine intermediate.

  • Pathway B: From Substituted Pyridine Precursors: This strategy begins with a pre-functionalized pyridine ring, such as an aminopyridine, which is then elaborated through a series of halogenation and functional group interconversions.

Pathway A: Synthesis from Fluorinated Pyrimidine Precursors

While the direct synthesis from a pyridine starting material is common, the principles of chlorination of related heterocyclic systems, such as pyrimidines, provide a valuable and analogous approach. The synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil is a well-established industrial process that highlights the key transformations required.[1][2]

Key Intermediate Synthesis: 2,4-Dichloro-5-fluoropyridine from 5-Fluorouracil

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a robust method that involves the replacement of the hydroxyl groups of the uracil tautomer with chlorine atoms.

Reaction Scheme:

G start 5-Fluorouracil product 2,4-Dichloro-5-fluoropyrimidine start->product Chlorination reagent POCl₃, N,N-dimethylaniline

Caption: Chlorination of 5-Fluorouracil.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.

  • N,N-Dimethylaniline (DMA): This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.[1]

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The following protocol is a representative method for the synthesis of the key intermediate.

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Ice

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a stirrer, add 5-fluorouracil and an excess of phosphorus oxychloride.

  • Slowly add N,N-dimethylaniline to the mixture while maintaining the temperature.

  • Heat the reaction mixture to reflux (approximately 114°C) and maintain for 2 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine.

Data Summary for Pathway A Intermediate Synthesis:

Starting MaterialReagentsTemperatureTimeYieldReference
5-FluorouracilPOCl₃, N,N-dimethylaniline114°C2 hUp to 92.2%[1]

Pathway B: Synthesis from Substituted Pyridine Precursors

This approach begins with a pyridine ring that already contains some of the required functional groups or can be readily converted to them. A common and cost-effective starting material is an aminopyridine.

Key Intermediate Synthesis: 2,4-Dichloropyridine from 2-Amino-4-chloropyridine

The synthesis of 2,4-dichloropyridine can be achieved from 2-amino-4-chloropyridine via a Sandmeyer-type reaction.

Reaction Scheme:

G start 2-Amino-4-chloropyridine product 2,4-Dichloropyridine start->product Diazotization/ Chlorination reagent1 tBuONO, CuCl₂

Caption: Synthesis of 2,4-Dichloropyridine.

Causality Behind Experimental Choices:

  • tert-Butyl nitrite (tBuONO): This reagent is used to generate the diazonium salt from the primary amine in a non-aqueous medium.

  • Copper(II) chloride (CuCl₂): This acts as a catalyst and a source of chloride ions to replace the diazonium group with a chlorine atom.[3]

Detailed Experimental Protocol: Synthesis of 2,4-Dichloropyridine

The following is a general procedure for the Sandmeyer reaction to produce 2,4-dichloropyridine.[3]

Materials:

  • 2-Amino-4-chloropyridine

  • tert-Butyl nitrite (tBuONO)

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile

  • Aqueous ammonia solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred mixture of copper(II) chloride in acetonitrile, slowly add tert-butyl nitrite and cool the mixture to 0°C.

  • Slowly add a solution of 2-amino-4-chloropyridine in acetonitrile to the reaction mixture, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add aqueous ammonia solution to the residue and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield crude 2,4-dichloropyridine.

Fluorination of the Pyridine Ring:

The introduction of the fluorine atom at the 5-position can be achieved at different stages of the synthesis, for instance, by starting with a pre-fluorinated pyridine derivative.

The Crucial Step: Regioselective Methoxylation of 2,4-Dichloro-5-fluoropyridine

The final step in the synthesis of this compound is the regioselective substitution of one of the chlorine atoms with a methoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide.

Reaction Scheme:

G start 2,4-Dichloro-5-fluoropyridine product This compound start->product Regioselective Methoxylation reagent NaOCH₃, Methanol

Caption: Regioselective Methoxylation.

Scientific Rationale for Regioselectivity

In nucleophilic aromatic substitution reactions on pyridine rings, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are activated towards nucleophilic attack. This is because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through resonance.[4]

In the case of 2,4-dichloropyridine, the attack of a nucleophile at the 4-position (para to the nitrogen) leads to a more stable Meisenheimer intermediate compared to an attack at the 2-position (ortho to the nitrogen).[5][6] This is a general trend observed in the nucleophilic substitution of 2,4-dihalopyridines.[5][6] The presence of the electron-withdrawing fluorine atom at the 5-position further activates the ring towards nucleophilic attack. Therefore, the methoxide ion will preferentially attack the C4 position, leading to the desired product.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the regioselective methoxylation.

Materials:

  • 2,4-Dichloro-5-fluoropyridine

  • Sodium methoxide (NaOCH₃)

  • Anhydrous methanol

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5-fluoropyridine in anhydrous methanol.

  • Add a slight molar excess of sodium methoxide to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Data Summary for Final Product Synthesis:

Starting MaterialReagentsKey PrincipleProduct
2,4-Dichloro-5-fluoropyridineSodium methoxide, MethanolRegioselective SNAr at C4This compound

Conclusion

The synthesis of this compound is a multi-step process that hinges on the strategic construction of a polysubstituted pyridine ring. The most efficient routes involve the preparation of the key intermediate, 2,4-dichloro-5-fluoropyridine, which can be synthesized from either fluorinated pyrimidine precursors or appropriately substituted pyridines. The final, crucial step is a regioselective nucleophilic aromatic substitution, where the inherent electronic properties of the pyridine ring direct the incoming methoxide nucleophile to the 4-position. By understanding the underlying chemical principles and utilizing the detailed protocols provided in this guide, researchers in drug discovery and development can effectively access this valuable synthetic building block for the advancement of their programs.

References

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An In-depth Technical Guide to the Reactivity of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-fluoro-4-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a reactive chlorine atom, a modulating fluorine atom, and an electron-donating methoxy group on an electron-deficient pyridine core—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its reactivity, focusing on the principal transformations that drug development professionals and organic chemists can leverage. We will explore the causality behind its regioselective reactions, provide field-proven experimental protocols for key transformations such as Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions, and discuss the strategic application of this intermediate in modern synthesis.

Introduction: A Strategic Intermediate in Synthesis

The pyridine scaffold is a privileged motif in medicinal chemistry, present in a multitude of approved therapeutic agents.[1] The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic properties. This compound (CAS No. 1211515-16-0) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents.[2]

  • The Pyridine Core: The inherent electron-deficient nature of the pyridine ring activates it towards nucleophilic attack, particularly at the C2 and C4 positions.[3]

  • C2-Chloro Group: This is the primary site for synthetic modification. As a good leaving group, it readily participates in nucleophilic aromatic substitution (SNAr) and serves as the electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.[4][5]

  • C5-Fluoro Group: The high electronegativity of fluorine significantly modulates the electronic properties of the ring. In drug design, fluorine incorporation is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[6] While the C-F bond is substantially less reactive than the C-Cl bond in cross-coupling, its presence is key to the final properties of the target molecule.

  • C4-Methoxy Group: As an electron-donating group, the methoxy substituent influences the overall reactivity and can play a role in directing downstream reactions or serving as a key pharmacophoric element.

This guide will dissect the reactivity of this trifunctionalized pyridine, providing a clear roadmap for its strategic deployment in complex synthesis endeavors.

Foundational Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most facile transformation of this compound is the displacement of the C2-chloride by a nucleophile. This proceeds through a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Rationale and Regioselectivity

Nucleophilic attack on the pyridine ring is strongly favored at the C2 and C4 positions because the resulting anionic intermediate (a Meisenheimer-like complex) is stabilized by delocalization of the negative charge onto the electronegative ring nitrogen.[3] In this substrate, the C2 position is substituted with an excellent leaving group, chlorine, making it the primary site of reaction.[7]

The reaction proceeds in two steps: addition of the nucleophile to form the stabilized intermediate, followed by elimination of the chloride ion to restore aromaticity. The C-F bond at the C5 position is significantly stronger and fluorine is a poorer leaving group than chlorine under these conditions, ensuring high regioselectivity for substitution at C2. While SNAr reactions on 2-fluoropyridines can be faster than on 2-chloropyridines in some cases, the combination of electronic factors and leaving group ability in this specific molecule directs reactivity to the C2-Cl position.[8][9]

Caption: S(N)Ar Reaction Pathway at C2

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the amination of this compound, a common transformation for generating valuable pharmaceutical intermediates.

Objective: To synthesize 2-(benzylamino)-5-fluoro-4-methoxypyridine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add sufficient DMSO to dissolve the starting material (approx. 0.2 M concentration). Add benzylamine (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(benzylamino)-5-fluoro-4-methoxypyridine.

Trustworthiness: This self-validating protocol relies on standard laboratory procedures for SNAr reactions on heteroaromatic chlorides. The aqueous work-up is designed to efficiently remove the high-boiling DMSO solvent and inorganic base, while the final purification step ensures the isolation of a high-purity product.

Data Presentation: Scope of SNAr Reactions

The C2-chloro position can be displaced by a variety of nucleophiles. The following table summarizes representative transformations.

NucleophileReagent ExampleBaseSolventTemperature (°C)Typical Yield (%)
Primary/Secondary AmineMorpholineK₂CO₃DMSO80-10085-95
Phenol4-MethoxyphenolCs₂CO₃Dioxane100-12070-85
Aliphatic AlcoholSodium MethoxideN/A (reagent)MethanolReflux80-90
ThiolThiophenolK₂CO₃DMF60-8075-90

Advanced Functionalization: Palladium-Catalyzed Cross-Coupling

For the construction of C-C and C-N bonds where direct SNAr is challenging or not possible, palladium-catalyzed cross-coupling reactions are indispensable tools.[10] For this compound, these reactions occur selectively at the C-Cl bond, as the C-F bond is significantly less reactive towards oxidative addition by palladium(0).[5][11]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures by coupling the C2-Cl position with an organoboron reagent.[12][13]

Causality Behind Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Precatalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are commonly used.[14] For challenging couplings involving aryl chlorides, bulky, electron-rich phosphine ligands are often required to facilitate the rate-limiting oxidative addition step.[15]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[15]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is frequently used. Water can play a beneficial role in the reaction, sometimes accelerating the transmetalation step.[12]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex:f0 Ar-Cl transmetal_complex Transmetalation Ar-Pd(II)(Ar')L₂ pd_complex:f1->transmetal_complex:f0 Ar'-B(OH)₂ + Base product_complex Reductive Elimination Product Formed transmetal_complex:f1->product_complex:f0 product_complex:f1->pd0 Regenerates Pd(0) aryl_halide Ar-Cl boronic_acid Ar'-B(OH)₂ base Base product Ar-Ar' sub_in bor_in prod_out

Caption: Generalized Suzuki-Miyaura Catalytic Cycle

Objective: To synthesize 2-(4-methoxyphenyl)-5-fluoro-4-methoxypyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq)

  • Potassium Phosphate (K₃PO₄, 2.0 eq)

  • Toluene and Water (10:1 mixture)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Degassing: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful alternative to SNAr for forming C-N bonds, especially with less nucleophilic amines or when SNAr conditions fail.[16][17] It offers broad substrate scope and functional group tolerance.[10][18]

Causality Behind Component Selection:

  • Catalyst System: This reaction requires a palladium source and, critically, a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP).[17] The ligand's steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle, and facilitates the final reductive elimination step to form the C-N bond.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, though others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are also used depending on the substrate's sensitivity.[17] The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[18]

Exp_Workflow setup 1. Setup - Add solids (Ar-Cl, Amine, Base, Pd/Ligand) - To oven-dried Schlenk tube inert 2. Inerting - Evacuate and backfill - With Argon (3x) setup->inert solvent 3. Solvent Addition - Add degassed anhydrous solvent - (e.g., Toluene, Dioxane) inert->solvent react 4. Reaction - Heat to specified temperature - (e.g., 80-110 °C) - Monitor by TLC/LC-MS solvent->react workup 5. Work-up & Purification - Cool and filter (Celite) - Aqueous extraction - Column Chromatography react->workup

Caption: Experimental Workflow for Cross-Coupling

Objective: To synthesize N-(5-fluoro-4-methoxypyridin-2-yl)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.02 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Cs₂CO₃ (1.5 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq), seal the tube, and remove from the glovebox.

  • Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane followed by aniline (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C for 12-24 hours, until starting material consumption is confirmed by LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the Suzuki-Miyaura protocol (Section 3.1.1).

Data Presentation: Scope of Cross-Coupling Reactions
Coupling TypePartner ExampleCatalyst/LigandBaseSolventTemp (°C)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100
Suzuki-Miyaura 2-Thiopheneboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O90
Buchwald-Hartwig PiperidinePd₂(dba)₃ / XPhosNaOt-BuToluene100
Buchwald-Hartwig 4-FluoroanilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane110

Conclusion and Outlook

This compound is a quintessential example of a modern heterocyclic building block, engineered for versatility and strategic application. Its reactivity is dominated by the C2-chloro position, which undergoes clean, high-yielding transformations via both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The predictable regioselectivity, governed by the inherent electronic properties of the substituted pyridine ring and the differential reactivity of the C-Cl versus C-F bonds, allows chemists to reliably access a diverse array of 2-substituted-5-fluoro-4-methoxypyridine derivatives. These products are ideal precursors for library synthesis and lead optimization campaigns in drug discovery, where the pyridine core and fluorine substituent can impart desirable pharmacological and pharmacokinetic properties. This guide provides the foundational principles and practical protocols necessary for researchers to confidently and effectively utilize this powerful synthetic intermediate.

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Chemical properties of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-5-fluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The strategic placement of chloro, fluoro, and methoxy substituents on the pyridine core imparts a unique combination of electronic properties and reactivity. This document delves into its physicochemical characteristics, explores its synthetic utility and reactivity profile, outlines its applications in drug discovery, and provides essential safety and handling protocols. The insights herein are curated to support researchers and drug development professionals in leveraging this versatile intermediate for the creation of complex molecular architectures and novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 1211515-16-0) is a substituted pyridine derivative. The pyridine ring, a common motif in numerous approved drugs, is functionalized with three key substituents that dictate its chemical behavior.[1] The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. The fluorine atom at the 5-position and the methoxy group at the 4-position significantly modulate the electronic properties of the ring, influencing its reactivity and the pharmacokinetic profile of its derivatives.[1][2]

A summary of its key computed and physical properties is presented below.

PropertyValueSource
Molecular Formula C₆H₅ClFNOPubChem[3]
Molecular Weight 161.56 g/mol -
Monoisotopic Mass 161.00436 DaPubChem[3]
CAS Number 1211515-16-0ChemicalBook[4]
SMILES COC1=CC(=NC=C1F)ClPubChem[3]
InChI Key OYQMZELAVIVTOM-UHFFFAOYSA-NPubChem[3]
XLogP3 (Predicted) 1.9PubChem[3]
PSA (Polar Surface Area) 22.1 ŲECHEMI[5]

Caption: Figure 1: Chemical Structure of this compound

Reactivity and Synthetic Utility

The unique arrangement of functional groups on the this compound ring system makes it a valuable intermediate for constructing more complex molecules. Its reactivity is primarily governed by the pyridine nitrogen and the three substituents.

  • The 2-Chloro Group: The chlorine atom is positioned at an electron-deficient carbon due to the inductive effect of the ring nitrogen. This makes it a good leaving group, susceptible to nucleophilic aromatic substitution (SNAr) reactions. More importantly, it serves as a key functional group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[1]

  • The 4-Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of reactions. Its presence can also impact the metabolic stability of derivative compounds in a drug discovery context.[2] Demethylation to the corresponding hydroxypyridine is a common metabolic pathway and can also be achieved synthetically using reagents like boron tribromide or hydrobromic acid.[6]

  • The 5-Fluoro Group: The strong electron-withdrawing nature of fluorine further influences the electronics of the pyridine ring. In drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.

The combination of these groups allows for sequential and site-selective modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization.[1]

G Figure 2: Key Reaction Pathways cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr start 2-Chloro-5-fluoro- 4-methoxypyridine suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Base start->buchwald_reagents snar_reagents Nucleophile (e.g., R-SH) start->snar_reagents suzuki_product 2-Aryl-5-fluoro- 4-methoxypyridine suzuki_reagents->suzuki_product buchwald_product 2-Amino-5-fluoro- 4-methoxypyridine buchwald_reagents->buchwald_product snar_product 2-Thioether-5-fluoro- 4-methoxypyridine snar_reagents->snar_product

Caption: Figure 2: Key Reaction Pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Heterocyclic building blocks are crucial for the construction of novel drug candidates.[7] this compound serves as an essential precursor in this field for several reasons:

  • Scaffold for Bioactive Molecules: The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This intermediate provides a robust starting point for developing new chemical entities targeting a wide range of diseases.[1]

  • Modulation of Physicochemical Properties: The chloro, fluoro, and methoxy groups are frequently employed by medicinal chemists to fine-tune the properties of lead compounds.[2] They can influence lipophilicity (LogP), metabolic stability, and protein-ligand interactions, which are critical for optimizing a drug candidate's efficacy and safety profile.

  • Versatility in Synthesis: As detailed in the reactivity section, the compound's ability to participate in a variety of powerful chemical transformations allows for the efficient generation of diverse molecular libraries. This is a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.[1]

While specific drugs containing this exact scaffold may not be widely documented in public literature, its structural motifs are present in many bioactive molecules, and it is considered a key intermediate in their synthesis.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on its GHS classification, the compound presents several hazards.[5][8]

Hazard Identification:

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity Category 4, OralH302: Harmful if swallowed
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2H319: Causes serious eye irritation
Target Organ Toxicity Category 3, Single ExposureH335: May cause respiratory irritation

Recommended Handling and Storage:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[9]

  • Safe Handling Practices: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Store locked up.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9][10]

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of this compound as a synthetic intermediate, the following section provides a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming a C-C bond by coupling the pyridine scaffold with a boronic acid derivative.

Objective: To synthesize a 2-aryl-5-fluoro-4-methoxypyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inerting the Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel. The exclusion of oxygen is critical as it can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe. This is followed by the addition of the palladium catalyst (typically 0.01-0.05 eq). The catalyst is often added last to minimize its exposure to the atmosphere.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 2-aryl-5-fluoro-4-methoxypyridine product. The structure and purity of the final compound should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

G Figure 3: Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep1 1. Add Reagents: - Pyridine (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) prep2 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) prep1->prep2 react1 3. Add Degassed Solvent & Pd Catalyst (0.05 eq) prep2->react1 react2 4. Heat & Stir (80-110°C) Monitor by TLC/LC-MS react1->react2 workup1 5. Cool to RT Dilute & Wash react2->workup1 workup2 6. Dry, Filter & Concentrate workup1->workup2 workup3 7. Purify via Column Chromatography workup2->workup3 workup4 8. Characterize Product (NMR, MS) workup3->workup4

Caption: Figure 3: A generalized step-by-step workflow for the Suzuki cross-coupling reaction.

References

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  • PubChemLite. (n.d.). 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO).
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An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methoxypyridine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-4-methoxypyridine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, analytical characterization, and strategic applications of this versatile heterocyclic compound.

Introduction: A Privileged Scaffold in Drug Discovery

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. The strategic arrangement of its functional groups—a reactive chlorine atom, a modulating fluorine atom, and an electron-donating methoxy group—imparts a unique chemical personality that medicinal chemists can exploit to fine-tune the pharmacological properties of target molecules.

The pyridine core is a well-established "privileged scaffold" in drug design, appearing in numerous approved pharmaceuticals. The substituents on this particular derivative offer a nuanced approach to molecular design:

  • The 2-chloro group serves as a versatile synthetic handle, primarily for cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of diverse molecular fragments.

  • The 5-fluoro substituent can enhance metabolic stability, improve binding affinity through hydrogen bonding interactions, and modulate the pKa of the pyridine nitrogen.

  • The 4-methoxy group, being electron-donating, influences the electronic properties of the pyridine ring, affecting its reactivity and potential interactions with biological targets.

This guide will explore the practical aspects of working with this compound, from its synthesis and purification to its application in the synthesis of biologically active compounds, with a focus on providing actionable insights for laboratory practice.

Synthesis and Purification: A Proposed Pathway

Synthetic_Pathway_of_this compound start Commercially Available Starting Material step1 Nitration start->step1 intermediate1 Nitropyridine Intermediate step1->intermediate1 HNO₃/H₂SO₄ step2 Chlorination intermediate1->step2 POCl₃ intermediate2 Dichloropyridine Intermediate step2->intermediate2 step3 Methoxylation intermediate2->step3 NaOMe, MeOH product This compound step3->product

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Nitration of a suitable pyridine precursor. The synthesis would likely commence with a commercially available, appropriately substituted pyridine. Nitration is a common electrophilic aromatic substitution reaction on pyridine rings, often requiring strong acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) to overcome the ring's inherent electron deficiency.

Step 2: Chlorination. The resulting nitropyridine intermediate can then be subjected to chlorination. A common method for introducing a chlorine atom at the 2-position of a pyridine ring is through treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃)[1][2]. This reaction often proceeds via an initial N-oxidation followed by rearrangement and chlorination.

Step 3: Nucleophilic Aromatic Substitution (Methoxylation). The introduction of the methoxy group at the 4-position can be achieved through a nucleophilic aromatic substitution (SNA) reaction. The dichlorinated intermediate would be reacted with sodium methoxide in methanol. The chlorine at the 4-position is generally more activated towards nucleophilic attack than the one at the 2-position in such systems.

Purification: Purification of the final product would typically involve column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by thin-layer chromatography (TLC) and confirmed by the analytical methods described in the following section.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful application in multi-step syntheses. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns and chemical shifts will be influenced by the positions of the chloro, fluoro, and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of the substituted pyridine ring and the methoxy group. The carbon signals will also exhibit coupling to the fluorine atom (C-F coupling constants).

  • ¹⁹F NMR: Fluorine NMR is a crucial technique to confirm the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid), is typically employed. The purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

Table 1: Summary of Analytical Techniques for Quality Control

TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationDistinct aromatic and methoxy proton signals with characteristic chemical shifts and coupling constants.
¹³C NMR Structural ConfirmationResonances for all carbon atoms, with C-F coupling.
¹⁹F NMR Fluorine ConfirmationA single resonance in the expected chemical shift range for an aryl fluoride.
HPLC Purity AssessmentA major peak corresponding to the product, with minimal impurity peaks.
MS Molecular Weight ConfirmationA molecular ion peak with the characteristic isotopic pattern for a monochlorinated compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding the interplay of these groups is key to designing successful synthetic strategies.

Nucleophilic Aromatic Substitution (SNA)

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. While the methoxy group is electron-donating, the electronegative nitrogen and halogen atoms facilitate these reactions. The chlorine atom at the 2-position is a good leaving group and can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides.

SNAr_Reaction reactant This compound product Substituted Pyridine Product reactant->product SNA reaction nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product

Caption: Generalized scheme for Nucleophilic Aromatic Substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position is also an excellent site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl or heteroaryl groups by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Generalized)
  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Substituted pyridines are prevalent in the structures of many kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The this compound scaffold provides a valuable starting point for the synthesis of such inhibitors.

The general strategy involves using the 2-chloro position as an anchor for coupling with a larger, often heterocyclic, fragment that will interact with the hinge region of the kinase active site. The other positions on the pyridine ring can be further functionalized to occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

While specific examples of publicly disclosed clinical candidates that directly utilize this compound are not abundant, numerous patents in the field of kinase inhibitors describe the use of similarly substituted chloropyridines as key intermediates[3]. The synthetic strategies outlined in these patents are directly applicable to this compound.

Sourcing and Supplier Information

The quality of starting materials is a critical factor in the success of any research and development program. This compound is available from a number of chemical suppliers who specialize in providing building blocks for pharmaceutical research. When selecting a supplier, it is important to consider the following factors:

  • Purity: The supplier should provide a detailed Certificate of Analysis (CoA) with every batch, specifying the purity as determined by HPLC and/or GC, and providing data from NMR and MS analyses.

  • Consistency: The supplier should have robust quality control systems in place to ensure batch-to-batch consistency.

  • Documentation: The availability of comprehensive safety data sheets (SDS) and other regulatory documentation is essential.

  • Scalability: For drug development projects, it is important to choose a supplier who can provide the material in larger quantities as the project progresses.

Table 2: Representative Suppliers of this compound

SupplierTypical PurityAnalytical Data Provided
Supplier A >98%CoA with ¹H NMR, HPLC
Supplier B >97%CoA with HPLC
Supplier C >98% (Custom Synthesis)Full analytical package available upon request

Note: This table is for illustrative purposes and researchers should always request the most up-to-date information directly from the suppliers.

Safe Handling and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Hazards: This compound is likely to be an irritant to the eyes, skin, and respiratory system. It may be harmful if swallowed or absorbed through the skin.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its well-defined reactivity, particularly at the 2-chloro position, allows for the systematic and efficient synthesis of diverse libraries of compounds for biological screening. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to fully leverage the potential of this valuable chemical intermediate in their quest for novel therapeutics.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Google Patents. (1994).
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
  • BLD Pharm. (n.d.). 1211515-16-0|this compound. Retrieved from [A valid, clickable URL will be provided when available].
  • PubChem. (n.d.). 2-Chloro-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [A valid, clickable URL will be provided when available].
  • Simson Pharma Limited. (n.d.). 4-chloro-5-fluoro-2-methoxypyrimidine | CAS No- 1801-06-5. Retrieved from [A valid, clickable URL will be provided when available].
  • Google Patents. (2007). Bi-aryl meta-pyrimidine inhibitors of kinases. WO2007053452A1.

Sources

A Technical Guide to 2-Chloro-5-fluoro-4-methoxypyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The strategic introduction of substituents onto this versatile ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among these modifications, the incorporation of fluorine has become a paramount strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein.[2]

This guide focuses on 2-Chloro-5-fluoro-4-methoxypyridine , a polysubstituted pyridine that embodies the principles of strategic molecular design. Its unique arrangement of a chloro group, a fluoro group, and a methoxy group on the pyridine ring makes it a highly valuable and reactive intermediate for the synthesis of complex bioactive molecules. The chloro substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the fluoro and methoxy groups modulate the electronic properties of the ring, influencing its reactivity and the biological activity of its derivatives. This guide will provide an in-depth overview of its commercial availability, key properties, synthesis, and applications, with a focus on its role as a building block in the development of novel therapeutics.

Physicochemical Properties and Commercial Availability

This compound is a specialized chemical intermediate that is commercially available from a number of suppliers. Its key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 1211515-16-0[3]
Molecular Formula C6H5ClFNO[3]
Molecular Weight 161.56 g/mol [3]
Appearance White to off-white solid
Purity Typically >97%

A survey of prominent chemical suppliers indicates that this compound is available in research quantities, typically ranging from milligrams to several grams.

SupplierPurityAvailable Quantities
BLD Pharm≥ 97%1g, 5g, 10g
JHECHEM CO LTDNot specifiedInquire for details
Apollo ScientificNot specified100mg, 250mg, 1g
Matrix ScientificNot specifiedInquire for details

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. Based on available safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Synthetic Routes: A Strategic Approach to Polysubstituted Pyridines

A plausible synthetic pathway can be extrapolated from established methods for the synthesis of related polysubstituted pyridines.[5][6] A general and logical approach would involve a multi-step sequence starting from a more readily available pyridine derivative.

Sources

Handling and storage of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Handling and Storage of 2-Chloro-5-fluoro-4-methoxypyridine

Foreword

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 1211515-16-0). Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the scientific rationale behind safety protocols. By understanding the chemical nature of this valuable building block, laboratory personnel can mitigate risks, ensure experimental integrity, and maintain a safe research environment.

Compound Profile and Strategic Importance

This compound is a substituted pyridine derivative that serves as a key intermediate in modern organic synthesis. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries. The pyridine core is a prevalent motif in numerous approved drugs, and the specific arrangement of the chloro, fluoro, and methoxy substituents provides a unique combination of reactivity and electronic properties.[1] These functional groups allow for a variety of synthetic transformations, such as cross-coupling reactions at the chlorine-substituted position, while the fluorine and methoxy groups can significantly influence the resulting molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1] This makes it a valuable precursor for creating libraries of novel compounds for drug discovery and lead optimization.

Physicochemical and Toxicological Properties

A precise understanding of a compound's properties is the foundation of its safe handling. The key identification and hazard data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1211515-16-0[2][3][4]
Molecular Formula C₆H₅ClFNO[3][5]
Molecular Weight 161.56 g/mol [3][4]
Synonyms This compound[2]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[6]
GHS Signal Word Warning[6][7]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7][8]
Physical Properties Specific experimental data for melting point, boiling point, and flash point are not readily available in public literature. Based on structurally similar compounds like 2-Chloro-6-methoxypyridine (MP: -20°C, BP: 185-186°C, FP: 76°C), it is expected to be a combustible liquid or low-melting solid at room temperature.[9]N/A

Proactive Hazard Analysis and Mitigation

The GHS hazard statements provide a clear directive for risk assessment. The primary routes of exposure are ingestion, skin/eye contact, and inhalation, each carrying a moderate but significant risk that must be managed through a combination of engineering controls and personal protective equipment (PPE).

Rationale for Control Measures
  • Respiratory Irritation (H335): Substituted pyridines can be volatile and irritating to the mucous membranes of the respiratory tract. The causality is direct chemical irritation. Therefore, all handling of this compound must be performed within a certified chemical fume hood to ensure vapors or aerosols are effectively captured and exhausted, preventing operator inhalation.[9]

  • Skin and Eye Irritation (H315, H319): Direct contact with the skin can cause irritation, redness, and discomfort.[8] Eye contact is more serious, leading to significant irritation that could cause damage if not addressed immediately.[8] This necessitates the use of impermeable gloves and chemical safety goggles as a minimum barrier. For tasks with a higher risk of splashing, a face shield is required.

  • Harmful if Swallowed (H302): Accidental ingestion can lead to systemic toxicity.[8] This risk is mitigated by strict adherence to good laboratory practices, such as prohibiting eating, drinking, or smoking in laboratory areas and thorough hand washing after handling the compound.[9]

Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact. Check manufacturer data for breakthrough times.
Eye Protection Chemical safety goggles.Protects against splashes and aerosols, preventing serious eye irritation.
Face Protection Face shield (in addition to goggles).Required for any procedure with a significant risk of splashing (e.g., transfers of large volumes, heating).
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled in a fume hood.A fume hood provides primary respiratory protection. If a hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[10]

Experimental Protocol: Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural safety.

Step-by-Step Handling Procedure
  • Pre-Handling Verification: Before starting, ensure the chemical fume hood is operational and has a valid certification. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.

  • PPE Donning: Put on all required PPE as specified in the table above. Check gloves for any signs of degradation or punctures.

  • Work Area Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper to contain minor drips.

  • Chemical Transfer: If the compound is a solid, use a spatula or powder funnel to transfer. If it is a liquid, use a syringe or pipette. Perform all transfers slowly and carefully to avoid generating aerosols or splashes. Ground and bond containers when transferring larger quantities to prevent static discharge.[9]

  • Reaction Setup: Keep all vessels containing the compound covered or sealed when not actively in use. If heating the substance, use a controlled heating source like a mantle or oil bath and ensure the setup is secure.

  • Post-Handling Decontamination: After the procedure, decontaminate all non-disposable equipment that came into contact with the chemical. Wipe down the work surface in the fume hood.

  • Waste Segregation: Dispose of all contaminated disposable items (gloves, bench paper, pipette tips) in a designated hazardous waste container.

  • PPE Doffing and Hygiene: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water immediately after leaving the laboratory area.[9]

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_post Post-Procedure Phase A Verify Fume Hood & Safety Equipment B Don Appropriate PPE A->B C Prepare Work Surface B->C Enter Fume Hood D Transfer Chemical Carefully C->D E Perform Synthetic Procedure D->E F Decontaminate Equipment E->F Procedure Complete G Segregate Hazardous Waste F->G H Doff PPE & Wash Hands G->H G Compound 2-Chloro-5-fluoro- 4-methoxypyridine Incompatible Incompatible Materials Compound->Incompatible MUST BE SEGREGATED FROM Storage Proper Storage Conditions Compound->Storage STORE UNDER Decomp Hazardous Decomposition (Upon Heating/Reaction) Compound->Decomp CAN PRODUCE Oxidizers Strong Oxidizers Incompatible->Oxidizers Acids Strong Acids Incompatible->Acids Bases Strong Bases Incompatible->Bases Conditions Cool, Dry, Well-Ventilated Tightly Sealed Container Away from Ignition Sources Storage->Conditions Gases CO, CO₂, NOx, HCl, HF Decomp->Gases

Caption: Storage and incompatibility map for the compound.

Emergency Procedures

Rapid and correct response during an emergency is crucial.

First Aid Measures
  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. [7]* In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. [7]* In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]* If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [7]

Spill and Leak Management

This protocol is for small, incidental spills that can be managed by trained laboratory personnel. For large spills (>500 mL), evacuate the area and contact the institution's emergency response team. [11][12]

  • Alert & Secure: Alert personnel in the immediate area. Control all sources of ignition. [9]2. Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away.

  • Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter. [13]5. Absorb: Apply the absorbent material over the spill, working from the outside in. Ensure all liquid is absorbed. [13]If the spilled material is a powder, gently wet it with a suitable solvent (e.g., water or isopropanol, if compatible) before applying absorbent to prevent dust generation. [12]6. Collect Waste: Carefully scoop the absorbed material into a heavy-duty plastic bag or a sealable, compatible container. [11][13]7. Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Package & Label: Seal the waste container/bag. Attach a hazardous waste label, clearly identifying the contents.

  • Dispose: Dispose of the waste through your institution's hazardous waste management program.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Primary Disposal Method: The preferred method of disposal is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber to neutralize the hazardous acidic gases (HCl, HF) produced during combustion. [9][14]* Containerization: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.

  • Regulatory Compliance: All waste disposal activities must strictly adhere to local, state, and federal environmental regulations. [1]Never dispose of this chemical down the drain or in general trash. [9]

References

  • Matrix Scientific. Product Identification: this compound. URL: https://www.
  • Matrix Scientific. Chemical Data: this compound. URL: https://www.matrixscientific.com/2-chloro-5-fluoro-4-methoxypyridine-188077.html
  • Google Search Grounding Service. Chemical Label: this compound. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqjG6OkRMNq10fiSZK9jcpJtIw5o_9n_Cu5WN6t2-XfQK2fkBCLijmLHe3DreGNGsdGRsCBdxgKf7nOh8F80kkL9i37QecTmxQAXKwC8MmFoG9oiah3BKTCchBY97kosOjMYtLu1A2AYoW69zLcK2ZIVRv-equq_cBusRBCFvtXQhtSfy8UQMX-c9RzKPJP8_eBz-JRRE=
  • Jubilant Ingrevia Limited. 2-Chloro-6-methoxypyridine Safety Data Sheet. URL: https://www.jubilantingrevia.com/upload/files/2-Chloro-6-methoxypyridine-SDS-62f5f148e6589.pdf
  • Apollo Scientific. 1211515-16-0 Cas No. | this compound. URL: https://www.apolloscientific.co.uk/cas/1211515-16-0
  • Queen Mary University of London. Spill procedure: Clean-up guidance. URL: https://www.qmul.ac.uk/hsd/media/hsd/docs/guidance/labs/Spill-procedure-clean-up-guidance.pdf
  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-5-fluoro-6-methylpyridine. URL: https://www.fishersci.com/sds/9706426.pdf
  • Unknown Source. SPILL CLEANUP QUICK REFERENCE. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLnEYRO03ioKAe6RfedwxG1JyQ-koz4Hd7rV226smFC1t6357IDAlTKeB_MdkRt9r70DzjcA7YhvIDYpkc7ToS_59Rvhz6CjwNF4E3PaWnR8XLSxzV99F47swkVSxSJe4oOHhDm6Z001JE5B5j26Akzq6Q67zX-5QDYBuuSu-WplkQsiPp6Q==
  • University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. URL: https://ehs.utk.edu/wp-content/uploads/sites/42/2021/01/Spill-Cleanup-Guidance.pdf
  • Michigan State University. Spill and Cleaning Protocol | Environmental Health & Safety. URL: https://ehs.msu.edu/enviro/haz-waste/spill-cleaning-protocol.html
  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-2-methylpropane. URL: https://www.fishersci.com/sds/10430.pdf
  • Eagle Environmental. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. URL: https://eagleenvironmental.
  • PubChem. This compound (C6H5ClFNO). URL: https://pubchem.ncbi.nlm.nih.gov/compound/75355412
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-5-fluoropyridine. URL: https://www.fishersci.com/sds/9706425.pdf
  • BLD Pharm. 1211515-16-0|this compound. URL: https://www.bldpharm.com/products/1211515-16-0.html
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. URL: https://www.inno-pharmchem.
  • CDH Fine Chemical. 2,3-difluoro-5-chloro pyridine cas no 89402-43-7. URL: https://www.cdhfinechemical.com/images/product/msds/2_3-DIFLUORO-5-CHLORO_PYRIDINE_89402-43-7_MSDS.pdf
  • PubChem. 2-Chloro-5-fluoro-4-methylpyridine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/26986174
  • ChemScene. 2-Chloro-5-(difluoromethyl)-4-methoxypyridine. URL: https://www.chemscene.com/products/2-Chloro-5-difluoromethyl-4-methoxypyridine-1804754-95-7.html
  • Ragalahari. This compound. URL: https://www.ragalahari.com/2-chloro-5-fluoro-4-methoxypyridine.html

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A Technical Guide to 2-Chloro-5-fluoro-4-methoxypyridine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-5-fluoro-4-methoxypyridine, a fluorinated heterocyclic compound of increasing importance in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, logical synthetic pathways, and core reactivity. The primary focus will be on its potential applications as a strategic building block in the synthesis of complex, biologically active molecules, particularly in the domain of kinase inhibitors and other targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast number of approved pharmaceuticals and agrochemicals.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in molecular design. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2]

This compound (CAS No: 1211515-16-0) is an exemplar of a highly functionalized building block designed for modern synthetic challenges.[3] The specific arrangement of its substituents—a chloro group at the 2-position, a fluoro group at the 5-position, and a methoxy group at the 4-position—creates a unique combination of reactivity and property-modulating effects.

  • 2-Chloro Group: Serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide range of molecular fragments.

  • 5-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.[2][4] Its high electronegativity influences the electron density of the pyridine ring, impacting both reactivity and biological interactions.[4]

  • 4-Methoxy Group: This electron-donating group modifies the electronic character of the ring system and can serve as a potential metabolic site or be demethylated to reveal a hydroxyl group for further functionalization.

This guide will dissect the synthetic utility of this building block, providing both the theoretical basis and practical insights for its application.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is essential for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1211515-16-0[3]
Molecular Formula C₆H₅ClFNO[5]
Molecular Weight 161.56 g/mol [5]
Monoisotopic Mass 161.00436 Da[5]
Predicted XlogP 1.9[5]
InChIKey OYQMZELAVIVTOM-UHFFFAOYSA-N[5]
SMILES COC1=CC(=NC=C1F)Cl[5]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"];

// Substituent nodes Cl [label="Cl", pos="2.4,-0.1!"]; F [label="F", pos="-2.4,-2.7!"]; O [label="O", pos="0,-4.2!"]; CH3 [label="CH₃", pos="1.2,-4.8!"];

// Define edges for bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5];

// Double bonds N1 -- C6 [style=double, len=1.5]; C2 -- C3 [style=double, len=1.5]; C4 -- C5 [style=double, len=1.5];

// Substituent bonds C2 -- Cl [len=1.5]; C5 -- F [len=1.5]; C4 -- O [len=1.5]; O -- CH3 [len=1.5];

// Add caption caption [label="Figure 1: Structure of this compound", shape=box, style=dotted, pos="0,-6!", width=6]; }digraph "Synthetic_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];

A [label="Substituted Pyridone Precursor"]; B [label="Chlorination (e.g., POCl₃)"]; C [label="2,4-Dichloropyridine Intermediate"]; D [label="Selective Methoxylation (e.g., NaOMe)"]; E [label="2-Chloro-4-methoxypyridine Intermediate"]; F [label="Directed Fluorination"]; G [label="this compound (Target Molecule)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Plausible synthetic workflow for this compound.

The causality behind this proposed workflow is rooted in the differential reactivity of the pyridine ring positions. Chlorination of a corresponding pyridone often yields a dichlorinated intermediate. [6][7]The subsequent methoxylation and fluorination steps would then be guided by the electronic directing effects of the existing substituents to achieve the desired regiochemistry.

Core Reactivity for Downstream Applications

The synthetic value of this compound lies in the predictable and selective reactivity of its functional groups. The chlorine atom at the C2 position is the primary site for modification.

Reactivity_Map cluster_0 Key Reactive Sites mol snar SₙAr with Nucleophiles (e.g., R-NH₂, R-OH, R-SH) mol->snar C2-Cl coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) mol->coupling C2-Cl demethyl O-Demethylation (e.g., BBr₃, HBr) mol->demethyl C4-OCH₃

Caption: Reactivity map showing key sites for synthetic transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring nitrogen and the fluorine atom activates the C2 position towards attack by nucleophiles. This allows for the displacement of the chloride by amines, alcohols, and thiols, providing direct access to a wide range of substituted pyridine derivatives. * Metal-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent substrate for various cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or esters can form C-C bonds, linking the pyridine core to other aryl or alkyl groups. Buchwald-Hartwig amination provides an alternative, powerful method for forming C-N bonds. These reactions are cornerstones of modern pharmaceutical synthesis.

  • O-Demethylation: The methoxy group can be cleaved under acidic conditions (e.g., using BBr₃ or HBr) to unmask a 4-hydroxy group. This hydroxyl moiety can then be used for further functionalization, such as etherification or esterification, or it can act as a key pharmacophoric feature in the final molecule.

Potential Applications in Drug Discovery

The true potential of this compound is realized when it is employed as a starting material for the synthesis of complex, high-value molecules. Its structural motifs are found in various classes of bioactive compounds.

Scaffolding for Kinase Inhibitors

Protein kinases are a critical class of drug targets, particularly in oncology. Many FDA-approved kinase inhibitors feature a substituted heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The 2-aminopyridine structure, readily accessible from 2-chloropyridine precursors, is a well-established hinge-binding motif.

A recent discovery of a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050, highlights the utility of a related 5-chloro-4-methoxy-substituted pyrimidine core. [8]This underscores the value of the methoxy-substituted chloro-heterocycle in designing molecules that target clinically relevant kinases. Similarly, a PI3K/mTOR dual inhibitor for acute myeloid leukemia incorporates a 2-chloro-pyridin-3-yl fragment, demonstrating the broad applicability of chloropyridine building blocks in this therapeutic area. [9] The workflow for incorporating this compound into a hypothetical kinase inhibitor would typically follow a convergent synthetic strategy.

Kinase_Inhibitor_Workflow cluster_0 Fragment Elaboration cluster_1 Lead Optimization A 2-Chloro-5-fluoro- 4-methoxypyridine B Suzuki Coupling with Arylboronic Acid A->B Introduce solvent-front fragment D Buchwald-Hartwig Amination with Hinge-Binding Amine A->D Introduce hinge-binding fragment C Intermediate A (C2-Aryl Substituted) B->C F Further Functionalization (e.g., side chain attachment) C->F E Intermediate B (C2-Amino Substituted) D->E E->F G Final Kinase Inhibitor Candidate F->G H Biological Screening (Kinase Assays, Cell Proliferation) G->H

Caption: Conceptual workflow for kinase inhibitor synthesis.

Causality in Kinase Inhibitor Design: The choice of this specific building block is deliberate. The 2-position allows for the introduction of a primary or secondary amine, which can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 4-methoxy and 5-fluoro substituents project into the solvent-exposed region or other pockets of the active site, where they can be modified to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties like solubility and cell permeability. [8]

Precursor for Other Biologically Active Molecules

Beyond kinase inhibitors, the unique electronic and steric properties of this building block make it suitable for developing a wide range of other therapeutic agents. For instance, the discovery of a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a target in oncology, utilized a 5-ethynyl-4-methoxypyridine-2-carboxylic acid core. [10]This demonstrates the value of the 4-methoxypyridine scaffold in creating probes to investigate novel biological targets. The 2-chloro functionality of our title compound provides a direct entry point for elaborating such complex structures.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the practical utility of this compound, the following section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for creating C-C bonds and is a cornerstone of modern medicinal chemistry.

Objective: To synthesize 2-(4-tert-butylphenyl)-5-fluoro-4-methoxypyridine.

Materials:

  • This compound (1.0 eq)

  • 4-(tert-butyl)phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (2.5 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 6.19 mmol), 4-(tert-butyl)phenylboronic acid (1.32 g, 7.43 mmol), and potassium phosphate (4.05 g, 15.48 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (27.8 mg, 0.124 mmol) and SPhos (101.6 mg, 0.248 mmol). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition & Degassing: Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times. Add degassed toluene (e.g., 30 mL) and degassed water (e.g., 3 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Protocol Choices:

  • Catalyst System: The Pd(OAc)₂/SPhos system is a highly active and versatile catalyst for coupling aryl chlorides, which are often less reactive than bromides or iodides. SPhos is an electron-rich, bulky biaryl phosphine ligand that promotes the challenging oxidative addition step and facilitates the reductive elimination to form the product.

  • Base and Solvent: K₃PO₄ is a moderately strong base suitable for this transformation, and the toluene/water solvent system is effective for dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

  • Hazard Statements: The compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [11]* Precautions: Always handle this chemical in a well-ventilated fume hood. [11]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11]Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [11]Store in a tightly sealed container in a cool, dry place. [11]

Conclusion and Future Outlook

This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel, complex molecules. Its pre-installed fluoro and methoxy groups provide a means to modulate key drug-like properties, while the reactive 2-chloro position serves as a versatile anchor point for a multitude of synthetic transformations, including SNAr and cross-coupling reactions. Its potential for application in the synthesis of kinase inhibitors and other targeted therapies is significant. As the demand for more sophisticated and highly optimized drug candidates continues to grow, the utility of such well-conceived, multi-functional building blocks will undoubtedly increase, solidifying the role of this compound in the drug discovery pipeline.

References

  • JHECHEM CO LTD. (n.d.). This compound Safety Data Sheet. ECHEMI.
  • Ningbo Innopharmchem Co.,Ltd. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
  • BLD Pharm. (n.d.). 1211515-16-0|this compound.
  • PubChemLite. (n.d.). This compound (C6H5ClFNO).
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • Ningbo Innopharmchem Co.,Ltd. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine.
  • Zholdassova, A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Gekeler, V., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry.
  • Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry.
  • Dong, F., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry.

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Methodological & Application

Introduction: The Strategic Importance of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-4-methoxypyridine: Application Notes and Protocols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heterobiaryl scaffolds, which are privileged structures in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

Among the myriad of building blocks, functionalized pyridines are of paramount importance. The pyridine ring is a key pharmacophore, and its derivatives are integral to numerous market-leading drugs. The subject of this guide, this compound, is a highly valuable, electron-deficient heterocyclic halide. Its unique substitution pattern—a reactive chlorine atom for coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxy group—makes it an attractive precursor for complex molecular architectures.

However, the coupling of chloropyridines presents distinct challenges. The inherent strength of the C-Cl bond compared to C-Br or C-I bonds makes the initial oxidative addition step of the catalytic cycle more demanding.[2][7][8] Furthermore, the pyridine nitrogen can potentially coordinate to and inhibit the palladium catalyst, necessitating carefully designed catalytic systems.[5][8] This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed protocols to successfully execute the Suzuki-Miyaura coupling of this compound, tailored for researchers and drug development professionals.

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10][11]

  • Oxidative Addition: The cycle commences with the oxidative addition of the this compound to a low-valent Pd(0) species. This is often the rate-determining step for chloroarenes.[7] The strong C-Cl bond is broken, and a new organopalladium(II) complex is formed. The electron-deficient nature of the pyridine ring facilitates this step compared to electron-rich chloroarenes.[2][7]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base.[11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily transfers its aryl group to the palladium.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired C-C bond in the product molecule and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Cl Ar¹-Pd(II)L₂-Cl (Oxidative Adduct) OxAdd->PdII_Cl Transmetal Transmetalation PdII_Cl->Transmetal PdII_Ar Ar¹-Pd(II)L₂-Ar² (Di-organopalladium) Transmetal->PdII_Ar BXOH [X-B(OH)₂]⁻ Transmetal->BXOH  Byproduct RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product  Product Out Ar1Cl Ar¹-Cl (2-Chloro-5-fluoro- 4-methoxypyridine) Ar1Cl->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base (Boronic Acid) Ar2BOH2->Transmetal

The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: A Guide to Key Parameters

Success in coupling challenging substrates like this compound hinges on the judicious selection of the catalyst, base, solvent, and temperature.

  • Catalyst System (Palladium Precursor & Ligand): While traditional catalysts like Pd(PPh₃)₄ can be used, they often require higher temperatures and loadings for chloroarenes.[13][14] Modern catalysis has shifted towards the use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos).[5][10] These ligands promote the formation of a highly active, monoligated Pd(0) species, which significantly accelerates the rate-limiting oxidative addition step.[5] For convenience and reproducibility, air-stable palladium pre-catalysts incorporating these ligands are highly recommended. XPhos Pd G2 is an excellent choice, as it reliably generates the active Pd(0) catalyst in situ under mild conditions and has shown high efficacy in coupling heteroaryl chlorides.[15][16]

  • Base Selection: The base is not a mere spectator; it is critical for activating the boronic acid.[8] For less reactive chlorides, strong, non-nucleophilic inorganic bases are often required.[8]

    • Potassium Phosphate (K₃PO₄): An excellent and commonly employed base for challenging Suzuki couplings.[10]

    • Cesium Carbonate (Cs₂CO₃): Another highly effective but more expensive option.

    • Potassium Carbonate (K₂CO₃): A weaker base that may require higher temperatures or longer reaction times.[17] The solubility of the base is also a key factor; a solvent system that allows for at least partial dissolution is beneficial.[8]

  • Solvent System: The choice of solvent influences reagent solubility and reaction kinetics. Aprotic polar solvents are generally preferred.

    • Dioxane, Tetrahydrofuran (THF), Toluene: These are common choices for Suzuki reactions.[2][12]

    • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is used.[2][18][19] The water helps to dissolve the inorganic base and can accelerate the transmetalation step.

  • Temperature and Reaction Time: Due to the strength of the C-Cl bond, elevated temperatures, typically in the range of 80-120 °C, are necessary to achieve a reasonable reaction rate and drive the reaction to completion.[5][17] Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave-assisted heating can significantly shorten reaction times from hours to minutes.[16][20]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes a set of starting conditions and parameters for optimization based on established literature for similar challenging heteroaryl chloride couplings.

ParameterRecommended Starting ConditionAlternatives for OptimizationRationale & Citation
Electrophile This compound-Substrate of interest.
Nucleophile Arylboronic Acid (1.2-1.5 equiv.)Arylboronic ester, Potassium aryltrifluoroborateBoronic acids are standard; esters/salts offer stability.[11][16]
Pd Pre-catalyst XPhos Pd G2 (1-3 mol%)SPhos Pd G2, Pd₂(dba)₃ with XPhos ligandModern pre-catalysts are efficient for C-Cl activation.[16]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃, K₂CO₃Strong bases are needed to activate the boronic acid.[8][10]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Toluene, THF, DMF/EtOH/H₂OAqueous mixtures aid base solubility and transmetalation.[16]
Temperature 100 °C80-120 °C, or Microwave (100-140 °C)Higher temperatures overcome the C-Cl activation barrier.[5][20]
Atmosphere Inert (Nitrogen or Argon)-Prevents oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid using conventional heating.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Generalized workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 161.6 mg), the arylboronic acid (1.3 mmol), potassium phosphate (3.0 mmol, 636.8 mg), and XPhos Pd G2 (0.02 mmol, 15.7 mg).

  • Inerting the Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by degassed deionized water (e.g., 1 mL) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-18 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or by LC-MS analysis of a small aliquot.

  • Workup: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ineffective base.1. Ensure rigorous exclusion of air during setup.2. Increase temperature to 110-120 °C or switch to microwave heating.3. Switch to a stronger base like Cs₂CO₃.[8]
Protodeboronation 1. Presence of excess water or protic sources.2. Reaction is too slow, allowing for side reaction.1. Use anhydrous solvents and freshly opened boronic acid. Consider using a boronate ester.2. Increase catalyst loading or temperature to accelerate the desired coupling.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Thoroughly degas solvents and ensure an inert atmosphere.2. Screen alternative ligands or catalyst systems if the problem persists.
Incomplete Reaction 1. Insufficient reaction time.2. Catalyst deactivation.1. Allow the reaction to run for a longer period (up to 24h).2. Add a second portion of the catalyst (e.g., 0.5-1.0 mol%).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. Organic solvents like dioxane and toluene are flammable and have associated health risks.

  • Reagent Handling: Palladium catalysts can be toxic and should be handled with care. Avoid inhalation of dust from solid reagents. This compound is a halogenated organic compound and should be handled as potentially hazardous.

  • Pressure: When heating sealed vessels, use a blast shield and ensure the vessel is designed to withstand the expected pressure increase.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing complex, functionalized pyridine derivatives. While the reactivity of the C-Cl bond presents a challenge, it can be overcome reliably through the application of modern catalytic systems. The use of bulky, electron-rich phosphine ligands, particularly in the form of stable pre-catalysts like XPhos Pd G2, in combination with a strong inorganic base and an appropriate solvent system, provides a robust and reproducible pathway to the desired products. By carefully controlling the reaction parameters and following the detailed protocols outlined in this guide, researchers can effectively leverage this powerful reaction in their synthetic campaigns.

References

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5).
  • Grasa, G. A., et al. (2007). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. RSC Publishing.
  • Molander, G. A., & Biolatto, B. (2003). The Suzuki‐Miyaura coupling reactions of heteroaryl halides with potassium phenyltrifluoroborate. Journal of Heterocyclic Chemistry.
  • Karadeniz, U., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Suzuki reaction - Wikipedia.
  • Caddick, S., & de K. Haynes, A. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity.
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • L'Heureux, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Caddick, S., & de K. Haynes, A. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Dolšak, A., & Sova, M. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Leadbeater, N. E., & Resouly, S. M. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Chung, Y. J., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-chloro-5-fluoro-4-methoxypyridine scaffold is a highly valuable building block for researchers in drug development and medicinal chemistry.[1] The strategic placement of the chloro, fluoro, and methoxy groups provides a unique combination of electronic properties and reactivity, making it a versatile precursor for novel therapeutic agents. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and its substitution pattern can significantly influence pharmacological activity and pharmacokinetic properties.[1][2]

Palladium-catalyzed cross-coupling reactions have become the gold standard for the functionalization of such heterocyclic systems.[3] These reactions offer a powerful and efficient means to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions, tolerating a wide range of functional groups.[3][4] This guide provides an in-depth analysis of catalyst selection, reaction mechanisms, and detailed, field-proven protocols for the successful coupling of this compound.

The Foundation: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a common catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[4][5][6] A thorough understanding of this mechanism is paramount for rational catalyst selection and troubleshooting. The cycle universally consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step, especially for the less reactive C-Cl bond.[7]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[8] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)(Cl)L₂ trans_label Transmetalation (e.g., Suzuki) oa_complex->trans_label trans_complex Ar-Pd(II)(R)L₂ product Ar-R (Coupled Product) trans_complex->product re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex Ar-Cl trans_label->trans_complex R-B(OR)₂ re_label->pd0

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Catalyst System Selection: The Key to Success

The primary challenge in coupling this compound is the activation of the relatively inert carbon-chlorine bond. Unlike more reactive C-Br or C-I bonds, C-Cl bond cleavage requires highly active catalyst systems.[7][10] Success hinges on the synergistic interplay between the palladium precursor, ligand, base, and solvent.

The Critical Role of Phosphine Ligands

While the palladium atom is the engine of the catalytic cycle, the ancillary ligands are the steering wheel and accelerator. They are not passive spectators; they directly influence the catalyst's stability, solubility, and reactivity.[11][12] For activating aryl chlorides, the most effective ligands are typically bulky and electron-rich phosphines.[10][13]

  • Steric Bulk: Large, bulky ligands promote the formation of coordinatively unsaturated, monoligated Pd(0) species, which are highly reactive towards oxidative addition.[12]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the insertion of the metal into the C-Cl bond.[12]

Data Presentation: Recommended Catalyst Systems

The following table summarizes catalyst systems proven to be effective for the coupling of challenging aryl chlorides, which serve as an excellent starting point for this specific substrate.

ComponentRecommended ReagentsRationale & Causality
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.[7][14]
Ligands Buchwald-type Biarylphosphines: - SPhos- XPhos- RuPhosThese ligands possess the ideal combination of steric bulk and electron-richness required to facilitate the oxidative addition of the C-Cl bond and promote rapid reductive elimination.[6][10][13]
Base Suzuki-Miyaura: - K₃PO₄, K₂CO₃, Cs₂CO₃Buchwald-Hartwig: - NaOt-Bu, K₃PO₄, Cs₂CO₃In Suzuki coupling, the base activates the boronic acid, facilitating transmetalation.[15] In Buchwald-Hartwig amination, a strong base is required to deprotonate the amine, forming the palladium-amido intermediate.[9][16]
Solvent Toluene, Dioxane, THF, DMEAprotic solvents with good solubility for both organic and organometallic species are preferred. Rigorous degassing is crucial to prevent catalyst oxidation.[16]

Application Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details a general procedure for the C-C bond formation between this compound and a generic arylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Degassed 1,4-Dioxane (4 mL) and Degassed Water (0.8 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate and SPhos to the flask. The use of pre-catalysts or adding the solids in a glovebox is highly recommended to minimize exposure to oxygen.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The small amount of water often aids in dissolving the base and can accelerate the reaction.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Application Protocol 2: Buchwald-Hartwig C-N Amination

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.

Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Anhydrous, Degassed Toluene (5 mL)

Procedure:

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube equipped with a magnetic stir bar. Causality Note: NaOt-Bu is a strong, non-nucleophilic base ideal for deprotonating the amine without competing in the coupling.[9]

  • Reagent Addition: Add the this compound and the desired amine to the tube.

  • Inerting & Solvent Addition: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired arylamine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand for C-Cl bond.3. Poor quality reagents/solvents.1. Ensure rigorous inert atmosphere technique; use fresh catalyst.2. Switch to a more electron-rich/bulky ligand (e.g., from SPhos to XPhos).3. Use freshly distilled/degassed solvents and pure reagents.
Homocoupling of Boronic Acid 1. Reaction temperature is too high.2. Presence of oxygen.1. Lower the reaction temperature by 10-20 °C.2. Improve degassing of solvents and ensure a tight seal on the reaction vessel.
Hydrodehalogenation 1. Presence of water/protic sources.2. Slower reductive elimination than side reactions.1. Use anhydrous solvents and reagents.2. A different ligand may be required to accelerate the reductive elimination step.
Difficult Purification 1. Residual palladium catalyst.2. Complex mixture of byproducts.1. Filter the crude product through a plug of Celite or silica before concentration.2. Re-evaluate reaction conditions (temperature, time, stoichiometry) to improve selectivity.

References

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
  • Hopkins CHEM.
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • National Institutes of Health (NIH). Developing Ligands for Palladium(II)
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
  • Université de Lorraine.
  • Royal Society of Chemistry.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]
  • ACS Green Chemistry Institute.
  • Wikipedia.
  • Wikipedia. Sonogashira coupling. [Link]
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • Chemistry LibreTexts.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Royal Society of Chemistry.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • MDPI.
  • MDPI.
  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]
  • Google Patents.
  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Bond Formation on an Electron-Deficient Pyridine Core

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has found widespread application in the pharmaceutical and agrochemical industries, where the arylamine motif is a common structural feature. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process development scientists.[3][4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-Chloro-5-fluoro-4-methoxypyridine, a substrate of significant interest in drug discovery due to the prevalence of the fluorinated aminopyridine scaffold in bioactive molecules. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, presents unique challenges to this transformation.[5][6] The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and diminished reaction efficiency.[7] Therefore, careful selection of the catalyst system, including the palladium precursor, ligand, and base, is paramount for a successful transformation.

This document will provide a comprehensive overview of the key reaction parameters, a detailed experimental protocol, and a discussion of the underlying mechanistic principles to empower researchers to successfully implement and optimize the Buchwald-Hartwig amination of this challenging yet valuable substrate.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as depicted below.[1][8] The cycle commences with the oxidative addition of the aryl halide to a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9] The resulting palladium(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine product and regenerates the active palladium(0) catalyst.[10]

Buchwald-Hartwig Catalytic Cycle Figure 1: Simplified Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide L_nPd(II)(Ar)(X) OxAdd->PdII_ArylHalide Amine_Coord Amine Coordination PdII_ArylHalide->Amine_Coord HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido - Base-H^+X^- RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Optimizing the Reaction: A Guide to Catalyst, Ligand, Base, and Solvent Selection

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of reaction components. The following table summarizes key considerations and provides a starting point for optimization.

ComponentOptions and ConsiderationsRationale and Key Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective choices that form the active Pd(0) species in situ.[10][11] Buchwald precatalysts offer improved stability and catalytic activity, especially for challenging substrates like aryl chlorides.
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhosFor electron-deficient pyridines, bulky and electron-rich monophosphine ligands are generally superior. They promote the rate of reductive elimination and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst poisoning.[5][6][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the coordinated amine.[12][13] NaOtBu is a common and effective choice.[9] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher reaction temperatures.[14]
Solvent Toluene, Dioxane, THFAnhydrous, degassed, non-polar aprotic solvents are typically used.[15][16] Toluene is a widely used and effective solvent for this transformation.[17]
Temperature 80-110 °CElevated temperatures are often necessary to facilitate the oxidative addition of the relatively unreactive C-Cl bond.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Reagents and Equipment:
  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Experimental_Workflow Figure 2: Experimental Workflow for Buchwald-Hartwig Amination start Start setup Reaction Setup under Inert Atmosphere start->setup reagents Add Pd(OAc)₂, XPhos, NaOtBu, this compound, and Amine setup->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat to 100 °C for 12-24 h solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product purification->product

Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.

Procedure:
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-fluoro-4-methoxypyridine derivative.

Results and Discussion: Rationale and Troubleshooting

The proposed protocol leverages a well-established catalyst system for the amination of challenging aryl chlorides. The use of a bulky, electron-rich biarylphosphine ligand like XPhos is critical to overcome the inherent difficulties associated with the electron-deficient 2-chloropyridine substrate.[5][7] The steric bulk of the ligand is designed to favor the desired C-N bond-forming reductive elimination over potential side reactions and to prevent catalyst deactivation by the pyridine nitrogen.

Potential Challenges and Troubleshooting:

  • Low Conversion: If low conversion is observed, consider increasing the catalyst loading (up to 5 mol%), reaction temperature (up to 120 °C), or reaction time. Ensure that all reagents and the solvent are scrupulously dry and that the reaction is maintained under a strictly inert atmosphere.[9]

  • Hydrodehalogenation: The formation of 5-fluoro-4-methoxypyridine as a byproduct can occur through a competing hydrodehalogenation pathway. This can sometimes be suppressed by using a slight excess of the amine and ensuring strictly anhydrous conditions.[9]

  • Substrate-Specific Optimization: The optimal conditions may vary depending on the steric and electronic properties of the amine coupling partner. For particularly challenging amines, screening of other bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) may be beneficial.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of valuable fluorinated aminopyridine building blocks. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system, researchers can successfully navigate the challenges associated with this electron-deficient substrate. The protocol and insights provided in this application note serve as a comprehensive guide for the development and optimization of this important C-N bond-forming reaction.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • The Journal of Organic Chemistry.
  • PubMed.
  • The Journal of Organic Chemistry.
  • WordPress.
  • National Center for Biotechnology Information.
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
  • Wiley Online Library.
  • ResearchGate.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
  • Royal Society of Chemistry.
  • National Center for Biotechnology Information. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactive Landscape of a Polysubstituted Pyridine

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals and agrochemicals. Its inherent electron-deficient nature makes it a prime candidate for nucleophilic aromatic substitution (SNAr), a powerful transformation for forging carbon-heteroatom bonds.[1] This guide delves into the nuanced reactivity of a particularly intriguing building block: 2-chloro-5-fluoro-4-methoxypyridine. The interplay of the chloro, fluoro, and methoxy substituents on the pyridine ring presents a unique chemical puzzle, offering opportunities for selective functionalization.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a deep dive into the mechanistic underpinnings of SNAr on this substrate, predictive insights into regioselectivity, and detailed, field-proven protocols for its reaction with common nucleophiles. Our approach eschews a rigid template, instead opting for a narrative that logically unfolds the scientific rationale behind each experimental design.

Mechanistic Insights and Predicting Regioselectivity

The SNAr reaction on this compound proceeds through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of the nucleophilic attack—that is, whether the chloride at C-2 or the fluoride at C-5 is displaced—is governed by a combination of electronic and steric factors.

The pyridine nitrogen atom strongly activates the C-2 and C-4 positions towards nucleophilic attack by withdrawing electron density through both inductive and resonance effects. This renders the carbon atoms at these positions highly electrophilic. In the case of this compound, the C-2 position is directly activated by the ring nitrogen. The methoxy group at C-4, being an electron-donating group, would typically deactivate the ring towards nucleophilic attack. However, its position relative to the leaving groups is crucial.

The fluorine atom at C-5 is meta to the activating nitrogen and is less activated than the chlorine at C-2. While fluorine is generally a better leaving group than chlorine in SNAr reactions due to its high electronegativity which stabilizes the transition state, the activation by the ring nitrogen at the C-2 position is the dominant factor. Therefore, nucleophilic attack is predicted to occur preferentially at the C-2 position, leading to the displacement of the chloride ion.

SNAr_Mechanism cluster_substrate This compound cluster_nucleophile Nucleophile cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Product cluster_leaving_group Leaving Group Pyridine N | C-Cl || C-F | C-OMe Meisenheimer [Pyridine(Cl)(Nu)-F(OMe)]⁻ Pyridine->Meisenheimer + Nu⁻ (Attack at C-2) Nu Nu⁻ Product 2-Nu-5-fluoro-4-methoxypyridine Meisenheimer->Product - Cl⁻ (Elimination) LeavingGroup Cl⁻

Caption: Predicted SNAr mechanism on this compound.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for the nucleophilic aromatic substitution on this compound. They are based on established methodologies for similar halopyridine systems and may require optimization for specific nucleophiles and desired outcomes.[2][3]

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the synthesis of 2-amino-5-fluoro-4-methoxypyridine derivatives.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and potassium carbonate (2.0 eq) or sodium tert-butoxide (1.2 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Conditions: Stir the reaction mixture and heat to 80-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF/DMSO).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-5-fluoro-4-methoxypyridine derivative.

Protocol 2: Alkoxylation with Alcohols and Phenols

This protocol outlines the synthesis of 2-alkoxy-5-fluoro-4-methoxypyridine derivatives.

Materials:

  • This compound

  • Alcohol or phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C. Slowly add the alcohol or phenol (1.1 eq) and stir for 30 minutes at 0 °C to generate the corresponding alkoxide or phenoxide.

  • SNAr Reaction: To the freshly prepared alkoxide/phenoxide solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature or gently heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Washing: Partition the residue between water and dichloromethane. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-alkoxy-5-fluoro-4-methoxypyridine derivative.

Protocol 3: Thiolation with Thiols

This protocol details the synthesis of 2-thioether-5-fluoro-4-methoxypyridine derivatives.

Materials:

  • This compound

  • Thiol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), the thiol (1.1 eq), and potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60-100 °C, monitoring the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2-thioether-5-fluoro-4-methoxypyridine.

Data Presentation: Predicted Outcomes

The following table summarizes the expected major products from the SNAr reactions on this compound with various nucleophiles, based on the predicted regioselectivity at the C-2 position.

Nucleophile ClassRepresentative NucleophilePredicted Major ProductPotential Side Products
Amines Benzylamine2-(Benzylamino)-5-fluoro-4-methoxypyridine5-Amino-2-chloro-4-methoxypyridine (minor)
Morpholine4-(5-Fluoro-4-methoxypyridin-2-yl)morpholine2-Chloro-5-morpholino-4-methoxypyridine (minor)
Alkoxides Sodium methoxide2,4-Dimethoxy-5-fluoropyridine2-Chloro-5-fluoro-4-hydroxypyridine (from hydrolysis)
Sodium phenoxide5-Fluoro-4-methoxy-2-phenoxypyridine2-Chloro-5-phenoxy-4-methoxypyridine (minor)
Thiols Thiophenol5-Fluoro-4-methoxy-2-(phenylthio)pyridine2-Chloro-5-(phenylthio)-4-methoxypyridine (minor)

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Reaction Insufficiently activated substrate; Weak nucleophile; Inappropriate solvent or base; Low reaction temperature.Increase reaction temperature; Use a stronger base (e.g., NaH, KOtBu); Switch to a more polar aprotic solvent (e.g., DMSO); Consider using a catalyst for challenging nucleophiles.
Formation of Side Products Competing reaction at the C-5 position; Hydrolysis of starting material or product; Over-reaction or decomposition.Optimize reaction temperature and time; Ensure anhydrous conditions; Use a milder base.
Difficult Purification Similar polarity of starting material and product; Presence of baseline impurities.Optimize the eluent system for column chromatography; Consider derivatization to aid separation; Recrystallization if the product is a solid.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized pyridines. The principles of nucleophilic aromatic substitution, combined with the specific electronic influences of the chloro, fluoro, and methoxy substituents, allow for a predictable and selective functionalization at the C-2 position. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to accelerate their drug discovery and development programs. As with any chemical transformation, empirical optimization will be key to achieving the highest yields and purities for specific applications.

References

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  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. (n.d.). The Royal Society of Chemistry.
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  • Solvent and substituent effects on the conversion of 4-methoxypyridines to N-methyl-4-pyridones. (n.d.). Taylor & Francis Online.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Pyridines in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pyridine scaffold holds a privileged position, particularly in the design of kinase inhibitors. Its unique electronic properties, ability to form key hydrogen bonds, and metabolic stability make it a cornerstone for developing targeted therapeutics. Within this class of compounds, 2-Chloro-5-fluoro-4-methoxypyridine emerges as a highly versatile and strategic building block. The specific arrangement of its substituents—a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position—offers a confluence of chemical reactivity and pharmacological advantages.

The chlorine atom at the 2-position serves as a prime handle for carbon-carbon and carbon-nitrogen bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, or through nucleophilic aromatic substitution (SNAr).[1] The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.[2] The methoxy group at the 4-position, an electron-donating group, modulates the electronic character of the pyridine ring, influencing both reactivity and the pharmacokinetic profile of the final compound.[3]

This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on targeting the PI3K/AKT/mTOR and angiokinase (VEGFR/FGFR/PDGFR) signaling pathways. We will delve into the mechanistic rationale behind synthetic strategies and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.

Targeting Critical Signaling Pathways in Disease

Kinase inhibitors function by blocking the action of kinases, enzymes that play a crucial role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The strategic use of this compound allows for the construction of molecules that can potently and selectively inhibit key kinases in oncogenic pathways.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is one of the most common features in human cancers, making it a prime target for therapeutic intervention.[6][7] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.[8]

Below is a diagram illustrating the core components of the PI3K/AKT/mTOR signaling cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->PIP2 Dephosphorylation AKT AKT PIP3->AKT Recruitment & Activation PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation of Downstream Targets mTORC2 mTORC2 mTORC2->AKT Full Activation (p-Ser473)

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Angiokinase Signaling in Tumor Growth

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[9] This process is largely driven by a group of receptor tyrosine kinases known as angiokinases, which include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][10] Multi-targeted inhibitors that simultaneously block these key angiokinases can effectively cut off a tumor's blood supply, leading to growth inhibition and regression.[11]

The diagram below illustrates the interplay between these key angiokinase signaling pathways.

Angiokinase_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR->PLCg FGFR->PI3K_AKT FGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK Proliferation Endothelial Cell Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Survival Survival PLCg->Survival Permeability Vascular Permeability PLCg->Permeability PI3K_AKT->Proliferation PI3K_AKT->Migration PI3K_AKT->Survival PI3K_AKT->Permeability RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Survival RAS_MAPK->Permeability

Caption: Key Angiokinase Signaling Pathways.

Synthetic Protocols and Methodologies

The chlorine atom at the 2-position of this compound is the primary site for synthetic elaboration. The two most powerful and widely employed strategies for its functionalization are the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][12] This reaction is particularly well-suited for coupling this compound with a variety of aryl and heteroaryl boronic acids or esters, enabling the construction of biaryl scaffolds common in kinase inhibitors.

Reaction Principle: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, and the Pd(0) catalyst is regenerated.

Suzuki_Workflow Start 2-Chloro-5-fluoro- 4-methoxypyridine + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-5-fluoro- 4-methoxypyridine (Kinase Inhibitor Core) Purification->Product

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Degassed water (if using a biphasic system)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition A Condition B Condition C
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (2 mol%)XPhos Pd G2 (2 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)TolueneTHF
Temperature 100 °C110 °C80 °C
Typical Substrates Electron-neutral or -rich boronic acidsElectron-deficient boronic acidsSterically hindered boronic acids

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.[13][14] For electron-rich or unactivated aryl chlorides like our substrate, more electron-rich and bulky phosphine ligands (e.g., from XPhos precatalysts) can facilitate the rate-limiting oxidative addition step. The choice of base is also crucial, with stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often being more effective than carbonates.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C-N and C-O Bond Formation

Nucleophilic aromatic substitution is a powerful method for introducing amine, alcohol, or thiol functionalities at the 2-position of the pyridine ring.[1][2] This reaction is particularly useful for installing linkers or pharmacophores that can interact with the hinge region of a kinase active site.

Reaction Principle: The SNAr reaction proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent facilitates nucleophilic attack at the 2-position.

Detailed Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Nucleophile (e.g., amine, alcohol, thiol) (1.0-1.2 equiv)

    • Base (if required, e.g., K₂CO₃, DIPEA, NaH) (1.0-2.0 equiv)

    • Anhydrous solvent (e.g., DMF, DMSO, NMP, THF)

  • Procedure:

    • To a reaction vessel, add this compound and the solvent.

    • If the nucleophile is an alcohol or thiol, add the base (e.g., NaH) at 0 °C and stir for 15-30 minutes to form the corresponding alkoxide or thiolate.

    • Add the nucleophile (or the pre-formed nucleophilic salt) to the solution of the pyridine. If an amine nucleophile is used with a non-nucleophilic base like DIPEA, they can be added concurrently.

    • Heat the reaction mixture to the desired temperature (typically 60-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup, typically by pouring the reaction mixture into water and extracting with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Nucleophile Type Typical Base Solvent Temperature Notes
Primary/Secondary AmineK₂CO₃ or DIPEADMF or DMSO80-120 °CExcess amine can sometimes be used as the base.
Phenol/AlcoholNaH or K₂CO₃THF or DMF25-80 °CPre-formation of the alkoxide is often beneficial.
ThiolK₂CO₃ or Cs₂CO₃DMF25-60 °CThiols are generally very reactive nucleophiles.

Causality Behind Experimental Choices: The reactivity in SNAr reactions is dictated by the nucleophilicity of the incoming group and the stability of the intermediate Meisenheimer complex. Polar aprotic solvents like DMF and DMSO are excellent choices as they solvate the cation of the base, increasing the nucleophilicity of the anion, and can stabilize the charged intermediate.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined points of reactivity allow for the strategic and controlled introduction of diverse chemical functionalities through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. By leveraging the unique properties of this reagent, researchers and drug development professionals can efficiently construct libraries of novel compounds to probe the complex biology of kinase signaling pathways and develop the next generation of targeted therapies.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate.
  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate.
  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate.
  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace.
  • Targeting FGFR/PDGFR/VEGFR Impairs Tumor Growth, Angiogenesis, and Metastasis by Effects on Tumor Cells, Endothelial Cells, and Pericytes in Pancreatic Cancer - AACR Journals.
  • VEGF-A/VEGFR-2 and FGF-2/FGFR-1 but not PDGF-BB/PDGFR-β play important roles in promoting immature and inflammatory intraplaque angiogenesis - PMC - NIH.
  • PI3K/AKT/mTOR pathway - Wikipedia.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
  • VEGF-A/VEGFR-2 and FGF-2/FGFR-1 but not PDGF-BB/PDGFR-β play important roles in promoting immature and inflammatory intraplaque angiogenesis | PLOS One.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI.
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC - NIH.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central.
  • 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed.

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Application Notes and Protocols: 2-Chloro-5-fluoro-4-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Chloro-5-fluoro-4-methoxypyridine has emerged as a highly valuable scaffold, offering a convergence of chemical properties that medicinal chemists can strategically exploit. The pyridine core is a well-established "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its ability to engage in biologically relevant interactions like hydrogen bonding.[1][2] The true utility of this specific compound, however, lies in the orchestrated interplay of its substituents, each imparting distinct and advantageous characteristics to a parent molecule.

  • The Pyridine Ring: As a bioisostere of a benzene ring, the nitrogen atom introduces a dipole moment, acts as a hydrogen bond acceptor, and can improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[2][3]

  • C2-Chlorine: This atom is not merely a substituent but a versatile synthetic handle. Its position, alpha to the ring nitrogen, makes it highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) and an excellent participant in palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular diversity.[4][5]

  • C5-Fluorine: The judicious incorporation of fluorine is a cornerstone of contemporary medicinal chemistry.[6] A fluorine atom at the C5 position can profoundly influence a molecule's properties by blocking metabolic attack at that site, thereby enhancing metabolic stability.[7] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and improve binding affinity with target proteins through unique electrostatic interactions.[8]

  • C4-Methoxy Group: As an electron-donating group, the methoxy substituent influences the electronic landscape of the pyridine ring. The oxygen atom can also serve as a crucial hydrogen bond acceptor in ligand-receptor interactions, anchoring a molecule within a binding pocket.[9]

This guide provides an in-depth analysis of this compound, detailing its reactivity profile and providing robust, field-proven protocols for its application in key synthetic transformations central to drug development.

Physicochemical and Reactivity Profile

Understanding the inherent properties and electronic nature of this compound is fundamental to its effective utilization.

PropertyValueSource
CAS Number 1211515-16-0[10]
Molecular Formula C₆H₅ClFNOCustom
Molecular Weight 161.56 g/mol Custom
Appearance White to off-white solidGeneral Knowledge
Reactivity Centers C2-Position[11][12]

The pyridine ring is intrinsically electron-deficient, a characteristic that is further amplified by the electronegative fluorine and chlorine substituents. This electron deficiency makes the ring highly activated towards nucleophilic attack. The primary site of reactivity is the carbon atom bearing the chlorine at the C2 position. Nucleophilic attack at this position generates a negatively charged "Meisenheimer" intermediate, which is effectively stabilized by resonance, particularly by delocalizing the negative charge onto the electronegative ring nitrogen.[11] This inherent stability makes the C2-Cl bond the most labile site for both nucleophilic substitution and the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Core Synthetic Protocols

The following protocols are designed as self-validating systems, providing detailed steps and explaining the causality behind experimental choices. They represent two of the most powerful applications of this scaffold in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for installing nitrogen and oxygen nucleophiles onto the pyridine scaffold. The reaction proceeds via an addition-elimination mechanism, where the high stability of the intermediate drives the reaction forward.[11][13] While fluoropyridines can be more reactive than chloropyridines in SNAr, the C2 position's activation by the ring nitrogen makes the C2-Cl the preferential site for substitution.[5][14]

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, polar aprotic solvent (e.g., DMSO, NMP, or Dioxane)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Anhydrous Na₂SO₄, Silica Gel)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and the chosen solvent (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.2 equiv) followed by the base (e.g., K₂CO₃, 2.0 equiv). The use of a non-nucleophilic base is critical to scavenge the HCl generated without competing with the primary nucleophile.

  • Heating: Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to provide sufficient energy to overcome the activation barrier associated with the temporary disruption of the ring's aromaticity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) to remove the solvent and inorganic salts, followed by a brine wash (1x) to remove residual water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-5-fluoro-4-methoxypyridine product.

SNAr_Workflow reagents 1. Combine Reactants (Pyridine, Amine, Base) in Solvent reaction 2. Heat Reaction (80-120°C) reagents->reaction Inert Atmosphere monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring Time workup 4. Aqueous Work-up (EtOAc / H2O / Brine) monitoring->workup Reaction Complete purify 5. Purify (Column Chromatography) workup->purify Crude Material product Final Product purify->product

Caption: General workflow for SNAr amination.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the connection of the pyridine scaffold to a vast array of aryl or heteroaryl partners. The reaction relies on a palladium catalyst to mediate the coupling between the organohalide (our pyridine) and an organoboron species.[15]

Suzuki_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(Cl)L2 pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)(Ar')L2 pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination re_out Ar-Ar' pd_trans->re_out oa_in Ar-Cl oa_in->pd0 trans_in Ar'-B(OR)2 trans_in->pd_complex base_in Base base_in->pd_complex SAR_Exploration start 2-Chloro-5-fluoro- 4-methoxypyridine snar Protocol 1: SNAr start->snar Amine Nucleophiles suzuki Protocol 2: Suzuki Coupling start->suzuki Boronic Acids library1 Library A (C2-Amine Analogs) snar->library1 library2 Library B (C2-Aryl Analogs) suzuki->library2 screening Biological Screening library1->screening library2->screening sar SAR Data & Lead Optimization screening->sar

Sources

Application Notes and Protocols: 2-Chloro-5-fluoro-4-methoxypyridine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, substituted pyridines represent a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its pharmacological activity, selectivity, and pharmacokinetic profile (ADME). 2-Chloro-5-fluoro-4-methoxypyridine has emerged as a particularly valuable building block for drug discovery professionals.[1][2]

This intermediate offers a unique combination of reactive sites and modulating groups. The chlorine atom at the 2-position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[2] The fluorine atom at the 5-position and the methoxy group at the 4-position significantly influence the electronic nature of the ring, often enhancing metabolic stability and modulating binding affinity to biological targets.[1][2] This guide provides an in-depth look at the properties of this compound, its core applications, and a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in the laboratory.

Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1211515-16-0[3][4]
Molecular Formula C₆H₅ClFNO[5]
Molecular Weight 161.56 g/mol [5]
InChIKey OYQMZELAVIVTOM-UHFFFAOYSA-N[5]
Appearance Off-white to light yellow solid or liquid
Boiling Point ~214 °C (Predicted for similar structures)
Handling and Safety

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from your supplier before commencing work.[6][7]

Core Application: C-C Bond Formation via Suzuki-Miyaura Coupling

The primary utility of this compound in pharmaceutical synthesis is as an electrophilic partner in cross-coupling reactions. The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is the most prominent of these transformations.[8][9]

Rationale and Mechanistic Overview
  • Causality of Application: The C2-Cl bond on the pyridine ring is the key reaction site. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, modern catalytic systems employing bulky, electron-rich phosphine ligands can effectively activate this bond for oxidative addition to a palladium(0) center—the first and often rate-limiting step of the catalytic cycle.[2][9]

  • Role of Substituents: The electron-donating 4-methoxy group can decrease the reactivity of the C-Cl bond, making the choice of a highly active catalyst even more critical.[2] The fluorine atom further modulates the ring's electronics and can provide a valuable metabolic blocking site or a key hydrogen bond acceptor in the final drug molecule.

  • The Catalytic Cycle: The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: (1) Oxidative Addition of the aryl chloride to the Pd(0) catalyst, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[8][10]

Diagram of Synthetic Utility

G sub 2-Chloro-5-fluoro- 4-methoxypyridine product 2-Aryl-5-fluoro- 4-methoxypyridine (Key Scaffold) sub->product Suzuki-Miyaura Coupling (Pd Catalyst, Base) boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic->product

Caption: Role as a synthetic building block.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is based on established methods for structurally similar chloropyridines.[2][10]

Objective

To synthesize a 2-aryl-5-fluoro-4-methoxypyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, achieving high conversion and yield.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (Buchwald Ligand, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv.), finely ground

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Schlenk flask or sealable reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

G start Start reagents 1. Combine Solids: Pyridine, Boronic Acid, Base, Pd(OAc)₂, SPhos start->reagents inert 2. Inert Atmosphere: Evacuate & Backfill with Argon (3x) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents react 4. Heat & Stir (e.g., 100 °C, 12-24h) Monitor by TLC/LC-MS solvents->react workup 5. Workup: Cool, Dilute, Wash, Extract & Dry react->workup purify 6. Purify: Silica Gel Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Suzuki-Miyaura experimental workflow.
Step-by-Step Procedure
  • Reaction Setup (The "Why"): To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 161.6 mg), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Expertise: Combining the solids first in a dry flask prevents premature reaction or degradation of moisture-sensitive reagents. K₃PO₄ is an effective base for activating the boronic acid without being overly harsh on sensitive functional groups.[2] The Pd(OAc)₂/SPhos combination is a powerful catalytic system known for its high activity in coupling less reactive aryl chlorides.[2]

  • Inerting the Atmosphere (The "Why"): Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a total of three times.

    • Expertise: The active Pd(0) catalyst, which is formed in situ, is highly sensitive to oxygen. Removing oxygen is absolutely critical to prevent catalyst oxidation and deactivation, which would halt the reaction.[10]

  • Solvent Addition (The "Why"): Through the septum, add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 0.8 mL) via syringe.

    • Expertise: Solvents must be degassed (typically by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen. The dioxane/water solvent system is highly effective for Suzuki couplings, as it dissolves both the organic and inorganic reagents.[2]

  • Reaction Execution and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyridine has been consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (1 x 20 mL).

    • Expertise: The water wash removes the inorganic base (K₃PO₄) and other water-soluble byproducts. The brine wash helps to break any emulsions and further removes residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-5-fluoro-4-methoxypyridine product.

Key Considerations and Troubleshooting
  • Low Yield: If the reaction stalls or gives low yields, consider screening alternative ligands (e.g., XPhos), bases (e.g., Cs₂CO₃), or solvent systems (e.g., toluene).[2] Aryl chlorides can be challenging, and optimization is often necessary.

  • De-boronation: If the boronic acid is observed to decompose, ensure the base is finely powdered and the reaction is not overheated. Using a slight excess (1.2-1.5 equiv.) of the boronic acid can help drive the reaction to completion.

  • Incomplete Reaction: Ensure the inert atmosphere is rigorously maintained and that anhydrous, degassed solvents are used. Catalyst deactivation is the most common cause of failed Suzuki reactions.

Conclusion

This compound stands as a highly valuable and versatile intermediate for pharmaceutical research and development. Its well-defined reactivity at the C2-position, coupled with the modulating effects of its fluoro and methoxy substituents, provides a reliable entry point for the synthesis of complex molecular architectures. The detailed Suzuki-Miyaura protocol provided herein offers a robust and scientifically-grounded method for leveraging this building block, enabling researchers to efficiently construct libraries of novel compounds for the discovery of next-generation therapeutics.

References

  • chemical label this compound. Vertex AI Search.
  • Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Prochemar.
  • 1211515-16-0|this compound|BLD Pharm. BLD Pharm.
  • This compound (C6H5ClFNO). PubChem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Application Notes & Protocols for Agrochemical Synthesis with 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, offering a versatile platform for the synthesis of herbicides, fungicides, and insecticides.[1] The introduction of fluorine atoms and other substituents onto the pyridine ring can significantly enhance the biological activity, selectivity, and metabolic stability of the resulting agrochemical. 2-Chloro-5-fluoro-4-methoxypyridine is a highly functionalized intermediate poised for the synthesis of next-generation crop protection agents. Its strategic substitution pattern, featuring a reactive chlorine atom for nucleophilic displacement, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group, makes it a valuable building block for creating complex and potent agrochemicals.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of a representative herbicidal compound, focusing on the key nucleophilic aromatic substitution (SNAr) reaction. The protocols and discussions are designed to be illustrative of the broader potential of this intermediate in agrochemical research and development.

Core Application: Synthesis of Pyridyloxyphenoxypropionate Herbicides

A primary application of this compound is in the synthesis of pyridyloxyphenoxypropionate (POP) herbicides. This class of herbicides is known for its effectiveness against grass weeds in broadleaf crops. The general synthetic strategy involves the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring with a chiral hydroxyphenoxypropionate moiety.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The key transformation in the synthesis of POP herbicides from this compound is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-rich oxygen of a phenoxide acts as the nucleophile, attacking the electron-deficient carbon atom of the pyridine ring that is bonded to the chlorine atom. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired ether linkage.

dot graph "" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Figure 1: Generalized workflow of the SNAr reaction.

Detailed Protocols

Protocol 1: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propanoate - A Key Nucleophile

This protocol outlines the synthesis of a crucial chiral intermediate required for the subsequent coupling reaction with this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
Hydroquinone123-31-9110.11 g/mol 55.0 g0.5
Ethyl (S)-2-chloropropionate73246-41-0136.57 g/mol 68.3 g0.5
Sodium Hydroxide1310-73-240.00 g/mol 40.0 g1.0
Water7732-18-518.02 g/mol 500 mL-
Toluene108-88-392.14 g/mol 250 mL-
Hydrochloric Acid (conc.)7647-01-036.46 g/mol As needed-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydroxide (40.0 g, 1.0 mol) in water (250 mL).

  • Formation of Hydroquinone Monosodium Salt: To the stirred sodium hydroxide solution, add hydroquinone (55.0 g, 0.5 mol). Stir the mixture at room temperature for 30 minutes to form the monosodium salt.

  • Addition of Chloro-propionate: Add toluene (250 mL) to the reaction mixture. From the dropping funnel, add ethyl (S)-2-chloropropionate (68.3 g, 0.5 mol) dropwise over 1 hour, maintaining the reaction temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 85-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Acidification: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is between 2 and 3. A white precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield Ethyl (R)-2-(4-hydroxyphenoxy)propanoate as a white solid.

Expected Yield: 75-85% Purity (by HPLC): >98%

Protocol 2: Synthesis of a Representative Pyridyloxyphenoxypropionate Herbicide

This protocol details the coupling of this compound with the synthesized chiral intermediate.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound1211515-16-0161.56 g/mol 16.2 g0.1
Ethyl (R)-2-(4-hydroxyphenoxy)propanoate68945-56-2210.22 g/mol 21.0 g0.1
Potassium Carbonate (anhydrous)584-08-7138.21 g/mol 20.7 g0.15
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 200 mL-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a thermometer, add Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (21.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) to N,N-Dimethylformamide (DMF, 200 mL).

  • Formation of Phenoxide: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Addition of Pyridine Intermediate: Add this compound (16.2 g, 0.1 mol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product as a viscous oil or a low-melting solid.

Expected Yield: 70-80% Purity (by HPLC): >97%

dot graph "" { graph [rankdir="TB", splines=true, nodesep=0.6, ranksep=1.0, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} Figure 2: Workflow for the synthesis of a representative herbicide.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Hydroxide and Potassium Carbonate: Corrosive bases. Avoid contact with skin and eyes.

    • Hydrochloric Acid: Corrosive acid. Handle with care.

    • Organic Solvents (Toluene, DMF, Ethyl Acetate): Flammable and potentially toxic. Avoid inhalation of vapors and contact with skin.

    • This compound: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.[2]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield in Protocol 1 Incomplete reaction.Increase reaction time or temperature slightly. Ensure efficient stirring.
Loss of product during work-up.Ensure complete precipitation during acidification by cooling for a longer period. Be careful during filtration and washing.
Low Yield in Protocol 2 Incomplete reaction.Ensure anhydrous conditions. Use freshly dried DMF and potassium carbonate. Increase reaction temperature to 100-110°C if necessary.
Degradation of starting materials or product.Maintain a strict nitrogen atmosphere. Avoid unnecessarily high temperatures or prolonged reaction times.
Formation of By-products Side reactions.Optimize the stoichiometry of the reagents. A slight excess of the phenoxide may be beneficial.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The protocols provided herein for the synthesis of a representative pyridyloxyphenoxypropionate herbicide demonstrate a practical application of this intermediate, leveraging the well-established nucleophilic aromatic substitution reaction. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively utilize this compound to develop new and improved crop protection solutions. Further exploration of this intermediate in the synthesis of other classes of agrochemicals is highly encouraged.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(3), 314-335. [Link]
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules, 28(21), 7389. [Link]
  • Pyridine - Wikipedia. (n.d.).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 138-150. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
  • Preparation of 2-chloro-5-methylpyridine. (1986).
  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). ARKIVOC, 2011(2), 1-17. [Link]

Sources

Derivatization of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Comprehensive Google Searches

Search Queries:

  • "derivatization of 2-chloro-5-fluoro-4-methoxypyridine"

  • "Suzuki coupling of this compound protocols"

  • "Buchwald-Hartwig amination of this compound"

  • "nucleophilic aromatic substitution on this compound"

  • "medicinal chemistry applications of functionalized pyridines"

  • "this compound reactivity"

  • "palladium-catalyzed cross-coupling reactions of halopyridines"

  • "synthesis of 2-aryl-5-fluoro-4-methoxypyridines"

  • "synthesis of 2-amino-5-fluoro-4-methoxypyridines"

  • "characterization of pyridine derivatives NMR MS HPLC"

Part 2: Synthesized Content Generation

Here is the structured guide based on the comprehensive search and synthesis of information.

Application Note & Protocol: Strategic for Drug Discovery

Abstract

This document provides a comprehensive guide to the strategic derivatization of this compound, a key heterocyclic building block in modern medicinal chemistry. We will explore a range of robust and versatile synthetic methodologies, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical considerations for the synthesis of novel pyridine derivatives. The protocols are designed to be self-validating, with an emphasis on reproducibility and high-yield synthesis.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable core for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3][4] The subject of this guide, this compound, offers three distinct points for chemical modification, allowing for the systematic exploration of chemical space and the optimization of lead compounds.

The strategic placement of the chloro, fluoro, and methoxy groups on the pyridine ring dictates the reactivity and potential transformations:

  • The 2-Chloro Group: This is the primary site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[5] Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating more active catalytic systems.[6]

  • The 5-Fluoro Group: The strong electron-withdrawing nature of fluorine can activate the pyridine ring for nucleophilic aromatic substitution.[7] Reactions of fluoropyridines can be significantly faster than those of chloropyridines in SNAr.[7]

  • The 4-Methoxy Group: This group can be demethylated to reveal a hydroxyl functionality, providing a handle for further derivatization through etherification or esterification.

This guide will focus on providing reliable protocols for derivatization at the 2-position, a common and highly effective strategy for generating novel analogues.

Reaction Workflow Overview

The following diagram illustrates the general workflow for the derivatization of this compound, from starting material to final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material: This compound C Inert Atmosphere Setup (e.g., N2 or Ar) A->C B Reagents & Solvents B->C D Reaction Setup & Reagent Addition C->D E Heating & Stirring (Reaction Monitoring by TLC/LC-MS) D->E F Quenching & Extraction E->F G Drying & Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I J Purity & Yield Determination I->J

Figure 1: General experimental workflow for derivatization.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[8][9] In the context of this compound, it allows for the introduction of a diverse range of aryl and heteroaryl boronic acids or esters.

Mechanism Insight: The catalytic cycle, typically employing a palladium(0) catalyst, involves three key steps: oxidative addition of the palladium to the aryl halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[8] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote oxidative addition.[6]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K3PO4)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), K3PO4 (2.0 eq.), Pd(OAc)2 (0.02 eq.), and SPhos (0.04 eq.).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.[6][8]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).[6][8]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the desired product, 5-fluoro-4-methoxy-2-phenylpyridine, by 1H NMR, 13C NMR, and mass spectrometry.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
CatalystPd(OAc)2/SPhosHighly active system for C-Cl bond activation.
BaseK3PO4Effective base for promoting transmetalation.
SolventDioxane/WaterBiphasic system that facilitates dissolution of reagents.
Temperature100 °CProvides sufficient energy for the reaction.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds from amines and aryl halides.[10][11] This reaction is particularly useful when traditional methods like SNAr are not feasible due to the low reactivity of the aryl halide.[10]

Mechanism Insight: The mechanism is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[12]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), morpholine (1.2 eq.), NaOt-Bu (1.4 eq.), Pd2(dba)3 (0.015 eq.), and XPhos (0.03 eq.) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

  • Characterization: Analyze the final product, 4-(5-fluoro-4-methoxypyridin-2-yl)morpholine, by NMR and mass spectrometry to confirm its identity and purity.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution (SNAr) A This compound B Aryl/Heteroaryl Boronic Acid [Pd Catalyst, Base] A->B D Primary/Secondary Amine [Pd Catalyst, Base] A->D F Nucleophile (e.g., R-OH, R-SH) [Base] A->F C C-C Coupled Product B->C E C-N Coupled Product D->E G Substituted Product F->G

Figure 2: Key derivatization strategies for the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the fluoro and chloro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr).[7][13] This reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer intermediate.[13]

Protocol: SNAr with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous methanol in a round-bottom flask.

  • Reagent Addition: Add sodium methoxide (1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with water.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Characterization: Confirm the formation of 2,4-dimethoxy-5-fluoropyridine via NMR and mass spectrometry.

Conclusion

The derivatization of this compound through modern synthetic methodologies provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer reliable and reproducible methods for accessing a wide range of novel pyridine derivatives. Careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity. The versatility of this building block, coupled with the robustness of these synthetic transformations, ensures its continued importance in the field of medicinal chemistry.[1]

References
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Google Patents. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ResearchGate. (2015). Synthesis of 2-amino-5-fluoropyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • BLD Pharm. (n.d.). This compound.
  • MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles.
  • ResearchGate. (2018). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
  • ScienceDirect. (2014). Derivatization for liquid chromatography-mass spectrometry.
  • PubMed Central. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.
  • PubMed Central. (2017). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • RSC Publishing. (2019). C–H functionalization of pyridines.
  • PubMed Central. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
  • ResearchGate. (2010). First synthesis of 2-alkyl- 5-aryl-3,3-bis(methoxycarbonyl)- 4,5-dihydropyrroles.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Science.gov. (n.d.). chemical derivatization techniques.
  • ResearchGate. (2019). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoropyrimidine 97.
  • MDPI. (2021). Novel 5-Aryl-[1][7][12]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Benchchem. (n.d.). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with....
  • PubMed Central. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • ResearchGate. (2012). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
  • PubMed Central. (2020). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine.
  • PubMed Central. (2019). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites.
  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
  • Synblock. (n.d.). 2-Chloro-5-fluoro-4-formylpyridine. Retrieved from Application Note & Protocol: Strategic for Drug Discovery
Abstract

This document provides a comprehensive guide to the strategic derivatization of this compound, a key heterocyclic building block in modern medicinal chemistry. We will explore a range of robust and versatile synthetic methodologies, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical considerations for the synthesis of novel pyridine derivatives. The protocols are designed to be self-validating, with an emphasis on reproducibility and high-yield synthesis.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable core for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3][4] The subject of this guide, this compound, offers three distinct points for chemical modification, allowing for the systematic exploration of chemical space and the optimization of lead compounds.

The strategic placement of the chloro, fluoro, and methoxy groups on the pyridine ring dictates the reactivity and potential transformations:

  • The 2-Chloro Group: This is the primary site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[5] Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating more active catalytic systems.[6]

  • The 5-Fluoro Group: The strong electron-withdrawing nature of fluorine can activate the pyridine ring for nucleophilic aromatic substitution.[7] Reactions of fluoropyridines can be significantly faster than those of chloropyridines in SNAr.[7]

  • The 4-Methoxy Group: This group can be demethylated to reveal a hydroxyl functionality, providing a handle for further derivatization through etherification or esterification.

This guide will focus on providing reliable protocols for derivatization at the 2-position, a common and highly effective strategy for generating novel analogues.

Reaction Workflow Overview

The following diagram illustrates the general workflow for the derivatization of this compound, from starting material to final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material: This compound C Inert Atmosphere Setup (e.g., N2 or Ar) A->C B Reagents & Solvents B->C D Reaction Setup & Reagent Addition C->D E Heating & Stirring (Reaction Monitoring by TLC/LC-MS) D->E F Quenching & Extraction E->F G Drying & Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I J Purity & Yield Determination I->J

Figure 1: General experimental workflow for derivatization.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[8][9] In the context of this compound, it allows for the introduction of a diverse range of aryl and heteroaryl boronic acids or esters.

Mechanism Insight: The catalytic cycle, typically employing a palladium(0) catalyst, involves three key steps: oxidative addition of the palladium to the aryl halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[8] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote oxidative addition.[6]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K3PO4)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), K3PO4 (2.0 eq.), Pd(OAc)2 (0.02 eq.), and SPhos (0.04 eq.).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.[6][8]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).[6][8]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the desired product, 5-fluoro-4-methoxy-2-phenylpyridine, by 1H NMR, 13C NMR, and mass spectrometry.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Catalyst Pd(OAc)2/SPhosHighly active system for C-Cl bond activation.
Base K3PO4Effective base for promoting transmetalation.
Solvent Dioxane/WaterBiphasic system that facilitates dissolution of reagents.
Temperature 100 °CProvides sufficient energy for the reaction.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds from amines and aryl halides.[10][11] This reaction is particularly useful when traditional methods like SNAr are not feasible due to the low reactivity of the aryl halide.[10]

Mechanism Insight: The mechanism is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.[12]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), morpholine (1.2 eq.), NaOt-Bu (1.4 eq.), Pd2(dba)3 (0.015 eq.), and XPhos (0.03 eq.) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

  • Characterization: Analyze the final product, 4-(5-fluoro-4-methoxypyridin-2-yl)morpholine, by NMR and mass spectrometry to confirm its identity and purity.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution (SNAr) A This compound B Aryl/Heteroaryl Boronic Acid [Pd Catalyst, Base] A->B D Primary/Secondary Amine [Pd Catalyst, Base] A->D F Nucleophile (e.g., R-OH, R-SH) [Base] A->F C C-C Coupled Product B->C E C-N Coupled Product D->E G Substituted Product F->G

Figure 2: Key derivatization strategies for the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the fluoro and chloro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr).[7][13] This reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer intermediate.[13]

Protocol: SNAr with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous methanol in a round-bottom flask.

  • Reagent Addition: Add sodium methoxide (1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with water.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Characterization: Confirm the formation of 2,4-dimethoxy-5-fluoropyridine via NMR and mass spectrometry.

Conclusion

The derivatization of this compound through modern synthetic methodologies provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer reliable and reproducible methods for accessing a wide range of novel pyridine derivatives. Careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity. The versatility of this building block, coupled with the robustness of these synthetic transformations, ensures its continued importance in the field of medicinal chemistry.[1]

References
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Retrieved from

  • ResearchGate. (2015). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Retrieved from [Link]

  • ResearchGate. (2018). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Retrieved from [Link]

  • ScienceDirect. (2014). Derivatization for liquid chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from [Link]

  • PubMed Central. (2017). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (2019). C–H functionalization of pyridines. Retrieved from [Link]

  • PubMed Central. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. (2010). First synthesis of 2-alkyl- 5-aryl-3,3-bis(methoxycarbonyl)- 4,5-dihydropyrroles. Retrieved from [Link]

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Science.gov. (n.d.). chemical derivatization techniques. Retrieved from [Link]

  • ResearchGate. (2019). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]

  • MDPI. (2021). Novel 5-Aryl-[1][7][12]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... Retrieved from [Link]

  • PubMed Central. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • ResearchGate. (2012). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved from [Link]

  • PubMed Central. (2020). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Retrieved from [Link]

  • PubMed Central. (2019). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-fluoro-4-methoxypyridine in Drug Discovery

This compound is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive chlorine atom for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The efficient and scalable synthesis of this intermediate is of paramount importance for the timely and cost-effective progression of drug discovery programs.

This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: Regioselective Methoxylation of 2,4-Dichloro-5-fluoropyridine

The chosen synthetic route for the scale-up production of this compound commences with the commercially available and relatively inexpensive starting material, 2,4-dichloro-5-fluoropyridine. The core of this strategy lies in the regioselective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms with a methoxy group.

The pyridine ring, being an electron-deficient system, is susceptible to nucleophilic attack. The presence of two chlorine atoms and a fluorine atom further activates the ring towards SNAr. The key to a successful and high-yielding synthesis is to control the reaction conditions to favor the substitution at the C4 position over the C2 position. Generally, the C4 position in polychlorinated pyridines is more activated towards nucleophilic attack than the C2 position. This regioselectivity is further influenced by the reaction temperature and the nature of the solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Reactor with 2,4-dichloro-5-fluoropyridine and Methanol C Controlled Addition of Sodium Methoxide Solution A->C Reactor at 0-5 °C B Prepare Sodium Methoxide Solution B->C Maintain Temperature D Monitor Reaction Progress (TLC/GC) C->D Stir at RT E Quench Reaction with Water D->E Upon Completion F Solvent Evaporation E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification by Vacuum Distillation H->I J Characterization (NMR, MS, GC) I->J

Caption: Scalable workflow for the synthesis of this compound.

Detailed Scale-up Protocol

This protocol is designed for a nominal 100 g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesSupplier
2,4-Dichloro-5-fluoropyridine167.97100 g0.595Sigma-Aldrich
Sodium Methoxide54.0235.4 g0.655Acros Organics
Methanol (anhydrous)32.04500 mL-Fisher Scientific
Dichloromethane (DCM)84.931 L-VWR
Deionized Water18.021 L-In-house
Anhydrous Sodium Sulfate142.0450 g-Alfa Aesar

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Condenser

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

Step 1: Reaction Setup and Reagent Preparation

  • Set up the 2 L three-necked round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel. Equip the setup with a condenser under a nitrogen atmosphere.

  • Charge the flask with 2,4-dichloro-5-fluoropyridine (100 g, 0.595 mol) and anhydrous methanol (200 mL).

  • In a separate flask, carefully prepare a solution of sodium methoxide (35.4 g, 0.655 mol, 1.1 equivalents) in anhydrous methanol (300 mL). The dissolution of sodium methoxide is exothermic; therefore, it is advisable to prepare this solution in an ice bath to control the temperature.

Step 2: Reaction

  • Cool the reaction flask containing the 2,4-dichloro-5-fluoropyridine solution to 0-5 °C using an ice bath.

  • Slowly add the sodium methoxide solution from the addition funnel to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The controlled addition is crucial to manage the exothermicity of the reaction and to favor the desired regioselectivity.

  • After the complete addition of the sodium methoxide solution, remove the ice bath and allow the reaction mixture to slowly warm up to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Step 3: Work-up and Isolation

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into 1 L of cold deionized water with stirring.

  • Concentrate the aqueous mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Expected Yield and Characterization:

  • Yield: 85-95 g (85-95% of theoretical yield)

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: 78-80 °C at 10 mmHg

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H), 7.05 (d, J = 2.8 Hz, 1H), 4.05 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 160.1, 152.5 (d, J = 252.5 Hz), 145.2, 138.9 (d, J = 20.2 Hz), 110.2 (d, J = 4.0 Hz), 57.2.

  • Mass Spectrometry (EI): m/z 161.0 (M⁺), 163.0 ([M+2]⁺).

Safety and Handling Precautions

  • 2,4-Dichloro-5-fluoropyridine: This starting material is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated area.

  • Sodium Methoxide: This reagent is highly corrosive and reacts violently with water. It is also flammable. Handle in a dry, inert atmosphere.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • General Precautions: All reactions should be carried out behind a safety shield. Emergency eyewash and shower stations should be readily accessible.[1][2]

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating through in-process controls and final product characterization. The progress of the reaction can be reliably monitored by TLC or GC, allowing for a clear determination of the reaction endpoint. The purification by vacuum distillation is a robust method for obtaining the product in high purity on a large scale. The provided analytical data (NMR and MS) serves as a benchmark for confirming the identity and purity of the final product.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By employing a regioselective nucleophilic aromatic substitution strategy, this method offers a high-yielding and efficient route to this valuable building block. The emphasis on safety, process control, and detailed analytical characterization ensures that this protocol can be reliably implemented in a research, development, or production setting.

References

  • Fisher Scientific. Safety Data Sheet for 2-Chloro-5-fluoropyridine. (2025).
  • MedchemExpress.com. Safety Data Sheet for 5-Bromo-2-chloro-4-methoxypyrimidine. (2025).

Sources

Reaction monitoring techniques for 2-Chloro-5-fluoro-4-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Advanced Reaction Monitoring Techniques for the Synthesis of 2-Chloro-5-fluoro-4-methoxypyridine

Abstract

The synthesis of highly functionalized heterocyclic compounds, such as this compound, is a cornerstone of modern pharmaceutical and agrochemical development.[1] This key intermediate requires precise control over reaction conditions to ensure optimal yield, purity, and safety. This document provides a detailed guide on the application of modern Process Analytical Technology (PAT) for monitoring the synthesis of this target molecule. We will explore a plausible synthetic route and detail the implementation of in-situ techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside offline methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on providing researchers, scientists, and drug development professionals with both the theoretical basis and practical protocols to achieve robust process understanding and control.[2][3]

Introduction: The Synthetic Imperative

This compound is a valuable building block whose substituted pyridine core is a common motif in bioactive molecules. The regioselective introduction of chloro, fluoro, and methoxy groups presents a significant synthetic challenge. Pyridine halogenation and substitution reactions can be complex, often requiring harsh conditions or leading to isomeric mixtures, making real-time monitoring essential.[1][4] Effective reaction monitoring allows for:

  • Kinetic Profiling: Understanding reaction rates and mechanisms to optimize conditions.[5]

  • Endpoint Determination: Accurately identifying the point of reaction completion to prevent over-processing and byproduct formation.

  • Impurity Profiling: Detecting and identifying side products in real-time.

  • Process Safety: Ensuring the reaction proceeds as expected and avoiding hazardous conditions.

This guide will focus on the final step in a hypothetical, yet chemically sound, synthesis: the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyridine with sodium methoxide to yield the target product.

Synthetic Pathway & Monitoring Strategy

The selected reaction for this guide is the selective methoxylation at the C4 position of 2,4-dichloro-5-fluoropyridine. The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems.

Reaction Scheme:

Monitoring this transformation requires techniques that can distinguish the starting material from the product and quantify their relative concentrations over time.

G cluster_0 Synthesis Workflow cluster_1 Process Analytical Technology (PAT) reagents Reactants (2,4-dichloro-5-fluoropyridine, Sodium Methoxide) reactor Batch Reactor reagents->reactor reaction S N Ar Reaction (Methoxylation) reactor->reaction quench Reaction Quench reaction->quench Endpoint Reached ftir In-Situ FTIR (ReactIR) reaction->ftir Real-time Concentration Tracking nmr In-Situ NMR (Flow or Tube) reaction->nmr Mechanistic & Kinetic Data workup Aqueous Workup & Extraction quench->workup hplc_gcms Offline HPLC / GC-MS (Quantitative Analysis) quench->hplc_gcms Purity & Yield Determination product Final Product (2-Chloro-5-fluoro- 4-methoxypyridine) workup->product

Caption: Integrated workflow for synthesis and reaction monitoring.

In-Situ Technique: Mid-Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is a powerful tool for monitoring changes in functional groups directly within the reaction vessel.[5][6] It provides real-time data on the concentration of reactants and products without the need for sampling.[7][8]

Causality for Selection: This technique is ideal for the target SNAr reaction because the transformation involves clear changes in the mid-infrared spectrum. Specifically, we can monitor the disappearance of vibrations associated with the C4-Cl bond and the appearance of new, distinct peaks for the C-O-C ether linkage of the methoxy group.

Protocol for In-Situ FTIR Monitoring
  • System Setup:

    • Insert a diamond or silicon ATR probe into the reactor, ensuring the tip is fully submerged in the reaction medium.

    • Connect the probe to the FTIR spectrometer via a fiber optic cable.

    • Ensure the spectrometer is purged to minimize atmospheric interference (e.g., water vapor, CO₂).[9]

  • Background Spectrum Acquisition:

    • Before adding the final reactant to initiate the reaction (e.g., before adding sodium methoxide), collect a background spectrum of the solvent and starting material mixture at the target reaction temperature. This "time zero" spectrum will serve as a reference.[9]

  • Data Collection:

    • Initiate the reaction.

    • Begin collecting spectra at regular intervals (e.g., every 1-2 minutes). The acquisition time should be short enough to capture the reaction kinetics accurately.

    • Continue data collection until no further spectral changes are observed, indicating the reaction has reached its endpoint.

  • Data Analysis:

    • Identify unique, non-overlapping peaks corresponding to the starting material and the product. For this reaction, key spectral regions would be:

      • Product (C-O-C stretch): Look for the appearance of a strong asymmetric C-O-C stretching band, typically in the 1250-1000 cm⁻¹ region.

      • Starting Material (C-Cl stretch): Monitor the decrease of a C-Cl stretching vibration, typically found in the 850-550 cm⁻¹ region.

    • Use the instrument's software to create concentration profiles by plotting the intensity (height or area) of these characteristic peaks against time.[9] This provides a real-time kinetic profile of the reaction.

ParameterSettingRationale
Probe TypeDiamond ATROffers broad chemical and thermal resistance suitable for organic synthesis.[6]
Spectral Range4000 - 650 cm⁻¹Covers the key functional group region for organic molecules.
Resolution4 cm⁻¹Sufficient for resolving most vibrational bands in the solution phase.
Scan Interval60 secondsProvides good temporal resolution for reactions lasting several hours.

In-Situ Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information, making it invaluable for reaction monitoring.[10][11] For this specific synthesis, both ¹H and ¹⁹F NMR are exceptionally powerful.

Causality for Selection:

  • ¹⁹F NMR: The fluorine atom at the C5 position acts as a sensitive, background-free probe. The chemical shift of the fluorine nucleus is highly sensitive to changes in the electronic environment at the adjacent C4 position. We expect a distinct shift in the ¹⁹F signal as the chlorine atom is replaced by a methoxy group.

  • ¹H NMR: Allows for monitoring the appearance of the methoxy group protons (~3.9-4.1 ppm) and shifts in the aromatic pyridine protons.

Protocol for In-Situ NMR Monitoring

This protocol describes a time-arrayed experiment where a series of 1D spectra are collected over time.[12][13]

  • Sample Preparation:

    • Prepare a reaction mixture in a deuterated solvent if possible. If not, modern solvent suppression techniques can be used.[11]

    • Place the reactants in an NMR tube, but withhold the limiting reagent or catalyst required to initiate the reaction.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer, lock, and shim the sample.

    • Acquire a reference ¹H and ¹⁹F spectrum of the starting materials.[13]

    • Set the spectrometer to the desired reaction temperature.

  • Kinetic Experiment Acquisition:

    • Remove the tube, quickly inject the initiating reagent, mix thoroughly, and re-insert it into the spectrometer. Note the exact start time.

    • Use an automated pulse program (e.g., multi_zgvd on Bruker systems) to acquire a series of 1D spectra at predetermined intervals.[10][13]

    • The delay between experiments should be chosen based on the expected reaction rate. For a reaction over several hours, a 5-10 minute interval is often appropriate.

    • Ensure the relaxation delay (d1) is sufficient for quantitative measurements (typically 5 times the longest T1 relaxation time of the nuclei of interest).[10]

  • Data Processing and Analysis:

    • Process the array of spectra uniformly (e.g., same phasing and baseline correction).

    • Integrate the signals corresponding to the starting material and product in each spectrum. For ¹⁹F NMR, you will have one signal for the starting material and one for the product, providing very clean data.

    • Normalize the integrals against a stable internal standard.

    • Plot the normalized integral values versus time to obtain quantitative concentration profiles and calculate reaction kinetics.

Parameter¹H NMR¹⁹F NMRRationale
Pulse Programzg30 or zgcppr (with solvent suppression)zgStandard 1D acquisition.
Number of Scans (NS)4-1616-64Balance between signal-to-noise and time resolution.[12]
Relaxation Delay (d1)5-10 s5-10 sEnsures quantitative accuracy.[10]
Acquisition Time (aq)2-3 s1-2 sStandard values for good resolution.

Offline Techniques: HPLC and GC-MS

While in-situ methods provide real-time trends, offline chromatography is essential for accurate quantification, separation of complex mixtures, and final purity assessment.[14][15]

Protocol for HPLC Monitoring
  • Method Development:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for pyridine derivatives.[16]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.[17]

    • Detector: A UV detector set at a wavelength where both reactant and product absorb (e.g., ~254 nm or 270 nm).

    • Optimize the gradient to achieve baseline separation of the starting material, product, and any potential impurities.

  • Reaction Sampling:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reactor.

    • Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., mobile phase) to stop the reaction and prepare it for injection.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Integrate the peak areas for the starting material and product.

    • Use an internal standard or an external calibration curve to convert peak areas into concentrations. This provides highly accurate quantitative data on reaction progress and yield.[14][18]

Protocol for GC-MS Analysis

GC-MS is particularly useful for identifying volatile byproducts and confirming the molecular weight of the product.[15][19]

  • Method Development:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for this class of compounds.

    • Injection: Use splitless injection for trace analysis or a split injection for concentrated samples.

    • Oven Program: Develop a temperature gradient (e.g., start at 80°C, ramp to 280°C) to separate the components.

    • MS Detector: Operate in full scan mode to identify unknown impurities. The mass spectrum will confirm the product's identity via its molecular ion peak and fragmentation pattern, noting the characteristic isotopic pattern for a chlorinated compound.[15]

  • Sample Preparation and Analysis:

    • Prepare samples similarly to HPLC by quenching and diluting an aliquot of the reaction mixture. The solvent must be volatile and compatible with the GC system (e.g., dichloromethane, ethyl acetate).

    • Inject the sample and analyze the resulting chromatogram and mass spectra to track the reaction and identify components.

G title Choosing the Right Monitoring Technique start Reaction Monitoring Required q1 Need Real-Time Kinetic Data? start->q1 q3 Need Accurate Final Quantification & Purity? q1->q3 No insitu Use In-Situ Methods q1->insitu Yes q2 Is Structural Info for Intermediates Needed? ftir FTIR Spectroscopy (Functional Group Changes) q2->ftir No nmr NMR Spectroscopy (Detailed Structure & Kinetics) q2->nmr Yes offline Use Offline Methods q3->offline Yes q4 Are Volatile Byproducts a Concern? hplc HPLC-UV (Quantitative Analysis) q4->hplc No gcms GC-MS (Impurity ID & Volatiles) q4->gcms Yes insitu->q2 end Comprehensive Process Understanding ftir->end nmr->end offline->q4 hplc->end gcms->end

Caption: Decision workflow for selecting an appropriate monitoring technique.

Conclusion

An integrated approach combining in-situ and offline analytical techniques provides a comprehensive understanding of the synthesis of this compound. Real-time monitoring with FTIR and NMR allows for precise control over reaction kinetics and endpoint determination, leading to process optimization and enhanced safety.[5] Concurrently, offline HPLC and GC-MS deliver the robust quantitative data and impurity profiling necessary for quality control and regulatory compliance. By implementing these methodologies, researchers and drug development professionals can accelerate process development, improve product quality, and ensure the scalability of synthetic routes.

References

  • Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
  • IMSERC, Northwestern University. Kinetics / reaction monitoring. [Link]
  • The Royal Society of Chemistry. In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. [Link]
  • National Institutes of Health (NIH). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. [Link]
  • Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR. [Link]
  • Chemistry LibreTexts. NMR: Kinetics. [Link]
  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
  • RSC Publishing. In situ study of reaction kinetics using compressed sensing NMR. [Link]
  • Chromatography Today.
  • ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]
  • University of St Andrews. Kinetic Profiling by NMR. [Link]
  • ACS Publications.
  • Cole-Parmer. Organic Synthesis and Reaction Monitoring Process. [Link]
  • Bruker. Reaction Monitoring. [Link]
  • Mettler-Toledo via YouTube. Characterization of Organic Reactions Using FTIR Spectroscopy. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
  • National Institutes of Health (NIH).
  • ChemRxiv.
  • Defense Technical Information Center.
  • PubMed.

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The Strategic Application of 2-Chloro-5-fluoro-4-methoxypyridine in Structure-Activity Relationship (SAR) Studies for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic selection of core molecular scaffolds is paramount. 2-Chloro-5-fluoro-4-methoxypyridine has emerged as a highly versatile and valuable building block in Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors. Its unique substitution pattern—a reactive chlorine atom, a modulating fluorine atom, and an electron-donating methoxy group—provides a sophisticated platform for systematic structural modifications to probe and optimize interactions with biological targets.

This technical guide offers an in-depth exploration of the utility of this compound in drug discovery. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and subsequent derivatization, and illustrate its application in the context of a representative SAR study for the development of novel kinase inhibitors.

Physicochemical Properties and Strategic Advantages

The judicious placement of substituents on the pyridine ring of this compound imparts a unique combination of electronic and steric properties that are highly advantageous for SAR-driven drug design.

PropertyValueSource
Molecular Formula C₆H₅ClFNOPubChem
Molecular Weight 161.56 g/mol PubChem
CAS Number 1211515-16-0BLD Pharm[1]

The strategic value of this scaffold can be attributed to the following key features:

  • Orthogonal Reactivity for Controlled Derivatization: The chlorine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the controlled and systematic introduction of a diverse array of substituents to explore the chemical space around the core scaffold.

  • Modulation of Physicochemical Properties: The fluorine atom at the 5-position can significantly influence the molecule's pKa, lipophilicity, and metabolic stability.[4] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic parameters.

  • Influence on Binding Interactions: The methoxy group at the 4-position is an electron-donating group that can modulate the electron density of the pyridine ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket.[4]

Synthesis of the Core Scaffold: A Detailed Protocol

While a variety of methods for the synthesis of substituted pyridines exist, a common approach involves the construction and subsequent functionalization of the pyridine ring. The following is a representative, multi-step protocol for the synthesis of this compound, adapted from established methodologies for related pyridine derivatives.[2]

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction (Fluorination) A 2-Chloro-4-methoxypyridine B 2-Chloro-4-methoxy-5-nitropyridine A->B HNO3, H2SO4 C 5-Amino-2-chloro-4-methoxypyridine B->C Fe, NH4Cl D This compound C->D 1. NaNO2, HBF4 2. Heat

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Nitration of 2-Chloro-4-methoxypyridine

  • To a stirred solution of 2-Chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-Chloro-4-methoxy-5-nitropyridine.

Step 2: Reduction of the Nitro Group

  • To a solution of 2-Chloro-4-methoxy-5-nitropyridine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-Amino-2-chloro-4-methoxypyridine.

Step 3: Sandmeyer Reaction for Fluorination

  • Dissolve 5-Amino-2-chloro-4-methoxypyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

  • To this solution, add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0 and 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Gently heat the reaction mixture to induce decomposition of the diazonium salt, which results in the formation of the fluoro-substituted pyridine.

  • After gas evolution ceases, cool the mixture and neutralize with a saturated aqueous solution of sodium carbonate.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in SAR Studies: A Kinase Inhibitor Case Study

The this compound scaffold is an excellent starting point for the development of kinase inhibitors. The 2-chloro position allows for the introduction of various functionalities that can interact with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The substituents at the 4- and 5-positions can be used to fine-tune the physicochemical properties and explore interactions with other regions of the ATP-binding pocket.

General Workflow for SAR Exploration

G A This compound (Core Scaffold) B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D Library of Analogs B->D C->D E In Vitro Kinase Assay D->E F SAR Analysis E->F G Lead Optimization F->G

Caption: Workflow for SAR studies using the core scaffold.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of this compound with a representative amine.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv) to a dry reaction vial.

  • Add sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: A Representative SAR Table

The following table illustrates a hypothetical SAR study based on the derivatization of the this compound scaffold, with inhibitory activity against a target kinase.

CompoundR (at C2-position)Kinase Inhibition IC₅₀ (nM)
1 -Cl (Starting Material)>10,000
2a 4-methoxyphenyl520
2b 3-aminophenyl250
2c 4-(morpholino)phenyl110
3a morpholino85
3b N-methylpiperazinyl45

Conclusion: A Versatile Tool for Drug Discovery Professionals

This compound represents a powerful and versatile scaffold for SAR studies in modern drug discovery. Its unique electronic and reactivity profile allows for the systematic and efficient generation of diverse chemical libraries. The protocols and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this privileged building block in their quest for novel and effective therapeutics. The ability to readily explore structure-activity relationships through well-established cross-coupling reactions makes this compound an invaluable asset in the iterative process of lead optimization and candidate selection.

References

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849. [Link]
  • Choppin, S., Gros, P., & Fort, Y. (2001). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 3(5), 603–606. [Link]
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine. National Center for Biotechnology Information.
  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

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Application Notes & Protocols for C-N Bond Formation with 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation on a Fluorinated Pyridine Core

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where nitrogen-containing heterocycles are prevalent. The target substrate, 2-chloro-5-fluoro-4-methoxypyridine, presents a unique scaffold for derivatization. The pyridine core is a common motif in bioactive molecules, and the strategic placement of fluoro, chloro, and methoxy groups offers opportunities for selective functionalization and modulation of physicochemical properties.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for forming C-N bonds with this compound. We will explore two primary, robust methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the classic Nucleophilic Aromatic Substitution (SNAr). The choice between these methods will depend on the nucleophilicity of the amine, desired reaction conditions, and functional group tolerance.

The chlorine at the 2-position of the pyridine ring is activated towards both oxidative addition in a catalytic cycle and direct nucleophilic attack. This activation is a key consideration in the design of our experimental protocols. These notes are designed not just as a set of instructions, but as a framework for rational decision-making in your synthetic campaigns.

Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] It is particularly well-suited for coupling a wide range of amines with aryl halides, including less reactive aryl chlorides.[3][4] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] For challenging substrates like chloropyridines, the selection of an appropriate bulky, electron-rich phosphine ligand is critical to facilitate the rate-limiting oxidative addition step.[3]

Conceptual Workflow for Buchwald-Hartwig Amination

cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 2-Chloro-5-fluoro- 4-methoxypyridine G Assemble under Inert Atmosphere (Ar/N2) A->G B Amine Coupling Partner B->G C Palladium Pre-catalyst (e.g., Pd2(dba)3) C->G D Bulky Phosphine Ligand (e.g., RuPhos, XPhos) D->G E Base (e.g., NaOtBu, K3PO4) E->G F Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H Heat to 80-110 °C G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J K Quench & Extract J->K L Column Chromatography K->L M Characterize Product L->M

Caption: High-level workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., RuPhos, XPhos, or BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.5-2.0 equiv). Note: For less nucleophilic amines or challenging couplings, a stronger base like NaOtBu is often more effective. For base-sensitive substrates, Cs₂CO₃ or K₃PO₄ may be used, potentially requiring higher temperatures or catalyst loading.[3]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Carefully quench with water or saturated aqueous ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionsNotes
Palladium Pre-catalyst Pd₂(dba)₃ (2 mol%)Pre-catalysts like G3 or G4 palladacycles can also be highly effective.[3]
Ligand RuPhos (4 mol%)Bulky, electron-rich biarylphosphine ligands are crucial for activating the C-Cl bond.[3]
Base NaOtBu (1.5 equiv)A strong, non-nucleophilic base is generally preferred.[3]
Solvent Anhydrous TolueneDioxane is also a common choice. Ensure the solvent is thoroughly degassed.[3]
Temperature 100 °CMay need adjustment based on the specific amine's reactivity.
Amine Stoichiometry 1.2 equivA slight excess can drive the reaction to completion.

Methodology 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful alternative for C-N bond formation, particularly when the aromatic ring is activated by electron-withdrawing groups.[5][6][7] In this compound, the electronegative nitrogen atom in the pyridine ring and the fluorine atom enhance the electrophilicity of the carbon bearing the chlorine, making it susceptible to nucleophilic attack. This method is often simpler, avoiding the need for metal catalysts.[8]

Mechanism of SNAr on the Pyridine Ring

SNAr_Mechanism Reactants Pyridine-Cl + Nu:⁻ Meisenheimer Meisenheimer-like Intermediate (Addition Step) Reactants->Meisenheimer Rate-determining step Products Pyridine-Nu + Cl⁻ (Elimination Step) Meisenheimer->Products Fast

Caption: Simplified mechanism for an S_NAr reaction.

Detailed Protocol: SNAr Reaction

This protocol is generally effective for nucleophilic amines like secondary cyclic amines (e.g., morpholine, piperidine) or anilines with electron-donating groups.

Materials:

  • This compound

  • Nucleophilic amine

  • Base (e.g., K₂CO₃, Et₃N, or DBU)

  • Polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.5-2.0 equiv) in a polar aprotic solvent like DMSO.

  • Base Addition: Add the base (2.0-3.0 equiv). The base acts as a scavenger for the HCl generated during the reaction. In many cases, if the amine is used in large excess, an additional base may not be necessary.

  • Reaction: Heat the mixture to a temperature ranging from 80 °C to 150 °C. Higher temperatures are often required for less reactive amines.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase multiple times with the organic solvent.

    • Combine the organic extracts, wash with water and then brine to remove the high-boiling point solvent (e.g., DMSO).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the product via flash column chromatography.

ParameterRecommended Starting ConditionsNotes
Amine 2.0 equivCan act as both nucleophile and base if used in sufficient excess.
Base K₂CO₃ (2.0 equiv)A non-nucleophilic base is preferred to avoid competing reactions.
Solvent DMSOPolar aprotic solvents are ideal for S_NAr reactions.
Temperature 120 °CMay require optimization; monitor for decomposition at higher temperatures.

Troubleshooting and Key Considerations

  • Low Conversion in Buchwald-Hartwig: If you observe low conversion, consider increasing the catalyst loading (up to 5 mol%), using a more active pre-catalyst, or switching to a more electron-rich and bulky ligand. Ensure that all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas.[3]

  • Hydrodehalogenation: The formation of 2-fluoro-4-methoxypyridine as a byproduct can occur, especially with sterically hindered amines. This can sometimes be mitigated by adjusting the base or ligand.

  • SNAr vs. Buchwald-Hartwig: For highly nucleophilic amines, SNAr is often a more cost-effective and simpler first choice. For less nucleophilic amines, primary amines, or when milder conditions are required, the Buchwald-Hartwig amination is generally superior.[8]

  • Regioselectivity: While the 2-position is generally more reactive on a pyridine ring for both catalytic and SNAr reactions, characterization of the final product by NMR is essential to confirm the site of C-N bond formation.

References

  • Overview of the Ullmann‐type homocoupling on 2‐chloropyridines. ResearchGate.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. NCBI.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles.
  • Ullmann condensation - Wikipedia. Wikipedia.
  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Ullmann reaction - Wikipedia. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Ullmann coupling-An overview - OperaChem. OperaChem.
  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
  • Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
  • nucleophilic aromatic substitutions - YouTube. YouTube.
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. ACS Publications.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry.
  • Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines | The Journal of Organic Chemistry. ACS Publications.
  • Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides - PubMed. NCBI.
  • Nucleophilic aromatic substitution - chemeurope.com. Chemeurope.com.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. Google Patents.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts.
  • This compound (C6H5ClFNO) - PubChem. PubChem.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. Google Patents.
  • Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents. Google Patents.
  • (PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and address frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: My reaction has stalled, and I'm observing low conversion of my starting material. What are the likely causes and how can I resolve this?

Answer:

Reaction stalling in the synthesis of this compound can stem from several factors, primarily related to reagent activity, reaction conditions, and the nature of the synthetic route chosen. A common approach to this synthesis involves a multi-step process, and issues can arise at any stage.

Potential Causes and Solutions:

  • Inactive Chlorinating or Fluorinating Agent: The activity of your halogenating agent is paramount. For instance, if you are performing a chlorination step using a reagent like phosphorus oxychloride (POCl₃), ensure it is fresh and has not been deactivated by moisture. Similarly, for fluorination reactions, the choice and quality of the fluorine source are critical.

    • Recommendation: Use freshly opened or properly stored halogenating agents. Consider titrating or testing the activity of the reagent on a small scale with a known substrate if you suspect degradation.

  • Insufficient Activation of the Pyridine Ring: Pyridine rings, especially when substituted with electron-withdrawing groups, can be deactivated towards electrophilic substitution. If your synthetic strategy involves direct halogenation, the ring may not be sufficiently nucleophilic.

    • Recommendation: A common strategy to overcome this is through the use of a pyridine N-oxide intermediate. The N-oxide group is strongly activating and directs electrophiles to the 2- and 4-positions. Subsequent deoxygenation can then yield the desired pyridine.

  • Suboptimal Reaction Temperature: Halogenation reactions often have a specific temperature window for optimal performance. Too low a temperature can lead to a sluggish reaction, while excessively high temperatures may promote side reactions and decomposition.

    • Recommendation: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by an appropriate analytical method like TLC or LC-MS.

  • Presence of Inhibitors: Trace impurities in your starting materials or solvent can sometimes act as inhibitors.

    • Recommendation: Ensure the purity of your starting materials and use anhydrous, high-purity solvents.

Question 2: I've successfully synthesized the target molecule, but my final product is contaminated with isomeric impurities. How can I identify and minimize their formation?

Answer:

The formation of isomeric byproducts is a frequent challenge in the synthesis of polysubstituted pyridines due to issues with regioselectivity. In the case of this compound, isomers can arise from both the chlorination and fluorination steps.

Common Isomeric Impurities and Prevention Strategies:

  • Incorrect Regioselectivity during Chlorination: If you are chlorinating a 5-fluoro-4-methoxypyridine precursor, chlorination might occur at other positions on the ring, although the 2-position is generally favored due to activation from the methoxy group and the directing effect of the nitrogen.

    • Identification: Isomeric products can often be distinguished by careful analysis of ¹H and ¹³C NMR spectra, paying close to attention to coupling constants (e.g., H-F and C-F couplings).

    • Minimization: The use of a pyridine N-oxide intermediate can significantly enhance regioselectivity. Chlorination of a 5-fluoro-4-methoxypyridine N-oxide will strongly favor the 2-position.

  • Incorrect Regioselectivity during Fluorination: If your strategy involves fluorinating a 2-chloro-4-methoxypyridine intermediate, the position of fluorination can be difficult to control.

    • Identification: Similar to the above, detailed NMR analysis is key.

    • Minimization: The choice of fluorinating agent and reaction conditions is critical. Reagents like Selectfluor® (F-TEDA-BF₄) can offer different selectivity profiles compared to others. Careful optimization of reaction temperature and solvent is necessary.

Troubleshooting Workflow for Isomer Formation:

Caption: Troubleshooting workflow for managing isomeric impurities.

Question 3: My mass balance is poor, and I suspect the formation of a significant amount of a polar byproduct. What could this be and how can I prevent it?

Answer:

A common polar byproduct in reactions involving substituted halopyridines is the corresponding pyridone (or hydroxypyridine), formed through hydrolysis of the chloro-substituent. This is particularly relevant if your reaction or work-up conditions involve water and are either basic or acidic.

Hydrolysis Side Reaction:

  • Mechanism: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions. This results in the formation of 2-hydroxy-5-fluoro-4-methoxypyridine, which exists in equilibrium with its pyridone tautomer.

  • Conditions Favoring Hydrolysis:

    • Presence of water in the reaction mixture.

    • Basic conditions during work-up (e.g., washing with aqueous sodium bicarbonate or carbonate).

    • Elevated temperatures in the presence of water.

  • Prevention:

    • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, using dry solvents and reagents.

    • Careful Work-up: If an aqueous work-up is necessary, perform it at low temperatures and minimize the contact time. Use a milder base if possible, or a non-aqueous work-up.

    • pH Control: Maintain a neutral or slightly acidic pH during aqueous extractions to suppress the hydrolysis of the chloropyridine.

Demethylation as another possibility:

Another potential polar byproduct is the result of demethylation of the 4-methoxy group, which can occur under strongly acidic or high-temperature conditions, leading to the formation of a 4-hydroxypyridine derivative.

  • Prevention:

    • Avoid using strong protic or Lewis acids if possible.

    • Keep reaction temperatures as low as feasible.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare this compound?

A robust and often preferred synthetic pathway involves the use of a pyridine N-oxide intermediate to control regioselectivity. A generalized sequence is as follows:

  • Starting Material: A suitable precursor such as 4-methoxypyridine or a pre-fluorinated pyridine derivative.

  • N-Oxidation: Oxidation of the pyridine nitrogen to form the corresponding N-oxide. Common oxidizing agents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

  • Halogenation: Sequential or directed chlorination and fluorination of the activated N-oxide ring. The order of these steps would be determined by the desired regioselectivity and the directing effects of the substituents.

  • Deoxygenation: Removal of the N-oxide group to yield the final product. This is often achieved using reagents like phosphorus trichloride (PCl₃) or by catalytic hydrogenation.

Q2: What are the key analytical techniques to monitor the progress of the reaction and characterize the final product?

  • Thin Layer Chromatography (TLC): An excellent tool for rapid, qualitative monitoring of the reaction progress. Use a suitable solvent system to achieve good separation between the starting material, intermediates, and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including the molecular weights of byproducts, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous structural confirmation of the final product and any isolated impurities. Pay close attention to chemical shifts and coupling constants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product, especially for identifying volatile impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, the synthesis of this compound involves hazardous materials and reactions. Always adhere to standard laboratory safety procedures.

  • Halogenating Agents: Reagents like POCl₃, PCl₅, and fluorinating agents can be corrosive, toxic, and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents used are flammable and may be toxic. Avoid inhalation and skin contact.

  • Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive reagents. Quench slowly and with cooling.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxypyridine N-oxide

This protocol outlines a general procedure for the N-oxidation of 4-methoxypyridine.

Materials:

  • 4-Methoxypyridine

  • Acetic Acid (glacial)

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methoxypyridine (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30% solution, 1.5-2 equivalents) dropwise, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxypyridine N-oxide.

  • Purify the product by recrystallization or column chromatography as needed.

ParameterValue
Reagent Equivalents
4-Methoxypyridine1.0
Hydrogen Peroxide (30%)1.5 - 2.0
Reaction Conditions
Temperature60-70 °C
Time4-8 hours

Protocol 2: General Chlorination of a Pyridine N-oxide

This protocol provides a general method for the chlorination of a pyridine N-oxide at the 2-position.

Materials:

  • Pyridine N-oxide derivative

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., Dichloroethane or Toluene)

  • Ice water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve the pyridine N-oxide derivative (1 equivalent) in the chosen inert solvent.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (2-3 equivalents) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for the required time (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions A 4-Methoxypyridine B 4-Methoxypyridine N-Oxide A->B N-Oxidation C 5-Fluoro-4-methoxypyridine N-Oxide B->C Fluorination D This compound N-Oxide C->D Chlorination F Isomeric Chlorination Product C->F Poor Regioselectivity E This compound D->E Deoxygenation G Hydrolysis Product (Pyridone) D->G Hydrolysis

Caption: A potential synthetic pathway and associated side reactions.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. 5th ed. Springer. [Link]
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley. [Link]

Technical Support Center: Purification of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-5-fluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final product. This guide will walk you through the likely impurities you may encounter and provide detailed protocols for their removal.

A plausible and common synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyridine with sodium methoxide. The methoxide preferentially attacks the more electrophilic C4 position, but side reactions can occur, leading to a mixture of products.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: My NMR spectrum shows more than one set of aromatic signals. What are the likely impurities?

A1: The most common impurities arise from the synthetic route. If you are synthesizing this compound from 2,4-dichloro-5-fluoropyridine, you are likely to encounter the following:

  • Unreacted Starting Material: 2,4-dichloro-5-fluoropyridine.

  • Isomeric Byproduct: 4-chloro-5-fluoro-2-methoxypyridine. This is formed if the methoxide attacks the C2 position instead of the C4 position.

  • Hydrolysis Products: If there is any water in your reaction, you may form hydroxy-pyridines, such as 2-chloro-5-fluoro-4-hydroxypyridine.

Q2: I'm having trouble separating the product from the isomeric byproduct by column chromatography. What can I do?

A2: The isomeric byproduct, 4-chloro-5-fluoro-2-methoxypyridine, can have a very similar polarity to your desired product, making separation challenging. Here are some troubleshooting steps:

  • Optimize Your Eluent System: A standard hexane/ethyl acetate system may not provide sufficient resolution. Try a less polar solvent system, such as toluene/ethyl acetate, or add a small amount of a more polar solvent like methanol to a hexane/ethyl acetate mixture to fine-tune the polarity.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.

  • Employ a Gradient Elution: A shallow gradient of the polar solvent can help to better resolve closely eluting compounds.

  • Consider Preparative HPLC: For very difficult separations, reverse-phase preparative HPLC can offer superior resolution. A common mobile phase for pyridine derivatives is a gradient of acetonitrile in water with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

Q3: My yield is low after purification. What are the common causes?

A3: Low recovery can be due to several factors:

  • Incomplete Reaction: If the reaction did not go to completion, a significant portion of your crude material will be the starting material.

  • Product Loss During Workup: The product may have some water solubility. Ensure you are thoroughly extracting the aqueous layer during your workup. Back-extracting the aqueous layer with your organic solvent can help improve recovery.

  • Co-elution of Product and Impurities: If your chromatography fractions are not pure, you may be discarding fractions that contain your product along with impurities.

  • Decomposition: While generally stable, prolonged exposure to strong acids or bases at high temperatures could potentially lead to decomposition.

Q4: How can I remove residual starting material (2,4-dichloro-5-fluoropyridine)?

A4: The starting material is significantly less polar than the desired product. Flash column chromatography is very effective for this separation. Using a gradient elution starting with a low polarity eluent (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 10-20% ethyl acetate in hexanes) should allow for the clean elution of the starting material before your product.

Q5: I suspect my product has hydrolyzed. How can I confirm this and remove the hydrolysis product?

A5: The hydrolysis product (2-chloro-5-fluoro-4-hydroxypyridine) is significantly more polar than your desired methoxy-pyridine. You can often detect it by TLC as a spot that remains at the baseline in many common eluent systems. To remove it:

  • Acid-Base Extraction: The hydroxy-pyridine is phenolic and therefore acidic. During your workup, you can wash the organic layer with a dilute aqueous base (e.g., 1% sodium hydroxide solution) to extract the hydrolysis product into the aqueous layer. Be sure to re-extract the aqueous layer with an organic solvent to recover any of your desired product that may have partitioned into it.

  • Column Chromatography: The polar hydrolysis product will stick strongly to the silica gel, allowing for easy separation from your less polar product.

Purification Protocols

Below are detailed protocols for the most common purification techniques for this compound.

Protocol 1: Flash Column Chromatography

This is the most common and generally most effective method for purifying this compound from its common impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or other non-polar solvent like petroleum ether)

  • Ethyl acetate (or other polar solvent like diethyl ether or dichloromethane)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a test eluent system. A good starting point is 10% ethyl acetate in hexanes.

    • Visualize the spots under UV light. The least polar spot will be the starting material (2,4-dichloro-5-fluoropyridine), followed by your desired product and then the isomeric byproduct. Highly polar impurities like hydrolysis products will remain near the baseline.

    • Adjust the eluent ratio until you achieve good separation (Rf of your product around 0.3-0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

    • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve your crude product in the smallest possible volume of your chromatography eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system. If you are using a gradient, start with a low polarity and gradually increase it.

    • Collect the eluting solvent in fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

Recrystallization can be an effective method for polishing the product if a suitable solvent is found and the main impurity is present in a small amount.

Step-by-Step Procedure:

  • Solvent Screening:

    • Place a small amount of your partially purified product into several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures like ethanol/water).

    • Heat the tubes to dissolve the solid.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent gives good crystal formation with minimal dissolved product at low temperature.

  • Recrystallization:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: Distillation

Distillation can be effective if the boiling points of the product and impurities are sufficiently different. This method is often more suitable for larger scale purifications.

Step-by-Step Procedure:

  • Determine Boiling Points:

    • It is recommended to perform the distillation under reduced pressure to lower the required temperature and prevent potential decomposition.

  • Distillation Setup:

    • Set up a fractional distillation apparatus. A short Vigreux column is often sufficient.

    • Ensure the system is dry and can hold a vacuum.

  • Distillation Process:

    • Heat the crude material gently under vacuum.

    • Collect a forerun fraction, which will contain any lower-boiling impurities.

    • Carefully collect the fraction that distills at a constant temperature. This will be your purified product.

    • Monitor the purity of the collected fractions by GC or NMR.

Data Presentation

CompoundStructureMolecular Weight ( g/mol )Predicted Boiling Point (°C)Polarity
This compound (Product) Product Structure161.56~200-220Moderate
2,4-Dichloro-5-fluoropyridine (Starting Material)Starting Material Structure167.96~180-200Low
4-Chloro-5-fluoro-2-methoxypyridine (Isomer)Isomer Structure161.56~200-220Moderate
2-Chloro-5-fluoro-4-hydroxypyridine (Hydrolysis)Hydrolysis Product Structure147.54>250High

Note: Boiling points are estimates and will be lower under vacuum.

Visualization of Purification Strategy

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Impurity Profile cluster_purification Purification Method cluster_end Final Product Crude Crude Reaction Mixture TLC_GCMS TLC / GC-MS Analysis Crude->TLC_GCMS Analyze Impurity_Profile Identify Impurities: - Starting Material - Isomer - Polar Impurities TLC_GCMS->Impurity_Profile Determine Chromatography Flash Column Chromatography (Hexane/EtOAc Gradient) Impurity_Profile->Chromatography Complex Mixture Distillation Fractional Distillation (Under Vacuum) Impurity_Profile->Distillation Boiling Point Difference Recrystallization Recrystallization (Solvent Screening) Impurity_Profile->Recrystallization Minor Impurities Pure_Product Pure 2-Chloro-5-fluoro- 4-methoxypyridine Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification method.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
  • PubChem. (n.d.). This compound. [Link]

Technical Support Center: Purification of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0 | Last Updated: January 10, 2026

Introduction

Welcome to the technical support guide for 2-Chloro-5-fluoro-4-methoxypyridine. This molecule is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final product, making robust purification strategies essential.[1][2][3]

This guide is structured in a question-and-answer format to directly address common challenges encountered during the purification of this intermediate. It provides not only step-by-step protocols but also the underlying chemical principles to empower you to adapt and troubleshoot your specific situation.

Section 1: FAQ - Common Impurities & Initial Assessment

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways for substituted pyridines, impurities typically fall into several classes.[4][5]

  • Isomeric Byproducts: Synthesis of multi-substituted pyridines can often lead to the formation of isomers. For instance, chlorination of a pyridine precursor might yield isomers with chlorine at a different position. These are often the most challenging to separate due to very similar physical properties.[6]

  • Starting Materials: Incomplete reaction can leave residual precursors in your crude product.

  • Over-chlorinated Species: If the chlorination step is not carefully controlled, di- or tri-chlorinated pyridine species can form.[7]

  • Hydrolysis Products: The chloro-group at the 2-position can be susceptible to hydrolysis, especially under basic conditions or in the presence of moisture, leading to the formation of the corresponding 2-hydroxypyridine derivative.

  • Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., toluene, dichloromethane) and chlorinating agents (e.g., phosphorus oxychloride) or their byproducts can remain.[8]

Table 1: Potential Impurities and Their Characteristics

Impurity ClassExample Structure/NameKey Differentiating PropertyRecommended Primary Removal Technique
Isomeric Impurities4-Chloro-5-fluoro-2-methoxypyridineSubtle differences in polarity and crystal latticeFlash Column Chromatography
Starting MaterialsVaries by synthetic routeOften significant polarity differenceFlash Column Chromatography or Extraction
Hydrolysis Product5-Fluoro-4-methoxy-2-pyridoneSignificantly more polar; acidic protonAcid-Base Extraction; Recrystallization
Residual SolventsToluene, DMF, DichloromethaneHigh volatilityHigh-vacuum evaporation

Q2: How can I quickly assess the purity of my crude material?

A2: A multi-pronged approach is best for a rapid and informative assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Run the crude sample against a pure standard (if available) on a silica gel plate using a solvent system like 3:1 Hexanes:Ethyl Acetate. The number and intensity of spots will give you a qualitative idea of purity. Tailing of the main spot can indicate the presence of more polar impurities, such as pyridine-N-oxides or hydrolysis products.[9]

  • Proton NMR (¹H NMR): Provides a clear picture of the major components. Integrating the peaks corresponding to your product versus those of unknown signals can give a rough quantitative estimate of purity. It is particularly effective for identifying residual solvents.

  • High-Performance Liquid Chromatography (HPLC): For a more precise quantitative assessment, HPLC is the gold standard.[1] It can resolve closely related impurities (like isomers) that may not be separable by TLC.

Section 2: Troubleshooting Guide - Purification Workflows

This section addresses specific purification challenges in a problem-solution format.

Q3: My crude product is a discolored (yellow to brown) solid. How can I remove the colored impurities?

A3: Discoloration often arises from high molecular weight, polar, or polymeric byproducts. The most effective method is typically Recrystallization with Activated Charcoal .

  • The Causality: Activated charcoal has a high surface area with a network of pores that readily adsorbs large, flat (aromatic) colored molecules. When you dissolve your crude product in a hot solvent, the colored impurities are also dissolved. Adding charcoal adsorbs these impurities. When you perform a hot filtration, the charcoal (and the adsorbed impurities) is removed, leaving a decolorized solution from which your pure product can crystallize upon cooling.

Q4: My NMR analysis shows a significant isomeric impurity (approx. 10-15%). Recrystallization isn't separating it. What should I do?

A4: This is a classic case where the subtle differences in polarity between isomers must be exploited. Flash Column Chromatography is the indicated technique.[8][10]

  • The Causality: Isomers often have nearly identical solubilities, making separation by recrystallization difficult. However, even small differences in their dipole moments will cause them to interact differently with the polar stationary phase (silica gel). By using a mobile phase of optimized polarity, you can selectively slow down one isomer more than the other, allowing them to be collected in separate fractions. A gradient elution, starting with a low polarity solvent system and gradually increasing its polarity, is often most effective.

Q5: I suspect my product is contaminated with non-basic organic impurities from a previous step. Is there a simpler method than chromatography?

A5: Yes. An Acid-Base Liquid-Liquid Extraction is a highly effective and scalable method for separating basic compounds like pyridines from neutral or acidic impurities.[9][11]

  • The Causality: The lone pair of electrons on the pyridine nitrogen atom makes it a weak base. By dissolving your crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl), you can protonate the pyridine. The resulting pyridinium salt is ionic and will preferentially dissolve in the aqueous layer. The non-basic impurities remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the pyridinium salt back to the free base, and extract your pure product back into a fresh organic solvent.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization for General Purification

This protocol is designed for removing less soluble and more polar impurities.

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of Hexanes and Ethyl Acetate or Isopropanol and Water are good starting points.[12][13] For this compound, an Ethyl Acetate/Hexanes system is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the more polar solvent (Ethyl Acetate) dropwise at reflux until the solid just dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Add the less polar "anti-solvent" (Hexanes) dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the polar solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (the same hexanes/ethyl acetate ratio), and dry them under vacuum.

Protocol 2: Flash Column Chromatography for Isomer Separation

  • TLC Analysis: First, determine the optimal eluent (mobile phase) using TLC. Test various ratios of Hexanes:Ethyl Acetate. The ideal system will show good separation between your product and the impurity, with the product having an Rf value of approximately 0.2-0.4.[14]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (this is known as a "wet slurry" method). Ensure the silica bed is compact and level.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction Workflow

This workflow is excellent for removing neutral or acidic organic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as Ethyl Acetate (EtOAc), in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The upper organic layer contains the neutral impurities and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or 1M NaOH with stirring until the pH is > 8. Your product will precipitate or form an oil.

  • Back-Extraction: Add a fresh portion of Ethyl Acetate to the now basic aqueous mixture. Shake well to extract your purified product back into the organic layer.

  • Isolation: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the pure product.

Section 4: Visualization of Purification Strategy

General Purification Workflow

The following diagram outlines a logical decision-making process for purifying a crude sample of this compound.

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Methods cluster_end Final Verification Start Crude Product TLC_NMR Purity Assessment (TLC, NMR, HPLC) Start->TLC_NMR Decision1 Major Impurities Present? TLC_NMR->Decision1 Recrystallization Recrystallization (Removes particulates, baseline impurities) Decision1->Recrystallization  Yes, particulates/  baseline spots Chromatography Flash Column Chromatography (Separates isomers, close Rf spots) Decision1->Chromatography  Yes, close Rf spots/  isomers Extraction Acid-Base Extraction (Removes neutral/acidic impurities) Decision1->Extraction  Yes, neutral/  acidic impurities Purity_Check Verify Purity (HPLC, NMR, Melting Point) Recrystallization->Purity_Check Chromatography->Purity_Check Extraction->Purity_Check Pure_Product Pure Product (>99%) Purity_Check->Pure_Product  Purity OK Repurify Re-purify if needed Purity_Check->Repurify  Purity Not OK Repurify->Decision1

Caption: Decision workflow for selecting an appropriate purification method.

References

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Google Patents. (1992). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Google Patents. (1964). US3153044A - Process for the preparation of 2-chloropyridine.
  • Google Patents. (2000). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • BLD Pharm. 1211515-16-0|this compound.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
  • Google Patents. (1980). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
  • PubChem - NIH. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466.
  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • Sigma-Aldrich. 2-Chloro-4-methoxypyrimidine 98 22536-63-6.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. Managing impurities in 2-Chloropyridine-3-boronic acid starting material.
  • SpringerLink. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • PubChem - NIH. 2-Chloro-5-fluoro-4-(2-methoxyphenyl)pyridine | C12H9ClFNO.
  • Ossila. 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0.
  • ResearchGate. A preparation of 2-chloropyridine.
  • Biotage. Successful Flash Chromatography.
  • ACS Publications. (1988). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography.
  • National Toxicology Program. 2-Chloropyridine.
  • Google Patents. (1984). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research.
  • MDPI. (2023). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Simson Pharma Limited. 4-chloro-5-fluoro-2-methoxypyrimidine | CAS No- 1801-06-5.

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2-Chloro-5-fluoro-4-methoxypyridine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-5-fluoro-4-methoxypyridine (CAS No. 1211515-16-0). This guide is designed for researchers, chemists, and drug development professionals to address common questions and troubleshoot issues related to the stability and degradation of this important chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for solid this compound?

As a solid, this compound is generally stable under standard room temperature conditions.[1] However, its primary sensitivities are to moisture, air, and light.[1] The compound is hygroscopic and can absorb atmospheric moisture, which may lead to hydrolysis or changes in physical properties over time. Exposure to air and light can initiate slow degradation, potentially causing discoloration and the formation of minor impurities. For this reason, long-term storage requires an inert atmosphere.[1]

Q2: My previously white/off-white solid has developed a yellowish or brownish tint. What is the likely cause and is it still usable?

A color change is a common indicator of degradation, often due to prolonged exposure to air and/or light.[1] Oxidative processes or photolytic degradation can generate chromophoric impurities.

Is it still usable? It depends on the requirements of your synthesis.

  • For non-critical steps: The material might be usable if the impurity level is low and does not interfere with downstream reactions.

  • For sensitive or GMP applications: You must first assess the purity of the material. We recommend running a purity check using HPLC-UV or GC-MS (see protocols below) to quantify the level of impurities. If the purity has fallen below your required specification, the material should be repurified or discarded.

Q3: What solvents are recommended for dissolving this compound, and are there any I should avoid?

This compound is typically soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone. When preparing solutions for reactions or analysis, always use anhydrous-grade solvents to minimize the risk of hydrolysis, especially if the solution will be stored or heated.

Solvents to use with caution or avoid:

  • Protic nucleophilic solvents (e.g., methanol, ethanol): Under basic conditions or elevated temperatures, these solvents can act as nucleophiles and displace the chloro group, leading to the formation of an ether byproduct.

  • Water: Avoid aqueous solutions for storage due to the risk of hydrolysis.

  • Strong Acids: Incompatible with strong acids, which may lead to degradation.[2]

  • Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[2]

Q4: What are the optimal storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, adhere to the following storage protocols, which are based on established safety and stability data.[1][2][3]

Parameter Recommendation Rationale
Temperature Store at recommended temperature on product label, typically 2-8°C or room temperature.Prevents acceleration of degradation pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen).[1]Prevents oxidation and moisture uptake.
Container Use a tightly sealed, opaque container (e.g., amber glass bottle).Protects from light and air exposure.[1]
Location A dry, cool, and well-ventilated area.[2][3]Minimizes environmental exposure to moisture and heat.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work, linking them to the chemical properties of this compound.

Observed Problem Potential Root Cause Recommended Action & Explanation
Inconsistent reaction yields or formation of unexpected byproducts. Degraded Starting Material: The compound may have degraded during storage, introducing impurities that interfere with the reaction.1. Verify Purity: Before starting your reaction, run a quick purity check on your starting material using HPLC or ¹H NMR. 2. Use Fresh Material: If degradation is confirmed, use a fresh, unopened bottle of the reagent. 3. Control Reaction Atmosphere: Ensure your reaction is run under a dry, inert atmosphere to prevent in-situ degradation.
Multiple spots on a Thin Layer Chromatography (TLC) plate for a supposedly pure sample. 1. Sample Degradation on Plate: The silica gel on TLC plates is acidic and can cause degradation of sensitive compounds. 2. Contaminated Solvent: The spotting or developing solvent may be contaminated.1. Minimize Spotting Time: Spot the compound and develop the TLC plate immediately. Do not let the spot sit on the plate for an extended period. 2. Use Neutralized Silica: If degradation is persistent, consider using TLC plates with a neutralized silica gel. 3. Run a Solvent Blank: Use fresh, high-purity solvents for your TLC analysis.
Appearance of new peaks in an HPLC chromatogram of a stock solution over time. Solution-Phase Instability: The compound is degrading in the chosen solvent.1. Prepare Fresh Solutions: Always prepare solutions fresh for immediate use. Avoid storing stock solutions for extended periods. 2. Evaluate Solvent: Ensure the solvent is anhydrous and non-nucleophilic. If using an HPLC mobile phase, check for pH extremes. 3. Store Cold & Dark: If a solution must be stored briefly, keep it at low temperature (2-8°C) and protected from light.

Investigating Stability: A General Workflow

When you suspect instability or degradation, a systematic approach is crucial. The following workflow provides a logical sequence for identifying and resolving the issue.

G Observe Observation of Anomaly (e.g., color change, extra peaks) Isolate Isolate Variables (Storage, Solvent, Temp, Light) Observe->Isolate  Systematic  Approach Purity Confirm Purity of Starting Material (Use fresh sample as control) Isolate->Purity  First Step Stress Conduct Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) Purity->Stress  If starting material  is pure Mitigate Implement Mitigation Strategy (e.g., change storage, use stabilizer) Purity->Mitigate  If starting material  is degraded Analyze Analyze Samples (HPLC, LC-MS, GC-MS) Stress->Analyze Identify Identify Degradants (Mass Spec Fragmentation) Analyze->Identify Hypothesize Hypothesize Degradation Pathway Identify->Hypothesize  Based on  Structure Hypothesize->Mitigate

Caption: A workflow for systematically investigating compound instability.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, we can hypothesize potential routes based on its structure and the behavior of similar halogenated pyridines. The most likely points of reactivity are the chloro and methoxy substituents.

G Parent This compound Hydrolysis Nucleophilic Substitution (Hydrolysis) Parent->Hydrolysis H₂O / Base Demet Acid-Catalyzed Demetalation Parent->Demet Strong Acid Product1 2-Hydroxy-5-fluoro-4-methoxypyridine Hydrolysis->Product1 Product2 2-Chloro-5-fluoro-pyridin-4-ol Demet->Product2

Caption: Potential hydrolytic and demethylation degradation pathways.

  • Nucleophilic Substitution of the Chlorine: The chlorine at the 2-position is activated towards nucleophilic aromatic substitution. Water (hydrolysis) or other nucleophiles can displace the chloride to form the corresponding 2-hydroxy derivative. This process can be accelerated by heat or basic conditions.

  • Acid-Catalyzed Demethylation: Under strong acidic conditions, the methoxy group can be cleaved to yield the corresponding pyridin-4-ol derivative.

  • Reductive Dechlorination: In the presence of certain metals or reducing agents, reductive dechlorination could occur, replacing the chlorine atom with hydrogen.[4] This is a known pathway for some chlorinated aromatic compounds.[4]

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method for assessing the purity of this compound and detecting polar and non-polar impurities.

1. Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for MS compatibility)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrument & Conditions:

Parameter Condition
Instrument HPLC system with UV Detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold 5 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection Wavelength 240 nm and 270 nm[5]
Injection Volume 10 µL

3. Procedure:

  • Standard Preparation: Accurately prepare a standard solution of high-purity this compound at approximately 0.5 mg/mL in 50:50 Acetonitrile:Water.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) x 100. Compare the retention time with the standard for peak identification.

Protocol 2: Forced Degradation Study

To understand the compound's stability profile, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.[6]

1. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to direct UV light (254 nm) for 24 hours.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL).

  • Analyze by HPLC-UV (Protocol 1) and/or LC-MS to identify the percentage of degradation and the mass of any new impurities formed.

References

  • Sigma-Aldrich. Safety Data Sheet: this compound. (Accessed November 2025).
  • Fisher Scientific. Safety Data Sheet: 2-Chloro-5-fluoropyridine. (Accessed December 2025).
  • Fisher Scientific. Safety Data Sheet: 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine. (Accessed December 2025).
  • ChemicalBook. 2-Fluoro-5-(4-methoxyphenyl)
  • Apollo Scientific.
  • Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795.
  • Gudipati, S., et al. (2021). A Novel Stability-Indicating RP-HPLC Method for the Estimation of Glycopyrrolate in Bulk and Injectables. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415.
  • BLD Pharm.
  • BenchChem.
  • Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. Current Microbiology, 63(6), 568-73.
  • PubChem. This compound (C6H5ClFNO) Compound Summary. (Accessed January 2026).
  • PubChem. 2-Chloro-5-fluoropyrimidine Compound Summary. (Accessed January 2026).
  • Schenzle, A., et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(12), 3744-9.
  • Liu, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv.
  • BenchChem. Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols. (Accessed January 2026).
  • PubChem. 2-Chloro-5-fluoro-4-methylpyridine Compound Summary. (Accessed January 2026).
  • Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (Accessed January 2026).
  • Hu, X., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(17), 7247-7258.
  • BenchChem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. (Accessed January 2026).
  • Ukisu, Y. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 157-172.
  • Wang, Y., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 49.

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Technical Support Center: Cross-Coupling Reactions with 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 2-Chloro-5-fluoro-4-methoxypyridine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of cross-coupling reactions with this specific substrate and, most critically, to minimize the formation of undesired homocoupling byproducts. Our guidance is grounded in established mechanistic principles and validated through extensive field application.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a homocoupled byproduct from my boronic acid reagent in a Suzuki-Miyaura coupling with this compound. What are the primary causes?

The formation of a biaryl byproduct derived from the self-coupling of your organoboron reagent is a common challenge in Suzuki-Miyaura reactions.[1][2] The principal culprits are typically the presence of dissolved oxygen and/or palladium(II) species in your reaction mixture.[1][3]

  • Oxygen-Induced Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that promotes the homocoupling of the organoboron compound.[1][4] This is particularly problematic if the desired cross-coupling reaction is slow, providing a longer window for this side reaction to occur.

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to the active Pd(0) catalyst can be inefficient.[3] One pathway for this reduction involves the homocoupling of two molecules of the boronic acid, which unfortunately generates the byproduct you are observing.[3]

The electronic nature of this compound, being an electron-deficient heteroaryl halide, generally facilitates the initial oxidative addition step.[3] However, if subsequent steps in the catalytic cycle are slow, the opportunity for competing side reactions like homocoupling increases.

Q2: What immediate practical steps can I take to reduce boronic acid homocoupling?

To suppress the homocoupling of your boronic acid, a multi-faceted approach focusing on rigorous exclusion of oxygen and careful selection of your catalytic system is essential.[1]

  • Inert Atmosphere is Crucial: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1][5] This involves not only using a Schlenk line or glovebox but also thoroughly degassing your solvent(s). Common degassing methods include:

    • Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved gases. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) can significantly reduce oxygen levels.[6][7] A subsequent subsurface sparge of the complete reaction mixture before catalyst addition can provide additional protection.[7][8]

  • Catalyst Selection and Activation:

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the need for an in-situ reduction step that might otherwise lead to homocoupling.[1]

    • Leverage Modern Precatalysts: Consider using commercially available palladium precatalysts, such as the Buchwald G3 or G4 precatalysts.[3] These are designed to generate the active LPd(0) species cleanly and efficiently upon heating, often minimizing side reactions.

    • Mild Reducing Agents: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent that does not interfere with the main catalytic cycle, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[7][8]

Q3: Can the choice of ligand influence the extent of homocoupling?

Absolutely. The ancillary ligand plays a pivotal role in modulating the reactivity and stability of the palladium catalyst, directly impacting the competition between the desired cross-coupling and undesired homocoupling pathways.[9][10]

For a substrate like this compound, which involves the activation of a relatively less reactive C-Cl bond, the use of appropriate ligands is critical.[11]

  • Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands is highly recommended.[1]

    • Mechanism of Action: These ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step into the C-Cl bond.[10] Furthermore, their steric bulk can facilitate the final reductive elimination step to form the desired product, thereby accelerating the overall catalytic cycle and outcompeting the slower homocoupling pathway.[10]

    • Recommended Ligands: For challenging couplings of chloro-pyridines, ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other sterically demanding phosphines (e.g., P(t-Bu)₃) are often superior to less donating ligands like PPh₃.[11][12]

Below is a diagram illustrating the key steps in the Suzuki-Miyaura catalytic cycle and the point at which homocoupling can interfere.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-R(L_n) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product Homocoupling Homocoupling (R-R) PdII_Source Pd(II) Source (e.g., Pd(OAc)₂) PdII_Source->Homocoupling Reduction via Homocoupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Boronic_Acid->Homocoupling Base Base Base->Transmetalation Aryl_Halide Ar-Cl (this compound) Aryl_Halide->OxAdd

Caption: Suzuki-Miyaura cycle and competing homocoupling pathway.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Troubleshooting Actions
High levels of homocoupled boronic acid byproduct (>20%) 1. Oxygen contamination.2. Inefficient reduction of Pd(II) precatalyst.1. Improve degassing of solvents (Freeze-Pump-Thaw is preferred). Ensure a positive pressure of inert gas throughout the reaction.2. Switch to a Pd(0) source (e.g., Pd₂(dba)₃ with a suitable ligand) or a modern precatalyst (e.g., SPhos G3).[1]
Reaction is sluggish, leading to both homocoupling and unreacted starting material. 1. C-Cl bond activation is the rate-limiting step.2. Suboptimal base or solvent.1. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[11] Increase catalyst loading if necessary.2. For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] Aprotic polar solvents like dioxane or toluene, sometimes with a small amount of water, are standard.[5]
Observing homocoupling of the aryl chloride (2,2'-dichloro-5,5'-difluoro-4,4'-dimethoxybipyridine). 1. This is less common but can occur, especially in Stille couplings.2. The mechanism can involve radical pathways or reaction of two aryl-palladium intermediates.1. Ensure a 1:1 or slight excess of the nucleophilic partner. 2. Optimize the ligand and temperature. Lower temperatures may disfavor this side reaction.[1]
In a Stille coupling, significant homocoupling of the organostannane is observed. 1. Similar to Suzuki coupling, this is a common side reaction in Stille chemistry.[13]2. Can proceed via reaction with the Pd(II) precatalyst or through radical mechanisms.[13]1. Rigorously exclude oxygen. 2. Use of additives like Cu(I) salts can sometimes accelerate the desired transmetalation step, outcompeting homocoupling.[14] However, in other contexts, copper can promote its own homocoupling pathways (Glaser coupling), so this must be evaluated carefully.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to suppress homocoupling.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 5:1)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the dry Schlenk flask, add this compound, the arylboronic acid, and the base.[5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with inert gas at least three times to ensure all oxygen is removed.[5]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Workflow for minimizing homocoupling in Suzuki coupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119.
  • ResearchGate. Proposed mechanisms for the homocoupling and cross-coupling reactions...
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Barboza, C. A. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1145–1152.
  • ResearchGate. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Lipshutz, B. H., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3144-3147.
  • ResearchGate. Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids.
  • National Institutes of Health. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Royal Society of Chemistry. A new P3N ligand for Pd-catalyzed cross-couplings in water.
  • The Institute of Chemical Research of Catalonia. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
  • Anderson, N. G., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(6), 1015–1017.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • Organic Chemistry Portal. Stille Coupling.
  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • Reddit. significant dehalogenation in stille coupling : r/Chempros.
  • Mongin, F., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(21), 4059–4062.
  • Wikipedia. Stille reaction.

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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoro-4-methoxypyridine. This document provides in-depth, experience-driven insights into one of the most common yet challenging hurdles in cross-coupling reactions: catalyst poisoning. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your critical reactions.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses foundational concepts of catalyst poisoning as it pertains to palladium-catalyzed cross-coupling reactions involving functionalized pyridine substrates.

Q1: What is catalyst poisoning and how does it differ from other forms of deactivation?

Catalyst deactivation is a general term for the loss of catalytic activity over time. Poisoning is a specific type of deactivation where a substance, even at trace levels, chemically interacts with the catalyst's active sites, rendering them ineffective.[1] This is distinct from other deactivation mechanisms such as:

  • Sintering or Agglomeration: At high temperatures, small metal nanoparticles on a support can migrate and clump together, reducing the catalytically active surface area.[2]

  • Coking: The deposition of carbonaceous materials on the catalyst surface can physically block active sites.[3][4]

  • Leaching: The loss of the active metal from its support into the reaction medium, which is particularly relevant in slurry-phase reactions.[2][3]

Poisoning is often the most insidious issue in fine chemical synthesis, as it can be caused by impurities that are difficult to detect in starting materials or reagents.[2]

Q2: What specific chemical species are known to poison palladium catalysts in this context?

Palladium catalysts are susceptible to a range of poisons, primarily soft Lewis bases that can bind strongly to the soft Lewis acidic palladium center.[3] The most common culprits in synthetic labs are:

Poison ClassCommon ExamplesTypical Sources
Sulfur Compounds Thiols, thioethers, sulfoxides, residual sulfateImpurities in reagents, incomplete purification from previous synthetic steps (e.g., use of SOCl₂), contaminated solvents.[2][5]
Phosphorus Compounds Phosphines (other than the intended ligand), phosphine oxides, phosphatesDegradation of phosphine ligands, impurities in reagents.[6]
Heavy Metals Arsenic (As), Lead (Pb), Mercury (Hg)Contamination from upstream processes or raw material sources.[7]
Strong Ligands Excess cyanide, carbon monoxide (CO)Specific reaction types (e.g., cyanation), incomplete inerting (CO from some sources).[3][8]
Q3: Can the this compound substrate or the resulting product inhibit the reaction?

Yes, this is a critical point often overlooked. The pyridine nitrogen atom, with its lone pair of electrons, can coordinate to the palladium center. While this coordination is a necessary part of the oxidative addition step, overly strong binding or the formation of stable, off-cycle palladium-pyridine complexes can sequester the catalyst and inhibit turnover. This is a form of substrate or product inhibition rather than classic poisoning by an external impurity. The electronic properties of the pyridine ring, influenced by the fluoro and methoxy substituents, will modulate the Lewis basicity of the nitrogen and its tendency to inhibit the catalyst.

Section 2: Troubleshooting Guide - From Observation to Solution

This section is designed to provide a logical workflow for diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.

Problem: My Suzuki-Miyaura or Buchwald-Hartwig reaction is sluggish, stalls prematurely, or fails completely.

A stalled reaction is the most common symptom of catalyst deactivation. Before suspecting poisoning, it's crucial to rule out more fundamental experimental errors.

Step 1: Initial Integrity Check
  • Reagent Stoichiometry and Quality: Double-check all calculations. Ensure the boronic acid/ester or amine coupling partner is of high purity and has not degraded during storage. Boronic acids, in particular, are prone to dehydration to form unreactive boroxines.[9]

  • Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[9] Ensure the reaction vessel was properly purged and maintained under a positive pressure of high-purity argon or nitrogen.

  • Solvent and Base Quality: Use anhydrous, degassed solvents. Ensure the base is pure and was handled appropriately (e.g., strong bases like NaOtBu should be weighed in a glovebox).[10]

Step 2: Diagnostic Workflow for Suspected Poisoning

If the initial checks do not reveal an obvious error, a more systematic approach is required. The following workflow can help pinpoint the source of deactivation.

G A Reaction Stalled/Failed B Initial Checks Passed? (Reagents, Atmosphere, Temp) A->B C Re-evaluate Basic Setup (e.g., improve degassing) B->C No D Run Control Reaction: 'Clean' Substrate + Standard Conditions B->D Yes E Control Reaction Successful? D->E F Issue is specific to your substrate or its batch. E->F Yes G Systemic Issue: Catalyst, Ligand, Solvent, or Base is likely compromised. E->G No I Purify Suspect Reagent (e.g., recrystallize substrate, distill solvent) F->I Hypothesize source (e.g., starting material) H Test Individual Components: Systematically swap one reagent at a time. G->H J Source of Poison Identified H->J I->J

Caption: Troubleshooting workflow for a stalled cross-coupling reaction.

Step 3: Addressing the Root Cause

Potential Cause A: Poisoning from Starting Materials or Reagents

  • The "Why": The synthesis of this compound or its coupling partners may involve reagents (e.g., chlorinating agents, sulfur-based compounds) that can carry over into the final product as trace impurities. These impurities, particularly sulfur, can irreversibly bind to the palladium catalyst, forming highly stable palladium sulfides and deactivating the catalyst.[5][11]

  • The Solution:

    • Purity Analysis: If possible, analyze the batch of this compound using sensitive techniques like GC-MS or LC-MS to screen for potential impurities. Elemental analysis (ICP-MS) can be used to detect trace metals or sulfur.[7]

    • Re-Purification: Recrystallize or perform column chromatography on the starting material.

    • Use of Scavengers: In some cases, adding a "sacrificial" material or "poison trap" that binds the poison more strongly than the catalyst can be effective, though this is more common in industrial processes.[12]

Potential Cause B: Atmospheric or Solvent Contamination

  • The "Why": The catalytic cycle relies on maintaining palladium in its Pd(0) oxidation state. Oxygen can oxidize Pd(0) to inactive Pd(II) oxides. Water can lead to side reactions like hydrodehalogenation of the starting material or protodeboronation of the boronic acid partner in Suzuki reactions, consuming reagents in non-productive pathways.[9][10]

  • The Solution: Implement rigorous degassing procedures. While freeze-pump-thaw is the gold standard, sparging the solvent with a vigorous stream of inert gas for 20-30 minutes is often sufficient for most applications.

Experimental Protocol 1: Rigorous Solvent Degassing (Sparge Method)
  • Assemble the reaction flask and equip it with a magnetic stir bar.

  • Add the solvent to the flask.

  • Insert a long needle or cannula connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Begin gentle stirring and bubble the inert gas through the solvent at a rate that causes vigorous agitation without splashing the solvent out of the vent needle.

  • Sparge for a minimum of 20 minutes for every 100 mL of solvent.

  • Once complete, remove the needles and proceed with the reaction setup under a positive pressure of inert gas.

Potential Cause C: Ligand Degradation or Inappropriate Choice

  • The "Why": Phosphine ligands, especially electron-rich ones, can be sensitive to air and may degrade. Furthermore, the stability of the palladium-ligand complex is crucial. If the ligand dissociation is too facile, it can lead to the formation of palladium black (aggregated, inactive palladium).[13] For a substrate with a coordinating pyridine nitrogen, a bulky ligand is often required to create a sterically hindered environment around the palladium center, which can disfavor the formation of inhibitory bis-pyridine complexes and promote the desired catalytic cycle.

  • The Solution:

    • Use High-Purity Ligands: Handle air-sensitive phosphine ligands in a glovebox.

    • Screen Ligands: For challenging substrates like this, screening a panel of ligands is often necessary. Consider bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which form very stable complexes with palladium.[14][15]

G cluster_cycle Catalytic Cycle PdL2 Pd(0)L₂ Poisoned L₂Pd-SR₂ (Inactive) PdL2->Poisoned OxAdd Oxidative Addition PdL2->OxAdd Ar-X Poison Sulfide (R₂S) Poison->Poisoned Pd_II L₂Pd(Ar)(X) OxAdd->Pd_II Ar-X Trans Transmetalation Pd_II->Trans Ar-X Pd_II_R L₂Pd(Ar)(R') Trans->Pd_II_R Ar-X RedElim Reductive Elimination Pd_II_R->RedElim Ar-X RedElim->PdL2 Ar-X RedElim->PdL2 Ar-R'

Caption: Mechanism of catalyst poisoning by a sulfur-containing impurity.

Section 3: Advanced Diagnostics and Prevention

Identifying the Poison: Analytical Techniques

When troubleshooting proves difficult, direct analysis of a spent or poisoned catalyst can provide definitive answers.

TechniqueInformation ProvidedSuitability
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical state of palladium and potential poisons (e.g., S, P, Cl).[1][12]Excellent for identifying surface contaminants on heterogeneous or recovered homogeneous catalysts.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Precise quantification of trace elemental impurities (e.g., Pb, As, S) in starting materials, reagents, or the catalyst itself.[7]Highly sensitive method for bulk analysis; requires sample digestion.
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies volatile or semi-volatile organic impurities in starting materials or solvents.[12]Useful for detecting organic poisons or precursors.
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) Visualizes catalyst morphology and provides elemental mapping of poison distribution on the surface.[6]Best for supported, heterogeneous catalysts.
Best Practices for Preventing Catalyst Poisoning
  • Source High-Purity Reagents: Whenever possible, use reagents from reputable suppliers with available certificates of analysis.

  • Dedicate Glassware: For sensitive catalytic reactions, use dedicated glassware that is rigorously cleaned to avoid cross-contamination. Avoid cleaning with strong oxidizing acids which can leave residues.

  • Purify When in Doubt: If a batch of starting material is suspect, re-purifying it is a worthwhile investment of time.

  • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes using a slightly higher catalyst loading can overcome the effects of trace poisons, though this is not a solution to the root problem.

  • Maintain a Scrupulous Inert Atmosphere: This cannot be overstated. Ensure your Schlenk line or glovebox is operating correctly.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Poisoning and deactivation of palladium c
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Catalyst Poisoning: Palladium & Pl
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Technical Support Center: Synthesis of Functionalized Pyridines. Benchchem.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • C
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • Poisoning and deactivation of palladium catalysts.
  • An Investigation of Poison Deactivation on Palladium Based Three Way Catalyst.
  • Navigating the Catalytic Landscape for 2-Chloro-3-methyl-5-nitropyridine Reactions: A Compar
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.

Sources

Technical Support Center: Work-up Procedures for 2-Chloro-5-fluoro-4-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Privileged Scaffold

2-Chloro-5-fluoro-4-methoxypyridine is a versatile heterocyclic building block, pivotal in the synthesis of novel compounds in pharmaceutical and agrochemical research.[1] Its unique substitution pattern—an activating methoxy group, a deactivating fluorine, and a reactive chlorine atom—offers a rich landscape for synthetic transformations. However, the very features that make it synthetically attractive, particularly the basic pyridine nitrogen, can introduce challenges during reaction work-up and purification.

This guide provides field-proven insights and troubleshooting strategies to help you navigate these challenges. We will address common issues encountered during the work-up of key reactions, such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations, ensuring you can isolate your desired product with high purity and yield.

Core Principles: Understanding the Molecule's Behavior

The success of any work-up hinges on understanding the physicochemical properties of the target molecule and byproducts. The pyridine nitrogen atom imparts basicity, which is the most critical factor to manage.

  • Basicity: The pyridine nitrogen can be protonated by acidic solutions. This dramatically increases the molecule's water solubility, a property that can be exploited to either separate it from non-basic impurities or, if not carefully controlled, lead to product loss in the aqueous phase.

  • Polarity: The presence of fluoro and methoxy groups makes the molecule moderately polar. This polarity, combined with its basicity, can sometimes lead to the formation of emulsions during liquid-liquid extractions.[2]

  • Solubility: this compound is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and ethers.

PropertyValue / ObservationImplication for Work-up
Molecular Formula C₆H₅ClFNO---
Molecular Weight 161.56 g/mol [3]Affects calculations for equivalents and yield.
Appearance Typically a solid or high-boiling liquid.[1]Influences choice between crystallization or chromatography for purification.
pKa (Pyridine) ~5.2 (unsubstituted)The pyridine nitrogen is basic and will react with acids. This is the key handle for purification.
Reactivity The C-Cl bond is susceptible to nucleophilic substitution and cross-coupling.[1]Work-up must remove catalysts (e.g., Palladium) and unreacted coupling partners.

Frequently Asked Questions (FAQs) by Reaction Type

Scenario 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction.[4] A typical work-up involves separating the desired product from the palladium catalyst, inorganic base, and boron-containing byproducts.

Q1: After my Suzuki coupling, I have a black, heterogeneous mixture. How do I begin the work-up?

A1: The black solid is likely palladium black, which forms as the catalyst decomposes. The first step is to remove it by filtration. After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate or toluene. Then, filter the entire mixture through a pad of Celite®. The Celite® will trap the fine palladium particles, resulting in a clearer filtrate.[2]

Q2: How do I remove the boronic acid and its byproducts?

A2: Boron-containing residues can be tricky. There are two primary methods:

  • Aqueous Base Wash: Perform an aqueous work-up by washing the organic layer with a basic solution, such as 1M NaOH or K₂CO₃. This converts the boronic acid into its more water-soluble boronate salt, which partitions into the aqueous layer.

  • Methanol Azeotrope: For stubborn boron residues, concentrate the crude material and then re-dissolve it in methanol. Concentrate it again under reduced pressure. Repeating this process 2-3 times forms the volatile trimethyl borate, which is removed with the solvent.[5]

Q3: My product seems to be partially soluble in the aqueous layer during extraction. What's happening?

A3: This is likely due to the protonation of the pyridine nitrogen by a slightly acidic aqueous phase, or if your product is highly polar. Ensure your aqueous washes are neutral or slightly basic. Always wash with brine (saturated aqueous NaCl) as the final aqueous step. Brine reduces the solubility of organic compounds in the aqueous layer and helps to break up minor emulsions.[2]

Scenario 2: Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is crucial for synthesizing aminopyridines.[6] Work-ups must address the removal of the palladium catalyst, phosphine ligands, and the strong base used in the reaction.

Q1: I've used NaOtBu as a base. How do I quench the reaction safely?

A1: Sodium tert-butoxide is a strong base that can react vigorously with water. The safest quenching method is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This is a mild acid that will neutralize the excess base without being strong enough to fully protonate and solubilize your pyridine product into the aqueous phase.

Q2: The phosphine ligand (e.g., XPhos, SPhos) and its oxide are streaking all over my TLC plate and co-eluting with my product. How can I remove them?

A2: Removing bulky, greasy phosphine ligands and their oxides is a common challenge.

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) can be very effective. The basic pyridine product will be protonated and move into the aqueous layer, while the less basic phosphine ligands and their oxides remain in the organic layer. You can then separate the layers, basify the aqueous layer with NaOH, and re-extract your product back into an organic solvent. Caution: Only use this method if your product is stable to acid.[7]

  • Solvent Precipitation: If your product is a solid, you can sometimes precipitate it out by concentrating the reaction mixture and triturating the residue with a non-polar solvent like hexanes or pentane. The phosphine byproducts often remain soluble.[5]

  • Specialized Chromatography: In some cases, careful column chromatography is unavoidable. Using a solvent system with a small amount of triethylamine (~0.5-1%) can sometimes help by keeping the column baseline clean, but this is highly product-dependent.

General Work-up Troubleshooting Guide

Q: Help! I have an intractable emulsion that won't separate.

A: Emulsions are common when working with basic nitrogen compounds and chlorinated solvents.[8]

  • Patience & Brine: First, let the separatory funnel sit undisturbed for 10-20 minutes. If that fails, add a significant amount of brine and swirl gently, do not shake. The increased ionic strength of the aqueous phase often forces separation.[5]

  • Filter: Pass the entire emulsified mixture through a pad of Celite® or a cotton plug. This can physically disrupt the emulsion.

  • Change Solvents: Add a different organic solvent. For example, if you are using DCM, adding ethyl acetate can sometimes resolve the issue.

  • Last Resort: If the emulsion is severe, break it by adding a large volume of both the organic and aqueous phases to dilute the emulsifying agents.[5]

Q: I've quenched my reaction, and a gooey, insoluble precipitate has formed between the two layers.

A: This is often due to insoluble inorganic salts or a complex of your product with a metal.

  • Keep Washing: Continue to wash with water or brine. Often, the goo is water-soluble salts that just need more volume to dissolve.[5][8]

  • Filter: If the solid persists, filter the entire biphasic mixture through a Büchner funnel with a pad of Celite®. Wash the Celite® cake with both the organic and aqueous solvents used in the extraction to recover any adsorbed product.

Q: After work-up and rotary evaporation, my crude NMR shows I've lost most of my product. Where could it have gone?

A:

  • Check the Aqueous Layers: Your product might have become protonated and moved into an acidic aqueous wash. Keep all your aqueous layers until you have confirmed your final product yield. You can test a small portion of the aqueous layer by basifying it and seeing if an organic product crashes out or can be extracted.[8]

  • Volatility: While this compound itself is not extremely volatile, downstream products might be. Avoid excessive heat or high vacuum on the rotary evaporator until you are sure of your product's properties. Check the solvent in the rotovap trap for any signs of your product.[8]

Visualizing the Work-up Workflow

The following diagram outlines a general decision-making process for the work-up of a typical cross-coupling reaction involving this compound.

Workup_Workflow start Reaction Complete (TLC/LC-MS) quench Cool to RT Quench Reaction (e.g., sat. NH4Cl) start->quench filter_pd Dilute (EtOAc/Toluene) Filter through Celite® to remove Pd(0) quench->filter_pd extract Transfer to Sep. Funnel Add H2O, Separate Layers filter_pd->extract emulsion Emulsion Forms? extract->emulsion Check Separation goo Insoluble Goo? extract->goo Check Interface wash Wash Organic Layer dry Dry Organic Layer (Na2SO4 / MgSO4) wash->dry concentrate Filter Drying Agent Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column / Recrystallization) concentrate->purify final_product Pure Product purify->final_product emulsion->wash No handle_emulsion Add Brine Wait / Filter emulsion->handle_emulsion Yes goo->wash No handle_goo Filter Biphasic Mixture Wash Solid goo->handle_goo Yes handle_emulsion->wash handle_goo->wash

Caption: A decision-tree for a general post-coupling work-up.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is a representative starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required.

Reaction Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed solvents, such as a 4:1 mixture of toluene and water.[2]

  • Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

Work-up Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (approx. 10 volumes relative to the starting material).

  • Filter the mixture through a pad of Celite® into a new flask, washing the Celite® with additional ethyl acetate to ensure all product is collected.

  • Transfer the filtrate to a separatory funnel and add water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine all organic layers. Wash sequentially with 1M K₂CO₃ solution (to remove boronic acid residues), water, and finally, brine.[2]

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude material can be purified by flash column chromatography on silica gel.

References

[9] Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from Google Search. [5] Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. Retrieved from Google Search. [10] Reddit. (2020). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel!. r/chemistry. Retrieved from Google Search. [11] Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from Google Search. [2] Benchchem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. Retrieved from Google Search. [12] Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from Google Search. [7] ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from Google Search. [8] University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from Google Search. [3] Benchchem. (2025). Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from Google Search. [13] Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from Google Search. [14] University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved from Google Search. [1] Hubei Vanz Pharm Inc. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Retrieved from Google Search. [15] Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from Google Search. [16] Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126. [17] BLD Pharm. (n.d.). 1211515-16-0|this compound. Retrieved from Google Search. [18] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Google Search. [19] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Google Search. [4] Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from Google Search. [20] Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Retrieved from Google Search. [21] Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from Google Search. [6] Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Google Search. [22] Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved from Google Search. [23] PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine. Retrieved from Google Search. [24] WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from Google Search. [25] Synblock. (n.d.). CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine. Retrieved from Google Search. [26] ChemicalBook. (n.d.). 2-Chloro-5-hydroxypyridine synthesis. Retrieved from Google Search. [27] Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97 18368-64-4. Retrieved from Google Search. [28] Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-methoxypyridine-4-boronic acid. Retrieved from Google Search. [29] Kawashima, A., et al. (1985). Preparation of fluorinated antibiotics followed by 19F NMR spectroscopy. I. Fluorinated vulgamycins. The Journal of Antibiotics, 38(11), 1499-1505. [30] ResearchGate. (2025). Purification of fluorides for optical materials synthesis. Retrieved from Google Search. [31] El-Feky, H. H., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Molecules, 26(2), 433. [32] U.S. National Library of Medicine. (2006). Synthesis of fluorinated nucleosides. Current Protocols in Nucleic Acid Chemistry. [33] Gauthier, J. R., & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278-3286.

Sources

Technical Support Center: Column Chromatography Purification of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-5-fluoro-4-methoxypyridine. Our focus is to deliver field-proven insights and robust methodologies to overcome common challenges encountered during column chromatography, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial conditions for purifying this compound by column chromatography?

As a moderately polar, heterocyclic compound (predicted XLogP ≈ 1.9), this compound is well-suited for normal-phase chromatography.[1] The foundational setup involves a silica gel stationary phase and a non-polar/polar solvent mixture as the mobile phase.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard choice for compounds of moderate polarity. The particle size is suitable for flash chromatography, balancing resolution and flow rate.[2]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientThis is a versatile solvent system. Start with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the concentration of the more polar ethyl acetate.[2][3]
TLC Analysis Target Rf: 0.2 - 0.35An optimal Rf (retardation factor) in this range on a Thin Layer Chromatography (TLC) plate generally translates to good separation on a column.[4]
Q2: My compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?

Peak tailing is a frequent issue with pyridine derivatives.[5] It is primarily caused by the interaction of the basic nitrogen atom on the pyridine ring with acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This creates a secondary, strong interaction that slows down a portion of the analyte, causing it to elute over a larger volume and resulting in a "tail".

Solutions:

  • Mobile Phase Modification: Add a small amount (0.5-1%) of a competing base, like triethylamine (TEA), to your eluent system.[4][5] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your target compound and leading to more symmetrical peaks.

  • Stationary Phase Deactivation: Before loading your sample, you can flush the packed silica gel column with your mobile phase containing 1-2% triethylamine. This neutralizes the acidic sites.[4]

  • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based column.[6]

Q3: Should I use wet or dry loading for my sample?

The choice between wet and dry loading depends on the solubility of your crude sample in the mobile phase.

  • Wet Loading: This is the preferred method if your compound dissolves easily in a minimal amount of the initial, low-polarity mobile phase.[2] It involves dissolving the crude material and directly pipetting it onto the top of the column bed. This method is fast and straightforward.

  • Dry Loading: Use this method if your compound has poor solubility in the starting eluent or requires a more polar solvent (like dichloromethane) to dissolve, which would compromise the separation if applied directly.[2][7] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[2]

Q4: I have very low recovery of my product. What are the likely causes?

Low recovery can stem from several factors:

  • Degradation on Silica: The acidic nature of silica gel can degrade sensitive compounds.[8] To test for this, perform a 2D TLC: spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent. If a new spot appears or the original spot smears, your compound is likely unstable on silica.[8] The solution is to use a deactivated stationary phase as described in Q2 or switch to alumina.[6][8]

  • Compound Volatility: The product may be volatile, leading to loss during solvent removal (e.g., on a rotary evaporator).[6] Use lower temperatures and gentle evaporation conditions.

  • Irreversible Adsorption: If the compound is too polar, it might bind too strongly to the silica and fail to elute. If increasing solvent polarity doesn't work, a different stationary phase (like C18 reverse-phase) is necessary.[6]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Poor separation of my target compound and an impurity.

Q: My TLC shows two spots, but on the column, they are co-eluting. What can I do to improve resolution?

A: Co-elution despite a promising TLC can be frustrating. Here’s a systematic approach to enhance separation:

  • Optimize the Mobile Phase:

    • Reduce Polarity: A common mistake is using a solvent system that is too polar. This moves all compounds too quickly, not allowing for differential partitioning. Try reducing the percentage of the polar solvent (e.g., ethyl acetate).

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. The "selectivity" of the mobile phase can be altered by introducing different intermolecular forces. For example, replacing hexanes/ethyl acetate with a system like dichloromethane/methanol can change the elution order and improve separation.

    • Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually and slowly increase the polarity to elute your target compound, leaving more polar impurities behind.[6] This sharpens peaks and can resolve closely eluting spots.

  • Improve Column Packing and Loading:

    • Column Dimensions: Use a longer, narrower column for difficult separations. A higher ratio of stationary phase to sample (typically 50:1 to 100:1 by weight) improves resolution.

    • Sample Band: Ensure you load the sample in as concentrated and narrow a band as possible. A diffuse starting band will lead to broad, overlapping peaks.[7]

Issue 2: My compound is not moving from the baseline (Rf = 0).

Q: Even with 100% ethyl acetate, my compound remains at the top of the column. How can I elute it?

A: This indicates that your compound is too polar for the current normal-phase system.

  • Increase Mobile Phase Strength: Add a stronger, more polar solvent like methanol to your ethyl acetate (e.g., start with 1-5% methanol in ethyl acetate). Methanol is very effective at eluting polar compounds from silica.

  • Switch to a More Polar Stationary Phase: For highly polar compounds, standard silica may not be suitable. Consider using alumina, which has different surface properties.[6]

  • Consider Reverse-Phase Chromatography: If the compound is very polar, reverse-phase chromatography might be a better option. Here, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[6]

Issue 3: My compound is eluting in the solvent front (Rf ≈ 1).

Q: My product comes off the column immediately in the first few fractions. How do I achieve retention?

A: This is the opposite problem: your compound is too non-polar for the chosen solvent system.

  • Decrease Mobile Phase Polarity: You must significantly reduce the polarity of your eluent. If you are using 20% ethyl acetate in hexanes, try reducing it to 2-5%. The goal is to find a system where the compound has an Rf value between 0.2 and 0.35.[4]

Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude material in a few drops of a volatile solvent like dichloromethane.

  • Prepare several TLC chambers with different mobile phase compositions (e.g., 5%, 10%, 20%, 50% Ethyl Acetate in Hexanes).

  • Using a capillary tube, spot the dissolved sample onto different TLC plates.

  • Develop each plate in a different chamber.

  • Visualize the spots using a UV lamp (254 nm).

  • Select the solvent system that provides good separation and places your target compound at an Rf value of approximately 0.2-0.35.

Protocol 2: Standard Column Chromatography (Wet Loading)
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in your initial, low-polarity eluent (determined by TLC).

  • Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing. Add more eluent as needed, never letting the silica bed run dry.

  • Sample Loading: Dissolve the crude product in the minimum amount of the initial eluent.[2]

  • Carefully pipette the sample solution onto the top of the silica bed, trying not to disturb the surface.[7]

  • Allow the sample to absorb onto the silica by draining the solvent until it is level with the silica surface.

  • Elution: Carefully add the mobile phase to the column. Apply gentle pressure (with air or nitrogen) to begin elution.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.[2]

Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

Chromatography_Troubleshooting start Start: Crude 2-Chloro-5-fluoro- 4-methoxypyridine tlc Run TLC with Hex/EtOAc start->tlc check_rf Is Rf of Target ~0.2-0.35? tlc->check_rf run_column Pack & Run Column check_rf->run_column Yes rf_too_high Rf Too High (>0.5) Decrease EtOAc % check_rf->rf_too_high No, Too High rf_too_low Rf Too Low (<0.1) Increase EtOAc % check_rf->rf_too_low No, Too Low analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_purity Are Fractions Pure? analyze_fractions->check_purity tailing Peak Tailing Observed? analyze_fractions->tailing combine_pure Combine Pure Fractions & Evaporate check_purity->combine_pure Yes no_separation Poor Separation (Co-elution) check_purity->no_separation No end Pure Product combine_pure->end low_recovery Low Yield Check Stability (2D TLC) combine_pure->low_recovery rf_too_high->tlc rf_too_low->tlc change_solvent Change Solvent System (e.g., DCM/MeOH) no_separation->change_solvent tailing->combine_pure No add_tea Add 0.5-1% TEA to Eluent tailing->add_tea Yes add_tea->run_column change_solvent->tlc

Caption: Troubleshooting workflow for column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • BenchChem. (n.d.). Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine.
  • BenchChem. (n.d.). Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • PubChemLite. (n.d.). This compound (C6H5ClFNO).

Sources

Technical Support Center: Stability of 2-Chloro-5-fluoro-4-methoxypyridine Under Thermal Stress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-fluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. We understand that ensuring the stability of your reagents is paramount to the success and reproducibility of your experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of this compound during heating.

Our approach is rooted in a deep understanding of the chemical principles governing the stability of substituted pyridines. We will not only provide procedural recommendations but also explain the underlying chemical logic to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Instability of this compound

Before delving into solutions, it is crucial to understand the potential degradation pathways of this compound when subjected to thermal stress. The presence of three distinct functional groups—a chloro, a fluoro, and a methoxy group—on the pyridine ring creates a unique reactivity profile.

Q1: What are the primary modes of decomposition for this compound upon heating?

While a definitive thermal decomposition study for this specific molecule is not extensively published, we can infer the most probable degradation pathways based on the known reactivity of related substituted pyridines. The primary points of lability are the C-Cl bond, the C-O bond of the methoxy group, and the pyridine ring itself under harsh conditions.

  • Dealkylation of the Methoxy Group: The methoxy group can be susceptible to dealkylation, particularly in the presence of acidic species, to form the corresponding 4-hydroxy-2-chloro-5-fluoropyridine. This can be a significant issue if trace acids are present in the reaction mixture.

  • Cleavage of the C-Cl Bond: The 2-chloro substituent can be labile under certain conditions, leading to dechlorination. This process can be catalyzed by transition metals, such as copper.[1]

  • Ring Degradation: At elevated temperatures, the pyridine ring itself can undergo decomposition, potentially leading to the formation of toxic fumes such as hydrogen chloride and nitrogen oxides.[2]

Below is a diagram illustrating the potential primary decomposition pathways.

DecompositionPathways This compound This compound 4-Hydroxy-2-chloro-5-fluoropyridine 4-Hydroxy-2-chloro-5-fluoropyridine This compound->4-Hydroxy-2-chloro-5-fluoropyridine Dealkylation (Acid-catalyzed) 5-Fluoro-4-methoxypyridine 5-Fluoro-4-methoxypyridine This compound->5-Fluoro-4-methoxypyridine Dechlorination (Metal-catalyzed) Ring Fragmentation Products Ring Fragmentation Products This compound->Ring Fragmentation Products High Temperature Decomposition

Caption: Potential decomposition pathways of this compound under thermal stress.

Q2: How do the fluoro and chloro substituents influence the stability of the molecule?

The electronic properties of the halogen substituents play a significant role in the overall stability of the pyridine ring.

  • Fluorine: The strong electron-withdrawing nature of fluorine generally enhances the thermal stability of the aromatic ring.[3][4] It can also influence the reactivity of the adjacent chloro and methoxy groups.

  • Chlorine: The chlorine at the 2-position makes the molecule susceptible to nucleophilic substitution reactions. While the C-Cl bond is relatively strong, it can be cleaved under certain catalytic conditions.

Section 2: Troubleshooting Guide for Preventing Decomposition

This section provides a systematic approach to troubleshooting and preventing the decomposition of this compound in your reactions.

Issue 1: Observation of an Unknown Impurity or Lower than Expected Yield After a Heated Reaction.

Potential Cause: Thermal decomposition of the starting material.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield or Impurity Observed check_temp 1. Review Reaction Temperature Profile start->check_temp lower_temp Action: Lower reaction temperature. Use minimum effective temperature. check_temp->lower_temp Is temperature excessively high? check_acid 2. Assess for Acidic Contaminants check_temp->check_acid No lower_temp->check_acid add_scavenger Action: Add an acid scavenger (e.g., non-nucleophilic base). check_acid->add_scavenger Are acidic reagents or byproducts present? check_metals 3. Evaluate Potential Metal Contamination check_acid->check_metals No add_scavenger->check_metals use_chelator Action: Use metal-free reactors or add a chelating agent. check_metals->use_chelator Is there a possibility of metal catalysis? end Problem Resolved check_metals->end No use_chelator->end

Caption: A step-by-step workflow for troubleshooting the decomposition of this compound.

Detailed Experimental Protocols:

1. Temperature Control:

  • Rationale: Many organic molecules have a threshold temperature above which decomposition rates increase significantly. For 4-methoxypyridine, degradation is noted at temperatures of 75°C and above.[5]

  • Protocol:

    • Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate.

    • Employ a reliable heating mantle with a thermocouple to ensure precise temperature control.

    • If possible, conduct the reaction at a lower temperature for a longer duration.

    • Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged heating.

2. Mitigation of Acidic Conditions:

  • Rationale: Trace amounts of acid can catalyze the dealkylation of the methoxy group. Acids can be introduced from reagents, solvents, or form as byproducts.

  • Protocol: Use of Acid Scavengers

    • Select a suitable acid scavenger. Non-nucleophilic bases are ideal as they will not compete with your desired reaction.

    • Add the acid scavenger to the reaction mixture at the beginning of the experiment.

    • Monitor the pH of the reaction mixture if possible.

Acid Scavenger pKa of Conjugate Acid Key Characteristics
N,N-Diisopropylethylamine (DIPEA)10.75Sterically hindered, poor nucleophile.[1]
2,6-Lutidine6.65A common non-nucleophilic base.
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)12.1Very strong, non-nucleophilic base.

3. Avoiding Metal Catalysis:

  • Rationale: Transition metals, particularly copper, can catalyze the dehalogenation of chloropyridines.[1] Contamination can arise from metal spatulas, reactors, or impurities in reagents.

  • Protocol:

    • Whenever possible, use glass or Teflon-lined reactors.

    • Avoid the use of metal spatulas for transferring reagents.

    • If metal catalysis is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Section 3: Frequently Asked Questions (FAQs)

Q3: What are the ideal solvents for heating this compound?

Aprotic, non-acidic, and high-boiling point solvents are generally preferred. Examples include:

  • Toluene

  • Xylene

  • Dioxane

  • N,N-Dimethylformamide (DMF) (use with caution, can decompose to form amines and carbon monoxide at high temperatures)

  • Dimethyl sulfoxide (DMSO)

Always ensure your solvents are anhydrous and free of acidic impurities.

Q4: Can I use a strong nucleophilic base to neutralize acid in my reaction?

It is generally not recommended. Strong nucleophilic bases can potentially react with the 2-chloro position of the pyridine ring, leading to unwanted side products. Opt for sterically hindered, non-nucleophilic bases.[1][4]

Q5: What are the safety considerations when heating this compound?

Upon decomposition, 2-chloropyridines can release toxic fumes, including hydrogen chloride and nitrogen oxides.[2] Always conduct heated reactions in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling information.

References

  • PubChem. 2-Chloropyridine.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry. [Link]
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • RF of 4-methoxypyridine as function of time and temperature of incubation.
  • 2-Chloropyridine. Wikipedia. [Link]
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • What are the reaction products when 2 - Chloropyridine reacts with alkyl
  • Synthesis of Ring‐Fluorinated Pyridines.
  • 2-Chloropyridine.
  • Piperidine derivatives as stabilizers.
  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooper
  • Pyridine and pyridone stabilizers for hydroxylammonium nitrate and hydroxylamine-containing compositions.
  • Halogenated Aromatics: Fate and Microbial Degradation.
  • Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones and structurally related compounds in the synthesis of furan-fused heterocycles. PubMed. [Link]
  • Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene.
  • Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as. ChemRxiv. [Link]
  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding.
  • Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.
  • 4-Methoxypyridine. PubChem. [Link]
  • Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
  • Pyridine Improves Aluminum Triiodide Induced Selective Cleavage of Alkyl o-Hydroxyphenyl Ethers: A Practical and Efficient Procedure for the Preparation of Hydroxychavicol by Demethyl
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis.
  • Preparation of chlorinated pyridines.
  • N-Dealkyl
  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]
  • Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Catalytic deoxygenation of pyridine N-oxides with N-fused porphyrin rhenium complexes.
  • Preparation of 2-chloro-5-methylpyridine.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Pyridine oxide-decorated covalent organic framework for catalytic allylation of aromatic aldehydes with allyl(trichloro)silane. Royal Society of Chemistry. [Link]

Sources

Challenges in the scale-up of 2-Chloro-5-fluoro-4-methoxypyridine production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-fluoro-4-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during laboratory synthesis and industrial scale-up, providing in-depth troubleshooting guides, FAQs, and validated protocols. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

Section 1: Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields than reported in the literature during the chlorination of our 2-hydroxy-5-fluoro-4-methoxypyridine precursor. What are the common causes and how can we optimize this step?

Answer: Low yields in the chlorination of hydroxypyridines are a frequent challenge during scale-up. The conversion of a 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer) to a 2-chloropyridine typically requires a potent chlorinating agent like phosphorus oxychloride (POCl₃). The efficiency of this reaction is highly sensitive to several factors.[1][2]

Causality and Troubleshooting Steps:

  • Purity of Starting Material: The purity of your 2-hydroxy-5-fluoro-4-methoxypyridine is critical. Impurities can consume reagents or catalyze side reactions.

    • Recommendation: Ensure the starting material is fully dried and free of residual solvents or salts from previous steps. Recrystallization or column chromatography may be necessary.[3]

  • Reagent Stoichiometry and Quality:

    • Phosphorus Oxychloride (POCl₃): Insufficient POCl₃ will lead to an incomplete reaction. Conversely, a large excess can sometimes promote the formation of unwanted chlorinated byproducts, especially at elevated temperatures. POCl₃ can also hydrolyze upon exposure to atmospheric moisture, reducing its efficacy.

    • Recommendation: Use a fresh, high-purity grade of POCl₃. A molar ratio of 2.0 to 2.5 moles of POCl₃ per mole of the hydroxypyridine is a common starting point for optimization.[2]

  • Reaction Temperature and Time: This is a critical kinetic and thermodynamic balancing act.

    • Too Low Temperature (<100°C): The reaction may be sluggish or stall, resulting in incomplete conversion.[2]

    • Too High Temperature (>160°C): Can lead to decomposition of the starting material or product, and the formation of tars or intractable byproducts.

    • Recommendation: The optimal temperature is often found in the 100-160°C range.[2] It is crucial to monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time, which is typically between 2 to 6 hours.[2]

  • Presence of a Catalyst/Acid Scavenger: The reaction generates HCl as a byproduct. In some cases, the presence of a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) can facilitate the reaction.[2]

    • Recommendation: If yields are poor, consider adding an acid scavenger. The optimal molar ratio of the base to the starting material is typically between 1.0 and 1.5:1.[2]

FAQ 2: Formation of Impurities and Side-Reactions

Question: During the scale-up of our synthesis, we are observing several unknown impurities in our final product. What are the likely side-reactions, and how can they be minimized?

Answer: Impurity formation is a major hurdle in scaling up pyridine synthesis. The specific impurities depend on the synthetic route, but common issues include over-halogenation, incomplete reaction, and rearrangement products.

Common Side-Reactions and Mitigation Strategies:

  • Over-chlorination: In routes involving direct chlorination of a pyridine ring, it's possible to introduce additional chlorine atoms, especially if the reaction is run for too long or at too high a temperature.[4]

    • Mitigation: Strictly control reaction time and temperature. Use a minimal stoichiometric excess of the chlorinating agent. Monitor the reaction closely by HPLC or GC to stop it once the starting material is consumed.

  • Formation of Regioisomers: In syntheses that build the pyridine ring, the formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[3]

    • Mitigation: The choice of catalyst and solvent can sometimes influence regioselectivity. It is highly advisable to consult the literature for specific examples similar to your target molecule to guide reaction condition screening.

  • Hydrolysis of Chloro Group: The 2-chloro group on the pyridine ring is susceptible to nucleophilic substitution. During work-up or purification, exposure to water or other nucleophiles (especially under non-neutral pH) can lead to hydrolysis back to the starting hydroxypyridine.

    • Mitigation: Ensure the work-up procedure is performed under neutral or slightly acidic conditions and at low temperatures. Use anhydrous solvents for extraction and drying.

FAQ 3: Challenges in Product Isolation and Purification

Question: Our crude product is an oil that is difficult to purify by crystallization. Column chromatography is not feasible for our target production scale. What are the recommended purification strategies?

Answer: Purification is a common bottleneck in scaling up production. The polarity of pyridinic compounds can make them challenging to handle.[3]

Purification Strategies for Scale-Up:

  • Distillation: this compound is expected to have a relatively high boiling point. Vacuum distillation can be a highly effective method for purification on a large scale, provided the compound is thermally stable.

    • Recommendation: Perform a small-scale Kugelrohr or short-path distillation to determine the boiling point under vacuum and assess thermal stability before attempting a large-scale run.

  • Acid-Base Extraction: Pyridine derivatives are basic and can be protonated to form water-soluble salts. This property can be exploited for an extractive work-up.

    • Workflow:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., toluene, ethyl acetate).

      • Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, leaving non-basic impurities behind.

      • Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the product, causing it to precipitate or be extractable back into an organic solvent.

      • Extract the purified product with an organic solvent, dry, and concentrate.

  • Salt Formation and Crystallization: If the freebase is an oil, converting it to a salt (e.g., hydrochloride, tosylate) can often induce crystallization. The purified salt can then be isolated by filtration, and the freebase can be regenerated if needed.

Section 2: Protocols and Data

Protocol 1: General Procedure for Chlorination

This protocol describes a general method for the chlorination of 2-hydroxy-5-fluoro-4-methoxypyridine using POCl₃.

System Preparation:

  • Charge a clean, dry, four-neck reaction flask (equipped with a mechanical stirrer, thermometer, reflux condenser with a gas outlet to a scrubber, and an addition funnel) with 2-hydroxy-5-fluoro-4-methoxypyridine (1.0 mol).

  • Under a nitrogen atmosphere, add an appropriate solvent if necessary (e.g., toluene or o-dichlorobenzene, ~3-5 mL per gram of starting material).

  • Begin stirring and slowly add phosphorus oxychloride (POCl₃) (2.2 mol) via the addition funnel. An exotherm may be observed. Maintain the internal temperature below 40°C during the addition.

Reaction:

  • After the addition is complete, slowly heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a base such as solid sodium carbonate or aqueous sodium hydroxide until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Table 1: Troubleshooting Chlorination Reaction Parameters
ParameterIssuePotential CauseRecommended Solution
Yield Low ConversionInsufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction to completion using TLC/LC-MS.[2]
Inactive chlorinating agent.Use a fresh bottle of POCl₃.
Purity Multiple ByproductsTemperature too high, causing decomposition.Reduce reaction temperature. Screen a range from 100°C to 130°C.
Reaction time too long, causing side-reactions.Stop the reaction as soon as the starting material is consumed.
Work-up Product LossHydrolysis of the 2-chloro group.Keep the temperature low during quenching and neutralization. Ensure pH does not become strongly basic.

Section 3: Visualized Workflows

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

G start Problem Encountered (e.g., Low Yield, Impurities) check_sm Verify Purity & Stoichiometry of Starting Materials start->check_sm check_reagents Confirm Reagent Quality & Molar Ratios check_sm->check_reagents If SM is pure check_conditions Analyze Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions If reagents are correct optimize_reagents Adjust Reagent Stoichiometry check_reagents->optimize_reagents If ratios are suspect optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time check_workup Review Work-up & Purification Procedure purify_strategy Implement Alternative Purification Method check_workup->purify_strategy If work-up is problematic success Problem Resolved check_workup->success If work-up is OK optimize_temp->check_workup If optimized optimize_time->check_workup If optimized optimize_reagents->check_conditions purify_strategy->success

Caption: A systematic workflow for troubleshooting synthesis issues.

Diagram 2: Simplified Reaction and Side-Reaction Pathway

This diagram illustrates the main transformation and a potential hydrolytic side-reaction.

reaction_pathway start_material 2-Hydroxy-5-fluoro-4-methoxypyridine product This compound (Desired Product) start_material->product  Chlorination (POCl₃)  High Temp side_product Hydrolysis Side-Product (Returns to Starting Material) product->side_product  Work-up/Purification  (H₂O, Nucleophiles)

Caption: Key reaction pathway and a common side-reaction.

Diagram 3: Purification Strategy Decision Tree

This flowchart helps in selecting an appropriate purification method for scale-up.

purification_tree start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable No (Oil) crystallize Attempt Recrystallization is_solid->crystallize Yes distill Perform Vacuum Distillation is_thermally_stable->distill Yes acid_base Use Acid-Base Extraction is_thermally_stable->acid_base No success Pure Product crystallize->success distill->success salt_form Attempt Salt Formation & Crystallization acid_base->salt_form If ineffective acid_base->success salt_form->success

Caption: Decision tree for selecting a purification strategy.

References

  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Hill, M. D. (2010). Recent Strategies for the Synthesis of Pyridine Derivatives. Chemistry – A European Journal, 16, 12052-12062.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Benchchem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Google Patents. (1992). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Benchchem. (2025). temperature and time optimization for 2,4-Dichloro-5-methoxypyrimidine reactions.
  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. National Institutes of Health.

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Technical Support Center: Byproduct Identification in 2-Chloro-5-fluoro-4-methoxypyridine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying byproducts in reactions involving 2-chloro-5-fluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring and impurity profiling using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. What are the most likely byproducts I should be looking for?

A1: In a typical SNAr reaction, the primary expected byproduct is the regioisomer of your desired product. Due to the electronic properties of the pyridine ring, nucleophilic attack can occur at either the C2 (chloro-substituted) or C4 (methoxy-substituted) position. While the reaction is often regioselective, minor amounts of the undesired isomer can form.

Beyond isomeric byproducts, you should also consider:

  • Unreacted Starting Material: Incomplete reactions will result in the presence of this compound in your sample.

  • Hydrolysis Products: If there is any water present in your reaction mixture, you may observe hydrolysis of the chloro or methoxy group.

  • Demethylation Products: Certain reaction conditions or reagents can lead to the demethylation of the methoxy group.

  • Solvent Adducts: Depending on your solvent and LC-MS conditions, you may see adducts of your compounds with solvent molecules.

Q2: My LC-MS data shows a peak with a mass that doesn't correspond to my product or starting material. How can I begin to identify it?

A2: The first step is to analyze the mass-to-charge ratio (m/z) of the unknown peak in your mass spectrum. Consider the following possibilities:

  • Common Adducts: In electrospray ionization (ESI), molecules can associate with ions from the mobile phase or additives. Look for masses corresponding to your compound of interest plus the mass of common adducts like [M+H]⁺, [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.

  • Isotopic Pattern: Examine the isotopic pattern of the peak. The presence of a chlorine atom in your starting material and potentially in byproducts will result in a characteristic M+2 peak with an intensity of about one-third of the main peak.

  • Potential Side Reactions: Based on your reaction conditions, hypothesize potential side reactions. For example, if your reaction was run in the presence of water, calculate the expected mass of the hydrolyzed product.

  • Fragmentation: If you are using a mass spectrometer capable of fragmentation (MS/MS), you can isolate the unknown peak and fragment it to gain structural information.

Q3: Why am I seeing a peak that looks like my product but with a different retention time in the liquid chromatography?

A3: This is a strong indication of the presence of an isomer. Isomers have the same mass but different structures, leading to different interactions with the stationary phase of the LC column and thus different retention times. In the context of reactions with this compound, this could be a regioisomer where the nucleophile has substituted at a different position on the pyridine ring than intended.

Troubleshooting Guides

Guide 1: Systematic Approach to Byproduct Identification using LC-MS

This guide provides a step-by-step workflow for identifying unknown peaks in your reaction mixture.

Experimental Workflow for Byproduct Identification

Byproduct_Identification_Workflow A Reaction Sample B Sample Preparation (Dilution, Filtration) A->B C LC-MS Analysis (Full Scan Mode) B->C D Data Review: Identify Unknown Peaks C->D E Hypothesize Structures (Isomers, Byproducts, Adducts) D->E F Targeted MS/MS Analysis of Unknowns E->F G Fragment Analysis & Structure Elucidation F->G H Confirmation (e.g., Synthesis of Standard) G->H

Caption: A systematic workflow for identifying reaction byproducts.

Step 1: Sample Preparation

  • Dilution: Dilute a small aliquot of your crude reaction mixture in a solvent compatible with your LC mobile phase (e.g., acetonitrile or methanol). This prevents overloading the column and ion source.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Step 2: Initial LC-MS Analysis (Full Scan)

  • Method: Use a generic gradient method with a C18 column to get a broad overview of the components in your mixture.

  • Ionization Mode: Run the analysis in both positive and negative electrospray ionization (ESI) modes to ensure you detect all ionizable species.

  • Data Acquisition: Acquire data in full scan mode to capture the m/z of all ions present.

Step 3: Data Analysis and Hypothesis Generation

  • Identify Known Peaks: Locate the peaks for your starting material and expected product based on their expected m/z values.

  • Characterize Unknown Peaks: For each unknown peak, record its retention time and m/z.

  • Hypothesize Structures: Based on the m/z of the unknowns, propose potential structures. Consider the common byproducts mentioned in the FAQs. A helpful resource for predicting m/z values of potential adducts of your parent compound (C6H5ClFNO) is PubChem.[1]

Potential Modification Mass Change Example Byproduct Structure Expected m/z ([M+H]⁺)
Hydrolysis of -Cl+18 (H₂O) - 35.45 (Cl)2-hydroxy-5-fluoro-4-methoxypyridine144.04
Demethylation of -OCH₃-14 (CH₂)2-chloro-5-fluoro-4-hydroxypyridine147.99
Isomer FormationNo changeVaries162.01

Table 1: Common Byproducts and their Expected Masses.

Step 4: Targeted MS/MS Analysis

  • Inclusion List: Create an inclusion list with the m/z values of the unknown peaks you want to investigate further.

  • Fragmentation: Perform a targeted MS/MS experiment to isolate and fragment these ions. The resulting fragmentation pattern provides valuable structural information.

Step 5: Structure Elucidation and Confirmation

  • Interpret Fragmentation Patterns: Analyze the fragment ions to piece together the structure of the byproduct. For example, the loss of a methyl group (15 Da) from the parent ion would suggest a methoxy group was present.

  • Confirmation (Optional but Recommended): The most definitive way to confirm the identity of a byproduct is to synthesize an authentic standard and compare its retention time and MS/MS spectrum to your unknown.

Guide 2: Troubleshooting Common LC-MS Issues in Byproduct Analysis
Issue Potential Cause(s) Troubleshooting Steps
No or Weak Signal for Expected Byproducts - Inefficient ionization- Low concentration- Ion suppression- Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different ionization mode (e.g., APCI).- Concentrate the sample.- Improve chromatographic separation to reduce co-elution with high-concentration species.
Shifting Retention Times - Column degradation- Mobile phase inconsistency- Temperature fluctuations- Flush or replace the LC column.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.
High Background Noise - Contaminated mobile phase or solvent- Leaks in the LC system- Dirty ion source- Use high-purity LC-MS grade solvents.- Check for and fix any leaks.- Clean the ion source according to the manufacturer's instructions.
Unidentifiable Peaks - Contamination from sample handling- Plasticizers or other leachables- Air leaks- Run a blank injection (solvent only) to identify system-related peaks.- Use high-quality vials and caps.- Ensure all fittings are tight.

Table 2: Common LC-MS Troubleshooting Scenarios.

Logical Flow for Troubleshooting LC-MS Issues

Troubleshooting_Flow A Problem Observed in LC-MS Data B Is the issue reproducible? A->B C Investigate one-time event (e.g., bad injection, air bubble) B->C No D Systematic Troubleshooting B->D Yes E Is the problem in the LC or MS? D->E F Troubleshoot LC: - Check pressures - Mobile phase - Column E->F LC G Troubleshoot MS: - Check vacuum - Clean ion source - Calibrate E->G MS H Run System Suitability Test F->H G->H

Caption: A logical approach to troubleshooting LC-MS problems.

References

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Chloro-5-methoxypyridine. National Center for Biotechnology Information.
  • Wang, Z., et al. (2009). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate.
  • PubChem. (n.d.). 4-Chloro-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate.
  • PubChemLite. (n.d.). This compound (C6H5ClFNO).
  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
  • WIPO Patentscope. (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE.
  • NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST WebBook.
  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Katritzky, A. R., et al. (1988). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.
  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. National Center for Biotechnology Information.

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Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 2-Chloro- vs. 2-Bromo-5-fluoro-4-methoxypyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates reaction efficiency, scalability, and cost. The 2-halo-5-fluoro-4-methoxypyridine scaffold is a valuable intermediate, but the choice between a chloro or bromo substituent at the 2-position profoundly impacts its synthetic utility. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro-5-fluoro-4-methoxypyridine and 2-bromo-5-fluoro-4-methoxypyridine, supported by established chemical principles and illustrative experimental data to inform your synthetic strategy.

Foundational Principles of Reactivity

The divergent reactivity of these two compounds is rooted in the fundamental properties of the carbon-halogen (C-X) bond. Their behavior can be broadly categorized into two major classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the initial, and often rate-determining, step is the oxidative addition of a Palladium(0) catalyst into the C-X bond.[1][2] The efficiency of this step is inversely correlated with the bond dissociation energy of the C-X bond. The C-Br bond (≈285 kJ/mol) is significantly weaker than the C-Cl bond (≈340 kJ/mol). Consequently, the general reactivity trend for this class of reactions is I > Br > Cl >> F .[2][3] This means 2-bromo-5-fluoro-4-methoxypyridine is primed for higher reactivity, often allowing for milder conditions and broader catalyst compatibility.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The reaction rate is influenced by two key factors: the ring's activation towards attack (enhanced by the electron-withdrawing nitrogen) and the leaving group's ability to depart. For leaving group ability in SNAr, the trend is often F > Cl > Br > I .[1][5] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state.[1] Therefore, this compound is expected to be more reactive in SNAr transformations.[6]

Comparative Performance in Key Synthetic Transformations

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl structures.[7][8] As predicted by the principles of oxidative addition, the bromo-derivative demonstrates superior performance.

Causality Behind Experimental Choices: The weaker C-Br bond allows the use of standard, less expensive palladium sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under relatively mild thermal conditions. In contrast, the robust C-Cl bond of the chloro-analogue necessitates a more potent catalytic system. This typically involves bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the difficult oxidative addition step and often require higher temperatures to achieve comparable yields.[9][10]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Parameter 2-Bromo-5-fluoro-4-methoxypyridine This compound Rationale & Citation
Typical Catalyst Pd(dppf)Cl₂ XPhos Pd G3 Chloro-substrates require highly active, bulky phosphine ligands.[10][11]
Catalyst Loading 1-3 mol% 2-5 mol% Less reactive substrates often need higher catalyst loadings.
Base K₂CO₃, Cs₂CO₃ K₃PO₄, K₂CO₃ A strong base is needed to facilitate transmetalation.[11]
Temperature 80-100 °C 100-120 °C Higher energy is required to cleave the stronger C-Cl bond.[12]
Typical Yield >90% 70-85% (Optimized) The bromo-derivative consistently provides higher yields under milder conditions.[12]

Note: Data is representative and synthesized from typical conditions for analogous 2-halopyridines.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(X) pdiil_b Ar-Pd(II)L₂(R) pdiil:e->pdiil_b:w Transmetalation product Ar-R pdiil_b->product Reductive Elimination catalyst_regen Regenerated Pd(0)L₂ reagents Ar-X (2-Halo-Pyridine) reagents->pd0 Oxidative Addition boronic R-B(OR)₂ + Base boronic->pdiil:s

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-halopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ for the bromo-substrate, 1-3 mol%; or an XPhos-based precatalyst for the chloro-substrate, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene). The vessel is sealed and stirred.

  • Heating: Heat the reaction mixture to the target temperature (80-100 °C for bromo, 100-120 °C for chloro) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing arylamines, a common motif in pharmaceuticals.[13][14][15] The reactivity trend mirrors that of the Suzuki coupling, with the C-Br bond undergoing oxidative addition more readily.

Causality Behind Experimental Choices: The amination of 2-chloropyridines is notoriously challenging and was a key driver for the development of highly specialized ligands.[16] While the bromo-derivative can often be coupled using second-generation ligands (e.g., BINAP), the chloro-derivative almost exclusively requires sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) to achieve efficient catalysis. The choice of base is also critical; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are required to deprotonate the amine without competing in side reactions.

Table 2: Comparative Data for Buchwald-Hartwig Amination

Parameter 2-Bromo-5-fluoro-4-methoxypyridine This compound Rationale & Citation
Typical Catalyst System Pd₂(dba)₃ / BINAP or Xantphos BrettPhos Pd G3 Chloro-pyridines demand advanced, highly active catalyst systems.[17][18]
Base NaOt-Bu, K₃PO₄ LHMDS, NaOt-Bu A strong, hindered base is essential for amine deprotonation.[17][19]
Temperature 80-100 °C 100-110 °C The C-Cl bond activation barrier necessitates higher thermal energy.
Typical Yield 85-95% 65-80% (Optimized) The bromo-substrate is a more reliable coupling partner for C-N bond formation.[15]

Note: Data is representative and synthesized from typical conditions for analogous 2-halopyridines.

Experimental_Workflow cluster_bromo 2-Bromo Substrate cluster_chloro 2-Chloro Substrate b_reagents Add Substrate (1 eq), Amine (1.2 eq), NaOtBu (1.4 eq) b_catalyst Add Pd₂(dba)₃ / Xantphos b_reagents->b_catalyst b_reaction Heat at 90°C, 12h b_catalyst->b_reaction b_outcome High Yield (>90%) b_reaction->b_outcome analysis LC-MS & NMR Analysis b_outcome->analysis c_reagents Add Substrate (1 eq), Amine (1.2 eq), LHMDS (1.5 eq) c_catalyst Add BrettPhos Pd G3 c_reagents->c_catalyst c_reaction Heat at 110°C, 24h c_catalyst->c_reaction c_outcome Moderate to Good Yield (75%) c_reaction->c_outcome c_outcome->analysis start Reaction Setup (Inert Atmosphere) start->b_reagents start->c_reagents

Caption: Workflow for a comparative Buchwald-Hartwig amination experiment.

Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., BrettPhos Pd G3 for the chloro-substrate, 2-5 mol%) and the ligand, if not using a precatalyst.

  • Reagent Addition: Add the 2-halopyridine (1.0 equiv) and the solid base (e.g., NaOt-Bu, 1.4 equiv).

  • Solvent and Amine: Remove the tube from the glovebox. Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., Toluene or Dioxane), followed by the amine coupling partner (1.1-1.2 equiv).

  • Heating: Seal the tube and heat the mixture with vigorous stirring to the required temperature (e.g., 100-110 °C for the chloro-substrate). Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue via silica gel chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

For SNAr, where a nucleophile directly displaces the halogen, the reactivity trend is often inverted. The higher electronegativity of chlorine makes the attached carbon more electrophilic and better stabilizes the anionic Meisenheimer intermediate.

Causality Behind Experimental Choices: The reaction of 2-fluoropyridine with sodium ethoxide is reported to be over 300 times faster than that of 2-chloropyridine, highlighting the dominance of the element effect in this mechanism.[6] By extension, this compound is expected to be more reactive than its bromo counterpart in SNAr reactions at the 2-position. This allows for reactions to proceed at lower temperatures or with less reactive nucleophiles.

Table 3: Comparative Data for Nucleophilic Aromatic Substitution (e.g., with NaOMe)

Parameter 2-Bromo-5-fluoro-4-methoxypyridine This compound Rationale & Citation
Relative Rate Slower Faster Higher electronegativity of Cl activates the ring for nucleophilic attack.[1][6]
Typical Conditions NaOMe, MeOH, 80 °C, 12h NaOMe, MeOH, 60 °C, 6h The more reactive chloro-substrate requires less forcing conditions.
Outcome Good Yield Excellent Yield Higher reactivity often translates to cleaner reactions and better yields.

Note: Data is representative and based on established principles of SNAr reactivity on halopyridines.[5][20]

Caption: Mechanism of nucleophilic aromatic substitution (SNAr) on a 2-halopyridine.

Summary and Strategic Recommendations

The choice between 2-chloro- and 2-bromo-5-fluoro-4-methoxypyridine is not a matter of one being universally superior, but rather a strategic decision based on the desired transformation.

Reaction TypeRecommended SubstrateKey Rationale
Suzuki-Miyaura Coupling 2-Bromo-5-fluoro-4-methoxypyridine Higher reactivity, milder conditions, broader catalyst scope, higher yields.
Buchwald-Hartwig Amination 2-Bromo-5-fluoro-4-methoxypyridine Significantly more reactive, avoiding the need for highly specialized and costly catalyst systems.
Nucleophilic Aromatic Substitution This compound More reactive due to the higher electronegativity of chlorine, allowing for milder conditions.

Expert Insight: While the bromo-derivative is the workhorse for cross-coupling, do not discount the chloro-analogue. Advances in catalyst development are continually lowering the barrier to activating C-Cl bonds.[21] For large-scale campaigns, the typically lower cost of the chloro-starting material may justify the initial investment in process optimization and more expensive catalyst systems. Conversely, for discovery chemistry where speed and reliability are paramount, the bromo-derivative is the more prudent choice for cross-coupling reactions.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. Benchchem.
  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate.
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4. Benchchem.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate.
  • nucleophilic aromatic substitutions. YouTube.
  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate.
  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
  • A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-chloro- 5-(1. DOI.
  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate.
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
  • An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • 2-Bromo-4-chloro-5-methoxypyridine. MySkinRecipes.
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine. Benchchem.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
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Chloro vs. Fluoro Substituted Pyridines: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the pyridine ring is a privileged structure, present in a multitude of approved therapeutic agents. The introduction of halogen atoms, particularly chlorine and fluorine, onto this ring system can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. This guide provides an in-depth, objective comparison of chloro- and fluoro-substituted pyridines, offering field-proven insights and experimental data to aid researchers in making informed decisions during the drug discovery and development process.

The Rationale for Halogenation of Pyridines in Drug Discovery

The substitution of a hydrogen atom with a halogen on a pyridine ring is a common tactic employed by medicinal chemists to modulate a range of properties. This bioisosteric replacement can lead to enhancements in metabolic stability, receptor binding affinity, and membrane permeability.[1][2] While both chlorine and fluorine are halogens, their distinct atomic characteristics result in different effects on the parent molecule, making the choice between them a critical decision point in lead optimization.

Physicochemical Properties: A Head-to-Head Comparison

The decision to incorporate a chloro- or fluoro-substituent is often driven by the desired modulation of a compound's physicochemical properties. Below is a comparative analysis of the key parameters.

Electronegativity and Size

Fluorine is the most electronegative element, leading to a more polarized C-F bond compared to the C-Cl bond. It is also smaller than chlorine, with a van der Waals radius closer to that of hydrogen, making it a better steric mimic.

Basicity (pKa)

The strong electron-withdrawing nature of both halogens decreases the electron density on the pyridine nitrogen, thereby lowering its basicity (pKa).[1] Fluorine's greater electronegativity results in a more pronounced reduction in pKa compared to chlorine at the same position.[1][3] This modulation of basicity can be critical for optimizing drug-receptor interactions and solubility.[4]

Lipophilicity (LogP/LogD)

Lipophilicity is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of a single fluorine atom can have a variable effect, chlorination generally leads to a more significant and consistent increase in lipophilicity. A molecular matched pair analysis has shown that chlorinated compounds have a mean logD value 0.45 units higher than their fluorinated counterparts.

Solubility

In general, fluorinated compounds tend to be more soluble than their chlorinated analogs. An analysis of matched pairs revealed that 60% of fluorinated compounds showed higher solubility compared to only 21% for the chlorinated compounds. This can be a key advantage in developing orally bioavailable drugs.

PropertyChloro-Substituted PyridineFluoro-Substituted PyridineImpact on Drug Design
Van der Waals Radius ~1.75 Å~1.47 ÅFluorine is a closer steric mimic of hydrogen (~1.20 Å).
Electronegativity (Pauling Scale) 3.163.98Fluorine creates a more polarized C-X bond, influencing local electronic environment.
pKa of Pyridinium Ion Moderately decreasedSignificantly decreasedAffects solubility, receptor binding, and off-target effects.[1][5]
Lipophilicity (LogP/LogD) Significant increaseVariable, generally smaller increaseInfluences membrane permeability, protein binding, and metabolism.
Aqueous Solubility Generally decreasedGenerally increasedCrucial for formulation and bioavailability.

Synthesis of Chloro- and Fluoro-Substituted Pyridines

The accessibility of synthetic routes is a practical consideration in drug development. Fortunately, a variety of methods exist for the preparation of both chloro- and fluoro-pyridines.

Synthesis of Chloro-Pyridines

A common method for introducing a chlorine atom onto a pyridine ring is through the chlorination of a hydroxypyridine precursor using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6]

Synthesis of Fluoro-Pyridines

The synthesis of fluoropyridines can be more challenging. Nucleophilic aromatic substitution (SNAr) of a corresponding chloro- or bromo-pyridine with a fluoride source, such as potassium fluoride, is a widely used method.[7][8] More recently, direct C-H fluorination methods using reagents like silver(II) fluoride have emerged as a powerful tool.[9]

Experimental Protocols

Synthesis of 2-Chloro-5-nitropyridine

This protocol describes the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine.

Materials:

  • 2-hydroxy-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ice

  • 40 wt% aqueous sodium hydroxide solution

  • Dichloromethane

Procedure:

  • To a 500 mL four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.[6]

  • Stir the mixture and heat to 100-105 °C for 5 hours.[6]

  • After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.[6]

  • Slowly pour the residue into 120 g of ice water with thorough stirring.[6]

  • Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[6]

  • Separate the layers and extract the aqueous layer three times with 60 g of dichloromethane each time.[6]

  • Combine the organic phases, wash with 20 g of saturated saline, and dry with 2.0 g of anhydrous sodium sulfate.[6]

  • Recover the dichloromethane by distillation and dry the residue to obtain 2-chloro-5-nitropyridine.[6]

cluster_synthesis Synthesis of 2-Chloro-5-nitropyridine Start 2-Hydroxy-5-nitropyridine Reagents POCl₃, PCl₅ Start->Reagents Add Reaction Chlorination (100-105 °C, 5h) Reagents->Reaction Workup Quench with Ice Water, Neutralize (NaOH), Extract (DCM) Reaction->Workup Purification Distillation Workup->Purification Product 2-Chloro-5-nitropyridine Purification->Product

Caption: Workflow for the synthesis of 2-chloro-5-nitropyridine.

Determination of LogD by Shake-Flask Method

This protocol outlines the traditional shake-flask method for determining the octanol-water distribution coefficient (LogD).

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • Vials

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[10]

  • Add a small aliquot of the stock solution to a vial containing a known volume of phosphate buffer (pH 7.4) and 1-octanol.[10][11]

  • Securely cap the vials and shake them for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[12]

  • Centrifuge the vials to achieve complete phase separation.

  • Carefully remove an aliquot from both the aqueous and octanol phases.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

cluster_logd Shake-Flask LogD Determination Start Test Compound Preparation Dissolve in Buffer and 1-Octanol Start->Preparation Equilibration Shake to Equilibrium Preparation->Equilibration Separation Centrifuge Equilibration->Separation Analysis Quantify Concentration in Each Phase Separation->Analysis Calculation LogD = log([C]octanol / [C]aqueous) Analysis->Calculation Result LogD Value Calculation->Result

Caption: General workflow for LogD determination.

Impact on Biological Activity and Metabolism

The choice between a chloro and a fluoro substituent can have a profound impact on a compound's biological activity and metabolic fate.

Biological Activity

The effect on biological activity is highly target-dependent. A molecular matched pair analysis of a large dataset of compounds showed that, on average, chlorinated compounds were slightly more active than their fluorinated counterparts, with 50% of chloro compounds showing higher activity compared to 42% for the fluoro analogs. However, there are numerous examples where fluorination leads to a significant increase in potency. For instance, in a series of p38α-MAP kinase inhibitors, a mixed chloro-fluoro compound was the most active, followed by the dichlorinated derivative, with the difluorinated compound being the least active.

Case Study: p38α-MAP Kinase Inhibitors

CompoundSubstitutionIC₅₀ (nM)
8a Difluoro33.2
8b Chloro-fluoro6.88
8c Dichloro10.8
Data from a study on p38α-MAP kinase inhibitors.
Metabolic Stability

Halogenation is a well-established strategy to block metabolically labile positions in a molecule, thereby increasing its metabolic stability and in vivo half-life.[1] The strong C-F bond is particularly resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] Replacing a metabolically susceptible C-H bond with a C-F bond can divert the metabolic pathway, a strategy known as metabolic switching.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a common method for assessing the metabolic stability of a compound using human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the human liver microsomes at 37°C and dilute them in phosphate buffer (pH 7.4).[13]

  • Prepare a solution of the test compound in the buffer.

  • Pre-incubate the test compound with the microsomes at 37°C.

  • Initiate the metabolic reaction by adding NADPH.[14]

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.[15]

  • Centrifuge the samples to precipitate the proteins.

  • Add an internal standard to the supernatant and analyze the remaining amount of the parent compound by LC-MS/MS.[14]

  • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).[16]

cluster_metabolism In Vitro Metabolic Stability Assay Start Test Compound + Liver Microsomes Incubation Pre-incubate at 37°C Start->Incubation Initiation Add NADPH Incubation->Initiation Sampling Take Aliquots at Time Points Initiation->Sampling Termination Quench with Acetonitrile Sampling->Termination Analysis LC-MS/MS Quantification Termination->Analysis Calculation Determine t½ and Clint Analysis->Calculation Result Metabolic Stability Profile Calculation->Result

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion

The choice between chloro- and fluoro-substitution on a pyridine ring in drug design is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacokinetic properties. Fluorine, with its small size and high electronegativity, is highly effective at modulating pKa and can enhance solubility. Chlorine, on the other hand, provides a more substantial increase in lipophilicity and can also participate in favorable halogen bonding interactions. Both substituents can improve metabolic stability, with the C-F bond being particularly robust. Ultimately, the optimal choice is context-dependent and should be guided by empirical data from carefully designed experiments. This guide has provided a framework for understanding the key differences between these two important halogens and offers practical protocols for their synthesis and evaluation, empowering researchers to make more strategic decisions in the pursuit of novel therapeutics.

References

  • Summerfield, C., & Pattison, G. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
  • BenchChem. (2023). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem Technical Guides.
  • Guan, L., et al. (2019). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 21(34), 18896-18909. [Link]
  • CN111170933A - Preparation method of 2-chloro-5-nitropyridine. (2020).
  • US4542221A - Exchanging fluorine for chlorine in a chlorinated pyridine with an alkali metal fluoride. (1985).
  • Kheylik, Y. (2021). LogP / LogD shake-flask method. protocols.io. [Link]
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
  • Correlations between the experimental pKa values of fluorine- and chlorine-substituted acetic acids. (n.d.).
  • EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline. (1984).
  • Li, M., et al. (2015). ICECAP: an integrated, general-purpose, automation-assisted IC50/EC50 assay platform.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences, 76, 1-8. [Link]
  • EP0183228B1 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. (1989).
  • BenchChem. (2023). Synthesis of 2-Chloro-3-methyl-5-nitropyridine. BenchChem Technical Guides.
  • Merz, D. (2014). Metabolic stability in liver microsomes. Mercell. [Link]
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(12), 1237-1240. [Link]
  • 2-Fluoro-5-nitropyridine. (n.d.). PubChem. [Link]
  • Olah, G. A., & Welch, J. T. (1986). Synthetic Methods and Reactions; 121. Replacement of Chlorine and Bromine by Fluorine in Organic Compounds with Hydrogen Fluoride/Pyridine and Related Reagents. Synthesis, 1986(08), 652-653. [Link]
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2023). Journal of Medicinal Chemistry, 66(15), 10355-10368. [Link]
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]
  • Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58913. [Link]
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (2011).
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (n.d.).
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.21. [Link]
  • The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. (2003). Bioorganic & Medicinal Chemistry Letters, 13(18), 3095-3098. [Link]
  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. (n.d.).
  • Fier, P. S., & Hartwig, J. F. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3758-3761. [Link]
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
  • Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167. [Link]
  • (PDF) LogP / LogD shake-flask method v1. (2024).
  • (PDF) 2-Chloro-5-nitropyridine. (2010).
  • Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.).
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3433. [Link]
  • Khan, A., Gupta, A. K., & Jain, S. K. (2023). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment.
  • Synthesis of 2-amino-5-fluoropyridine. (2008). Journal of Chemical Industry and Engineering (China), 59(8), 2059-2063. [Link]
  • Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2023).

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is the cornerstone of scientific rigor and regulatory compliance. 2-Chloro-5-fluoro-4-methoxypyridine, a substituted pyridine derivative, presents a unique analytical challenge due to its specific combination of functional groups. This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this molecule, moving beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices.

The structural integrity, purity, and physicochemical properties of this compound are critical parameters that influence its reactivity, stability, and potential biological activity. A multi-pronged analytical approach is therefore not just recommended but essential for a complete quality assessment. This guide will explore chromatographic, spectroscopic, and thermal analysis techniques, offering detailed protocols and comparative insights to empower researchers in selecting the most appropriate methods for their specific needs.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can fully elucidate the complete chemical profile of a compound like this compound. A synergistic application of multiple orthogonal methods is required to build a comprehensive and reliable analytical dossier. The following sections will delve into the specifics of each recommended technique, providing both the "how" and the "why" from an experienced application scientist's perspective.

The logical workflow for a comprehensive characterization of this compound is depicted below. This workflow emphasizes the complementary nature of chromatographic, spectroscopic, and thermal analysis techniques.

Analytical Workflow cluster_0 Sample Preparation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Dissolution->GC_MS NMR Nuclear Magnetic Resonance (NMR: 1H, 13C, 19F) Dissolution->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Dissolution->FTIR MS Mass Spectrometry (MS) Dissolution->MS DSC Differential Scanning Calorimetry (DSC) Dissolution->DSC TGA Thermogravimetric Analysis (TGA) Dissolution->TGA

Caption: A comprehensive analytical workflow for the characterization of this compound.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for determining the purity of this compound and for quantifying it in the presence of impurities or in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for purity determination and assay of non-volatile and thermally labile compounds. A reverse-phase method is typically the first choice for a molecule with the polarity of this compound.

Expertise & Experience: The choice of a C18 column is based on the general principle of retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, is selected to provide a good balance between analyte retention and elution. The addition of a small amount of acid, such as formic acid, is often necessary to ensure sharp, symmetrical peaks for pyridine-containing compounds by suppressing the ionization of the basic nitrogen atom.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.[1]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers superior separation efficiency and provides structural information through mass spectrometry. Given the expected volatility of this compound, GC-MS is a highly suitable technique for both purity analysis and identification of volatile impurities.

Expertise & Experience: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for the analysis of halogenated aromatic compounds. The temperature program is designed to ensure the elution of the target analyte in a reasonable time with good peak shape, while also allowing for the separation of potential impurities with different boiling points.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

Performance Comparison: HPLC vs. GC-MS
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sensitivity Good (ng to µg range).Excellent (pg to ng range).
Selectivity Good, dependent on column and mobile phase.Excellent, especially with mass spectrometric detection.
Structural Info Limited to UV-Vis spectrum unless coupled with MS.Provides fragmentation patterns for structural elucidation.
Sample Prep Simple dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be needed for some compounds.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Expertise & Experience: The ¹H NMR spectrum is expected to show signals for the methoxy protons and the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, fluoro, and methoxy substituents. ¹³C NMR will reveal the number of unique carbon atoms, and their chemical shifts will be characteristic of the aromatic ring and the methoxy group. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Conditions:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • ¹H NMR: Standard proton experiment.

      • ¹³C NMR: Proton-decoupled carbon experiment.

      • ¹⁹F NMR: Standard fluorine experiment.

  • Data Processing: Fourier transform the acquired data, phase the spectra, and reference the chemical shifts to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expertise & Experience: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-F, C-O, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations. The positions of these bands can provide confirmatory evidence for the compound's structure.[2][3]

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate. For quantitative analysis, a solution in a suitable IR-transparent solvent can be used.

  • Instrumental Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic_Techniques cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry Molecule 2-Chloro-5-fluoro- 4-methoxypyridine H1_NMR ¹H NMR (Proton Environments) Molecule->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Molecule->C13_NMR F19_NMR ¹⁹F NMR (Fluorine Environment) Molecule->F19_NMR Functional_Groups Functional Group Identification (C-Cl, C-F, C-O, C=N) Molecule->Functional_Groups Molecular_Weight Molecular Weight Determination Molecule->Molecular_Weight Fragmentation Fragmentation Pattern (Structural Clues) Molecule->Fragmentation

Caption: Interplay of spectroscopic techniques for structural elucidation.

Thermal Analysis for Physicochemical Profiling

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.

Expertise & Experience: For a crystalline solid, DSC will show a sharp endothermic peak corresponding to its melting point. The purity of the compound can also be estimated from the shape of the melting peak.

Experimental Protocol: DSC

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Instrumental Parameters:

    • Temperature Range: Typically from room temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C).

    • Heating Rate: A standard heating rate of 10 °C/min is commonly used.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of a compound.

Expertise & Experience: The TGA thermogram will indicate the temperature at which the compound begins to decompose. For this compound, decomposition could involve the loss of the methoxy group or other fragments.

Experimental Protocol: TGA

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Instrumental Parameters:

    • Temperature Range: From room temperature to a high temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).

    • Heating Rate: A heating rate of 10 or 20 °C/min is typical.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

Conclusion: A Holistic Analytical Strategy

The comprehensive characterization of this compound necessitates a well-designed analytical strategy that integrates orthogonal techniques. Chromatographic methods like HPLC and GC-MS are essential for purity assessment and quantification, while spectroscopic techniques such as NMR and FTIR provide definitive structural confirmation. Thermal analysis by DSC and TGA offers crucial insights into the compound's physicochemical properties and thermal stability.

By adopting the detailed protocols and understanding the scientific rationale presented in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data, which is paramount for advancing scientific research and ensuring product quality and safety.

References

  • Koon, N., & Wong. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar.
  • Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 1.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column.
  • Su Li. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.

Sources

A Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-fluoro-4-methoxypyridine. In the absence of readily available, complete experimental spectra for this specific molecule, this document leverages fundamental NMR principles and comparative data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding the NMR properties of similarly substituted pyridine derivatives.

Introduction to NMR Analysis of Substituted Pyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] For substituted pyridines, a class of compounds frequently encountered in pharmaceuticals and agrochemicals, NMR provides invaluable insights into the electronic environment of each nucleus, confirming molecular structure and purity.[1] The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra are highly sensitive to the nature and position of substituents on the pyridine ring.[2]

In this compound, the interplay of the electron-withdrawing chloro and fluoro groups, and the electron-donating methoxy group, creates a unique electronic landscape around the pyridine ring. Understanding these substituent effects is key to accurately assigning the NMR signals.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons. The predicted chemical shifts are influenced by the combined electronic effects of the substituents.

Key Substituent Effects on ¹H Chemical Shifts:

  • Nitrogen Atom: The electronegative nitrogen atom in the pyridine ring deshields the adjacent α-protons (at C2 and C6), causing them to resonate at a lower field (higher ppm) compared to the β (C3, C5) and γ (C4) protons.[1]

  • Chloro Group (at C2): As an electron-withdrawing group, the chlorine atom will further deshield the adjacent proton. However, in this molecule, the proton is replaced by the chloro group.

  • Fluoro Group (at C5): The highly electronegative fluorine atom will deshield the adjacent protons.

  • Methoxy Group (at C4): The methoxy group is an electron-donating group through resonance, which increases electron density at the ortho and para positions, leading to upfield shifts (lower ppm) for the corresponding protons.[3]

Based on these principles, the predicted ¹H NMR data is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.0 - 7.3Doublet (d)~3-5 Hz (⁴JH-F)
H-68.1 - 8.4Singlet (or very small doublet)
-OCH₃3.9 - 4.1Singlet (s)

Rationale for Assignments:

  • H-6: This proton is at an α-position to the ring nitrogen, which is a primary deshielding factor.[1] It is expected to be the most downfield of the aromatic protons.

  • H-3: This proton is ortho to the electron-donating methoxy group and is expected to be shifted upfield. It will exhibit coupling to the fluorine atom at C5 (a four-bond coupling, ⁴JH-F).

  • -OCH₃: The methoxy protons will appear as a sharp singlet in the typical region for such groups.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are significantly influenced by the electronegativity of the nitrogen atom and the attached substituents.[1]

Key Substituent Effects on ¹³C Chemical Shifts:

  • Nitrogen Atom: The carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear at a lower field.[1]

  • Chloro Group (at C2): The carbon attached to the chlorine will be significantly deshielded.

  • Fluoro Group (at C5): The carbon directly bonded to fluorine will show a large downfield shift and will appear as a doublet due to one-bond C-F coupling (¹JC-F). Carbons two and three bonds away will also show smaller couplings.

  • Methoxy Group (at C4): The carbon attached to the methoxy group will be deshielded. The methoxy carbon itself will appear in the aliphatic region.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JC-F, Hz)
C-2150 - 155
C-3110 - 115~20-30 Hz (²JC-F)
C-4155 - 160~5-10 Hz (³JC-F)
C-5145 - 150~230-250 Hz (¹JC-F)
C-6140 - 145~3-5 Hz (⁴JC-F)
-OCH₃55 - 60

Rationale for Assignments:

  • C-2, C-4, C-5, C-6: These carbons are all significantly deshielded due to being part of the pyridine ring and being attached to electronegative atoms (N, Cl, F, O).

  • C-5: The carbon bearing the fluorine atom is expected to show a large one-bond C-F coupling constant, which is a characteristic feature.

  • C-3: This carbon is expected to be the most shielded of the ring carbons.

  • -OCH₃: The methoxy carbon will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Comparative Analysis with Structurally Similar Compounds

To enhance the reliability of these predictions, it is instructive to compare the expected spectral data with that of known, structurally related compounds.

CompoundKey ¹H NMR Data (δ, ppm)Key ¹³C NMR Data (δ, ppm)
2-Chloro-5-fluoropyridine [4]H-3: 7.21, H-4: 7.65, H-6: 8.40-
2-Fluoropyridine [5]H-3: 6.93, H-4: 7.78, H-5: 7.18, H-6: 8.23C-2: 163.2 (d, J=237 Hz), C-3: 121.2 (d, J=4 Hz), C-4: 140.8 (d, J=16 Hz), C-5: 111.4 (d, J=37 Hz), C-6: 148.1 (d, J=13 Hz)
2-Chloro-5-methoxypyridine [6]--
2-Chloro-5-methylpyridine [7]H-3: 7.26, H-4: 7.49, H-6: 8.24, CH₃: 2.33-

This comparative data supports the predicted downfield shift for H-6 and the relative shielding of H-3. The large C-F coupling constant observed for 2-fluoropyridine is also in line with the prediction for the target molecule.

Experimental Protocol for NMR Analysis

For the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

I. Sample Preparation [8]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

II. NMR Data Acquisition [8]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~200-220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

III. Data Processing [8]

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

Advanced 2D NMR for Unambiguous Assignment

For complex substituted pyridines, 2D NMR experiments are crucial for definitive signal assignment.[3]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, which would be of limited use for this molecule with only two non-equivalent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons (like C-2, C-4, and C-5) by observing their correlations with the assigned protons (H-3, H-6, and -OCH₃).

Figure 1. Predicted NMR correlations for this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By applying fundamental principles of NMR spectroscopy and leveraging comparative data, we have established a solid foundation for interpreting the experimental spectra of this molecule and other similarly substituted pyridines. The detailed experimental protocol and the discussion of advanced 2D NMR techniques offer a practical roadmap for researchers to obtain and unambiguously assign the NMR spectra of novel pyridine derivatives.

References

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC.
  • New Journal of Chemistry Supporting Information.
  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing.
  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
  • Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content.
  • UCL. Chemical shifts.
  • Eugene E. Kwan. Lecture 3: Coupling Constants Coupling Constants the chemical shift.
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  • SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.

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Confirming the structure of 2-Chloro-5-fluoro-4-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Confirmation of 2-Chloro-5-fluoro-4-methoxypyridine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive, multi-technique strategy for the unambiguous structural confirmation of this compound, a common scaffold in modern medicinal chemistry. We will move beyond simply listing techniques and delve into the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your molecular structure.

The Core Challenge: Unmasking Isomeric Impostors

The synthesis of polysubstituted pyridines can often yield a mixture of regioisomers. For a molecule with the empirical formula C₆H₅ClFNO and the substituents chloro, fluoro, and methoxy on the pyridine core, several positional isomers are possible. The primary challenge is to definitively confirm the intended 2-chloro, 5-fluoro, 4-methoxy arrangement and rule out plausible alternatives, such as 2-Chloro-4-fluoro-5-methoxypyridine or 3-Chloro-5-fluoro-4-methoxypyridine. Each technique we deploy is chosen specifically to answer a critical piece of this positional puzzle.

A Validated Workflow for Structural Elucidation

A robust analytical workflow does not rely on a single piece of evidence. Instead, it builds a case layer by layer, with each result corroborating the last. The following workflow is designed to efficiently and definitively confirm the structure of your target compound.

G cluster_0 Initial Assessment cluster_1 Core Structure & Connectivity cluster_2 Absolute Confirmation MS Mass Spectrometry (MS) Confirm Molecular Formula & Halogen Presence NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Identify Spin Systems & Chemical Environments MS->NMR_1D Molecular Weight Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom-to-Atom Connectivity NMR_1D->NMR_2D Proton & Carbon Signals Assigned XRAY Single Crystal X-ray Crystallography Determine 3D Structure Unambiguously NMR_2D->XRAY Plausible Structure Proposed (If crystal is available)

Caption: A logical workflow for the structural confirmation of novel pyridine derivatives.

Part 1: Mass Spectrometry - The First Checkpoint

Mass spectrometry (MS) serves as the initial validation step. Its primary roles are to confirm the molecular weight, and by extension, the molecular formula, and to provide tell-tale evidence of the presence of specific elements through their isotopic patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the most intense peak in the molecular ion cluster. Compare this experimental mass to the theoretical exact mass calculated for the proposed formula, C₆H₅ClFNO. The deviation should be less than 5 ppm.

Interpreting the Data: Beyond the Molecular Weight

For this compound (Molecular Weight: 161.56 g/mol ), the key diagnostic feature is the isotopic signature of chlorine.[1] Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[2] This results in a characteristic pattern for any chlorine-containing ion.

  • [M+H]⁺ Peak: This will be the base peak in the molecular ion cluster, corresponding to the molecule containing ³⁵Cl.

  • [M+2+H]⁺ Peak: A second peak will appear 2 m/z units higher, corresponding to the molecule containing ³⁷Cl.

  • The 3:1 Ratio: The crucial diagnostic is the relative intensity of these two peaks, which will be approximately 3:1.[1][3] Observing this ratio is strong evidence for the presence of a single chlorine atom in the molecule.

IonTheoretical Exact Mass (m/z)Expected Observation
[C₆H₆³⁵ClFNO]⁺162.0116Base Peak (100% relative intensity)
[C₆H₆³⁷ClFNO]⁺164.0087M+2 Peak (~32% relative intensity)

Table 1: Expected high-resolution mass spectrometry data for protonated this compound.

Part 2: NMR Spectroscopy - The Architectural Blueprint

While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity. A combination of 1D and 2D NMR experiments is essential for unambiguously assigning the substituent positions.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

  • 2D Spectra Acquisition: Acquire the following 2D correlation spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is the most critical experiment for assigning regiochemistry.

Interpreting the NMR Data: Assembling the Puzzle

Let's compare the expected NMR signatures for our target compound and a key potential isomer. The differences are subtle but definitive.

FeatureThis compound (Target) 2-Chloro-4-fluoro-5-methoxypyridine (Isomer) Rationale for Difference
¹H Signals Two aromatic signals (H3, H6). H6 will be a singlet or small doublet (due to ⁴JHF). H3 will be a doublet (due to ³JHF). A singlet for -OCH₃.Two aromatic signals (H3, H6). H3 will be a singlet or small doublet (due to ⁵JHF). H6 will be a doublet (due to ⁴JHF). A singlet for -OCH₃.The magnitude of H-F coupling is distance-dependent. ³JHF is typically larger than ⁴JHF or ⁵JHF.
¹³C Signals Six aromatic carbons, one methoxy carbon. The C-F coupling will be observed for C5 (large ¹JCF), C4 and C6 (smaller ²JCF), and C3 (smaller ³JCF).Six aromatic carbons, one methoxy carbon. The C-F coupling will be observed for C4 (large ¹JCF), C3 and C5 (smaller ²JCF), and C2 and C6 (smaller ³JCF).The largest C-F coupling constant (¹JCF, typically >200 Hz) is seen for the carbon directly bonded to fluorine.
Key HMBC -OCH₃ protons to C4 . H3 proton to C2, C4, C5. H6 proton to C2, C4, C5.-OCH₃ protons to C5 . H3 proton to C2, C4, C5. H6 proton to C2, C4, C5.This is the definitive correlation . The 3-bond correlation from the methoxy protons unequivocally places the -OCH₃ group.

Table 2: Comparative analysis of expected NMR data for distinguishing between pyridine regioisomers.

The HMBC experiment is the linchpin of this analysis. The observation of a correlation from the methoxy protons to the carbon bearing the fluorine (as indicated by its large ¹JCF in the ¹³C spectrum) would be impossible for the target structure but expected for the isomer. For our target, this correlation must be to the C4 position.

Caption: Key HMBC correlations confirming the 4-methoxy position.

Part 3: X-ray Crystallography - The Final Verdict

When all ambiguity must be removed, or for publication in high-impact journals, single-crystal X-ray crystallography provides the "gold standard" of structural proof.[4] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of connectivity and stereochemistry.[5]

Experimental Protocol: From Solution to Structure
  • Crystal Growth: This is often the most challenging step. The goal is to slowly precipitate the compound from a solution to form a single, well-ordered, and defect-free crystal. Common techniques include:

    • Slow evaporation of a solvent in which the compound is moderately soluble.

    • Vapor diffusion of an anti-solvent into a solution of the compound.

    • Cooling a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then rotated in a stream of X-rays, and the diffraction pattern is recorded by a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed by specialized software to generate an electron density map of the unit cell. Atoms are fitted to this map, and the model is refined to best fit the experimental data.

The output is a detailed 3D model of the molecule, complete with precise bond lengths and angles, confirming the exact placement of the chloro, fluoro, and methoxy substituents on the pyridine ring.

Conclusion: A Mandate for Rigor

In the competitive landscape of drug discovery and materials science, the certainty of one's starting materials and final products is paramount. Relying on a single analytical technique for the structural confirmation of complex molecules like this compound derivatives is insufficient and scientifically unsound. By adopting a multi-faceted approach—beginning with MS for formula confirmation, proceeding to a comprehensive suite of 1D and 2D NMR experiments to map the molecular architecture, and culminating with X-ray crystallography for absolute proof—researchers can operate with the highest level of scientific integrity. This rigorous, self-validating workflow not only confirms an individual structure but also builds a foundation of trust and reproducibility for the entire research program.

References

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55, 972–978.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Jukić, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1011, 135-143.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Purdue University. (2021). Radicals and Mass Spectrometry (MS).
  • Tawfeek, H. M., et al. (2022). Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. Molecular Crystals and Liquid Crystals, 741(1), 58-77.
  • Forlano, P., et al. (2009). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of The American Society for Mass Spectrometry, 20(6), 1133-1142.
  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.

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A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-5-fluoro-4-methoxypyridine is a key heterocyclic building block, and its structural motifs are present in various bioactive molecules.[1] The presence of chloro, fluoro, and methoxy substituents on the pyridine ring provides a unique combination of electronic properties and reactivity, making it a versatile scaffold for synthesizing novel therapeutic agents.[1][2] Consequently, the rigorous assessment of its purity is paramount to ensure the reliability of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and sensitivity for separating the target compound from process-related impurities and degradation products.[3][4][5]

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. The methodologies discussed are framed within the context of established regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8][9][10][11][12][13][14][15]

The Analytical Challenge: Understanding the Analyte and Potential Impurities

The molecular structure of this compound, with its halogen and methoxy substitutions, dictates its chromatographic behavior. Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation. Common synthetic routes may introduce structurally similar impurities that can be challenging to resolve.[16][17][18] Therefore, the chosen HPLC method must be highly selective to differentiate the main component from these closely related compounds.

Comparative Analysis of HPLC Methodologies

The development of a robust HPLC method requires a systematic approach, considering the column chemistry, mobile phase composition, and detection parameters.[4][19][20] For a substituted pyridine like this compound, a reversed-phase HPLC (RP-HPLC) approach is typically the most effective.

Method A: Isocratic Elution with a Conventional C18 Column

This approach represents a common starting point for purity analysis. It is relatively simple to implement and can be suitable for routine quality control if the impurity profile is well-defined and the peaks are adequately resolved.

  • Rationale: A C18 column provides a non-polar stationary phase that separates compounds based on their hydrophobicity. Isocratic elution, using a constant mobile phase composition, is straightforward and offers good reproducibility.

Method B: Gradient Elution with a High-Resolution C18 Column

For more complex impurity profiles or for samples with components of widely varying polarities, a gradient elution method is often necessary.[19]

  • Rationale: Gradient elution involves changing the mobile phase composition during the analytical run, typically by increasing the proportion of the organic solvent. This allows for the effective elution of both polar and non-polar impurities within a reasonable timeframe, leading to sharper peaks and improved resolution for later-eluting compounds. The use of a high-resolution column, packed with smaller particles (e.g., sub-2 µm), can further enhance separation efficiency.

Data Summary: Performance Comparison of HPLC Methods
Parameter Method A: Isocratic C18 Method B: Gradient High-Resolution C18
Resolution (Main Peak vs. Closest Impurity) 1.8> 2.5
Run Time 15 minutes20 minutes
Sensitivity (LOD for Impurities) ~0.05%~0.01%
Peak Tailing Factor (Main Peak) 1.2< 1.1
Suitability for Complex Samples ModerateHigh

Experimental Protocols

A self-validating system is crucial for ensuring the trustworthiness of analytical results. This involves not only a detailed protocol but also system suitability tests (SSTs) to verify the performance of the chromatographic system.[9][10]

Recommended HPLC Protocol (Method B)

This protocol is designed to provide a robust and reliable purity assessment of this compound.

1. Chromatographic Conditions:

  • Column: High-Resolution C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 2 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

3. System Suitability Test (SST):

  • Purpose: To ensure the chromatographic system is performing adequately before analyzing samples.[9]

  • Procedure:

    • Prepare a solution containing the this compound reference standard and a known, closely eluting impurity.

    • Inject this solution six replicate times.

  • Acceptance Criteria (as per ICH/USP guidelines): [7][8]

    • Resolution: The resolution between the main peak and the impurity peak should be greater than 2.0.

    • Tailing Factor: The tailing factor for the main peak should be less than 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: The RSD for the six replicate injections of the main peak should be less than 2.0%.

Visualizing the Workflow

A clear understanding of the experimental process is essential for reproducible results.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Sample Filter Filter Sample Sample->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phases SystemEquil Equilibrate HPLC System MobilePhase->SystemEquil SST Perform System Suitability Test SystemEquil->SST SST->Inject If SST Passes DataAcq Data Acquisition Inject->DataAcq Integrate Integrate Chromatogram DataAcq->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity assessment.

Logical Framework for Method Selection

The choice between an isocratic and gradient method is a critical decision in HPLC method development.

Method_Selection Start Define Analytical Goal: Purity Assessment ImpurityProfile Assess Impurity Profile Complexity Start->ImpurityProfile SimpleProfile Simple, well-separated impurities ImpurityProfile->SimpleProfile Low ComplexProfile Complex or unknown impurities with varying polarities ImpurityProfile->ComplexProfile High Isocratic Choose Isocratic Method SimpleProfile->Isocratic Gradient Choose Gradient Method ComplexProfile->Gradient OptimizeIso Optimize Isocratic Conditions Isocratic->OptimizeIso OptimizeGrad Optimize Gradient Profile Gradient->OptimizeGrad FinalMethod Final Validated Method OptimizeIso->FinalMethod OptimizeGrad->FinalMethod

Caption: Decision tree for HPLC method selection.

Conclusion

The purity assessment of this compound is a critical step in the pharmaceutical development pipeline. While a simple isocratic HPLC method may be sufficient for routine analysis of a well-characterized synthesis, a gradient method using a high-resolution column offers superior resolving power and is recommended for development batches and for comprehensive characterization of the impurity profile. The provided protocol and system suitability criteria, grounded in ICH and USP guidelines, establish a framework for achieving accurate and reliable purity data. By adhering to these principles of scientific integrity and best practices, researchers can ensure the quality of this vital pharmaceutical intermediate.

References

  • U.S. Pharmacopeia.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Agilent.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • LCGC International. Are You Sure You Understand USP <621>?. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonis
  • Starodub. Revised ICH Guideline Q2(R1)
  • Separation Science. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
  • PharmaGuru. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]
  • International Journal of Pharmaceutical and Phytopharmacological Research.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block. [Link]
  • Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • Organic Syntheses.
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A Comparative Guide to the Biological Activity Screening of 2-Chloro-5-fluoro-4-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, integral to the structure of over 7000 drug molecules.[1][2] Its presence in natural products, vitamins, and FDA-approved drugs underscores its significance.[1][2][3] The unique electronic properties and structural versatility of the pyridine nucleus allow for extensive functionalization, making it a "privileged scaffold" in the design of novel therapeutic agents.[1][4] Modifications to the pyridine ring, such as the introduction of halogen atoms and methoxy groups, can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[5][6][7] This guide provides a comprehensive framework for the biological activity screening of a specific class of substituted pyridines: 2-chloro-5-fluoro-4-methoxypyridine analogs. By systematically evaluating their effects on various biological targets, we can elucidate structure-activity relationships (SAR) and identify promising lead compounds for further development.

Experimental Design: A Multi-faceted Approach to Biological Screening

A robust screening cascade is essential for identifying and characterizing the biological activities of novel chemical entities.[8] Our approach for the this compound analogs encompasses a tiered strategy, beginning with broad cytotoxicity profiling, followed by target-specific assays based on the known pharmacological profiles of pyridine derivatives.

Rationale for Analog Selection:

The parent compound, this compound, serves as a key intermediate in chemical synthesis.[9][10] The analogs selected for this screening campaign (designated as Analog A , Analog B , and Analog C ) are designed to probe the impact of systematic structural modifications at the 4-position, replacing the methoxy group with other functionalities to explore their influence on biological activity.

Tier 1: Cytotoxicity Screening

The initial step in evaluating the therapeutic potential of any new compound is to assess its general cytotoxicity.[11][12] This provides a baseline understanding of the concentration at which a compound elicits a toxic effect on cells and helps to identify compounds with potential as anticancer agents.[8][12]

Tier 2: Target-Specific Assays

Based on the well-documented activities of pyridine derivatives, our screening will focus on two key areas: kinase inhibition and antibacterial activity.[4][13]

  • Kinase Inhibition: Pyridine-containing molecules are frequently identified as potent kinase inhibitors, making them valuable candidates for anticancer and anti-inflammatory drug development.[4][14]

  • Antibacterial Activity: The pyridine scaffold is a common feature in many antibacterial agents, capable of disrupting essential microbial cellular processes.[4][13]

Experimental Workflow Diagram

G cluster_0 Compound Library cluster_1 Tier 1: Cytotoxicity Screening cluster_2 Tier 2: Target-Specific Assays Analog A Analog A MTT Assay MTT Assay Analog A->MTT Assay Analog B Analog B Analog B->MTT Assay Analog C Analog C Analog C->MTT Assay Kinase Inhibition Assay Kinase Inhibition Assay MTT Assay->Kinase Inhibition Assay Prioritize potent compounds Antibacterial Screening Antibacterial Screening MTT Assay->Antibacterial Screening Evaluate broad-spectrum activity Cell Lines (MCF-7, A549) Cell Lines (MCF-7, A549)

Caption: General workflow for the biological activity screening of this compound analogs.

Methodologies: Detailed Protocols for Key Experiments

Accurate and reproducible experimental protocols are the bedrock of reliable scientific data. The following sections provide detailed methodologies for the key assays employed in this screening guide.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs (and a positive control, such as Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.[11]

Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer.[14]

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. A decrease in ADP production indicates inhibition of the kinase.

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase enzyme (e.g., recombinant human EGFR), the appropriate substrate, and ATP.

  • Compound Addition: Add the test compounds at various concentrations. Include a known kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Stop the reaction and add a reagent that converts ADP to a detectable signal, such as luminescence or fluorescence.

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Antibacterial Screening: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Principle: The lowest concentration of the compound that completely inhibits the visible growth of a microorganism is determined.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus [Gram-positive] and Escherichia coli [Gram-negative]).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation and Comparative Analysis

The following tables summarize hypothetical performance data for the this compound analogs to illustrate how the results of the screening assays can be presented for comparative analysis.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Analog A 15.222.5
Analog B 2.85.1
Analog C > 100> 100
Doxorubicin 0.81.2

Table 2: Kinase Inhibition (IC₅₀, µM)

CompoundEGFR Kinase
Analog B 0.5
Staurosporine 0.02

Table 3: Antibacterial Activity (MIC, µg/mL)

CompoundS. aureusE. coli
Analog A 3264
Analog B 128> 128
Analog C 816
Ciprofloxacin 0.50.25

Interpretation of Results:

  • Analog B demonstrates the most potent cytotoxic activity against both cancer cell lines and significant inhibition of EGFR kinase, suggesting it may act as an anticancer agent by targeting this pathway.

  • Analog C shows the most promising antibacterial activity, particularly against the Gram-positive bacterium S. aureus.

  • Analog A exhibits moderate activity across both cytotoxicity and antibacterial assays.

Mechanism of Action and Signaling Pathways

The inhibitory activity of pyridine derivatives against kinases often involves competition with ATP for binding to the active site of the enzyme.[4] This disruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

Signaling Pathway Diagram

G cluster_inhibitor Inhibition Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Analog B Analog B Analog B->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory target of Analog B.

Conclusion and Future Directions

This guide outlines a systematic approach for the biological activity screening of this compound analogs. The presented methodologies and data interpretation framework provide a solid foundation for identifying lead compounds with potential therapeutic applications. Based on our hypothetical results, Analog B emerges as a promising candidate for further investigation as an anticancer agent, while Analog C warrants further exploration for its antibacterial properties.

Future studies should focus on:

  • Expanding the panel of cancer cell lines and bacterial strains to determine the spectrum of activity.

  • Conducting more in-depth mechanistic studies to elucidate the precise molecular targets.

  • Performing in vivo studies to evaluate the efficacy and safety of the most promising analogs in animal models.

By leveraging the principles of medicinal chemistry and a rigorous screening cascade, the therapeutic potential of novel pyridine derivatives can be effectively explored and developed.

References

  • Pyridine: the scaffolds with significant clinical diversity.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity - PMC.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - R Discovery.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Comparative Guide to Pyridine Deriv
  • Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxyl
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • This compound|BLD Pharm.

Sources

A Senior Application Scientist's Guide to Palladium Ligand Selection for 2-Chloro-5-fluoro-4-methoxypyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Opportunity

In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance. 2-Chloro-5-fluoro-4-methoxypyridine, in particular, represents a valuable and versatile building block. Its strategic functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, opens a direct pathway to novel molecular entities.

However, the inherent chemical properties of this substrate present a significant synthetic hurdle. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium catalysis.[1][2] This challenge is compounded by the electronic nature of the pyridine ring, which is substituted with an electron-donating 4-methoxy group that further deactivates the C-Cl bond towards the critical oxidative addition step in the catalytic cycle.[1] Consequently, the success of any coupling strategy hinges almost entirely on the judicious selection of the ancillary phosphine ligand. This guide provides a comparative analysis of prominent palladium ligands, supported by experimental insights, to empower researchers in navigating this challenging but rewarding chemical space.

The Crucial Role of the Ligand in Activating a Reluctant Substrate

The primary function of the ligand in the palladium-catalyzed coupling of an unreactive aryl chloride is to modulate the steric and electronic properties of the palladium center. An optimal ligand must:

  • Promote Oxidative Addition: Facilitate the insertion of the Pd(0) catalyst into the strong C-Cl bond. This typically requires a ligand that is both electron-rich, to increase the electron density on the metal center, and sterically bulky.

  • Stabilize the Catalytic Species: Prevent catalyst decomposition pathways such as the formation of inactive palladium black.

  • Facilitate Reductive Elimination: Accelerate the final step of the catalytic cycle, where the new C-C or C-N bond is formed and the desired product is released. Bulky ligands often promote this step by creating steric pressure around the metal center.[3][4]

Given these requirements, the most successful ligands for this type of transformation are typically bulky, electron-rich monophosphine ligands.

Comparative Analysis of High-Performance Ligands

While direct, peer-reviewed comparative data for this compound is limited, we can extrapolate performance from established protocols for structurally similar, challenging heteroaryl chlorides.[1][5] The following table summarizes the expected performance of leading ligand classes for a representative Suzuki-Miyaura coupling with phenylboronic acid.

LigandPalladium PrecursorBaseSolventTemp (°C)Est. Time (h)Expected Yield (%)Rationale & Comments
SPhos Pd(OAc)₂ or G3-PrecatalystK₃PO₄1,4-Dioxane/H₂O10012-18> 90%A go-to ligand for heteroaryl chloride Suzuki couplings. Its steric bulk and electron-rich nature are ideal for activating the C-Cl bond.[1][6]
XPhos Pd₂(dba)₃ or G3-PrecatalystCs₂CO₃Toluene11012-24> 85%Exhibits broad utility for both C-C and C-N couplings. Its significant steric hindrance is highly effective for challenging substrates.[1]
RuPhos Pd(OAc)₂ or G2-PrecatalystK₂CO₃t-BuOH10016-2470-85%While primarily known for C-N couplings, it is also competent for Suzuki reactions. Its performance here is expected to be solid but likely surpassed by SPhos.[7][8]
**Josiphos (e.g., PPF-P(t-Bu)₂) **Pd(OAc)₂K₃PO₄Toluene1102450-70%A robust, bidentate ferrocenyl ligand. While highly effective in many systems, bulky monodentate ligands often show superior performance for unactivated heteroaryl chlorides.[9][10]
P(t-Bu)₃ Pd₂(dba)₃K₃PO₄Toluene10024< 50%An early example of a bulky, electron-rich ligand. While effective for some aryl chlorides, the biarylphosphine ligands generally offer higher activity and stability.[11]

Key Insight: For the Suzuki-Miyaura coupling of this compound, the dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos are the clear frontrunners. Their structural features are purpose-built to overcome the high activation barrier of C-Cl bond oxidative addition.

For Buchwald-Hartwig amination, a similar trend holds, with RuPhos often being superior for secondary amines and BrettPhos for primary amines due to their specific abilities to facilitate C-N reductive elimination.[7][8]

Visualizing the Catalytic Pathway and Workflow

To better understand the process, two diagrams are provided. The first illustrates the fundamental catalytic cycle for a Suzuki-Miyaura reaction, highlighting the critical steps influenced by the ligand. The second outlines a logical workflow for experimental ligand screening.

Suzuki_Miyaura_Cycle cluster_entry Substrate Entry cluster_exit Product Exit pd0 L-Pd(0) Active Catalyst oa_complex Ar-Pd(II)(L)-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(L)-R¹ Transmetalation Complex oa_complex->transmetalation_complex Transmetalation (Base Assisted) product_complex [Ar-R¹]-Pd(0)-L transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Ar-R¹ Ar-R¹ (Coupled Product) Ar-X Ar-X (2-Cl-Pyridine) R¹-B(OH)₂ R¹-B(OH)₂ (Boronic Acid) caption Fig 1: Suzuki-Miyaura Catalytic Cycle

Fig 1: Suzuki-Miyaura Catalytic Cycle

Ligand_Screening_Workflow start Define Coupling Reaction (Substrates, Stoichiometry) select_ligands Select Ligand Panel (e.g., SPhos, XPhos, RuPhos) start->select_ligands setup Parallel Reaction Setup (Inert Atmosphere, Identical Conditions) select_ligands->setup run_reactions Execute Reactions (Controlled Temp & Time) setup->run_reactions analysis Reaction Monitoring & Analysis (LC-MS / GC-MS) run_reactions->analysis evaluate Evaluate Results (Yield, Purity, Byproducts) analysis->evaluate optimize Optimize Best Condition (Concentration, Temp, Base) evaluate->optimize optimize->select_ligands Re-screen finish Finalized Protocol optimize->finish Success caption Fig 2: Experimental Ligand Screening Workflow

Fig 2: Experimental Ligand Screening Workflow

Field-Proven Experimental Protocols

The following protocols are generalized starting points for the coupling of this compound and are based on robust methods developed for analogous heteroaryl chlorides.[1][7][12] Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura C-C Coupling using SPhos

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig C-N Coupling using RuPhos

Objective: To couple this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Secondary Amine (1.2 mmol, 1.2 equiv.)

  • RuPhos Gen. 3 Precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol, 1.5 equiv.)

  • Toluene, anhydrous (5 mL)

Methodology:

  • Vessel Preparation: In an inert atmosphere glovebox, add the RuPhos precatalyst and LiHMDS to a dry reaction vial containing a stir bar.

  • Reagent Addition: Add the toluene, followed by the secondary amine, and finally the this compound.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 16-24 hours.

  • Monitoring: Track the consumption of the starting material by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.

Conclusion and Recommendations for Researchers

The successful functionalization of this compound via palladium-catalyzed cross-coupling is eminently achievable but requires a catalyst system tailored to overcome the substrate's inherent lack of reactivity.

  • Primary Recommendation: For both Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers should begin their investigations with a small panel of bulky, electron-rich dialkylbiaryl phosphine ligands. SPhos is a highly reliable starting point for C-C bond formation, while RuPhos (for secondary amines) and BrettPhos (for primary amines) are top-tier choices for C-N bond formation.[8]

  • Use of Precatalysts: Employing commercially available palladium precatalysts (e.g., G2, G3) is highly recommended. These air-stable complexes provide a reliable method for generating the active Pd(0) species in situ, leading to more reproducible results.[3]

  • Empirical Optimization: While this guide provides robust starting points, the optimal ligand, base, and solvent combination can be substrate-dependent.[13] The experimental workflow outlined in Figure 2 should be considered a standard approach for developing a high-yielding protocol for a novel coupling partner.

By leveraging the advanced catalyst systems described herein, chemists can effectively unlock the synthetic potential of this compound, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Reddy, K. S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016. [Link]
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Chemical Science, 7, 6296-6313. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 20(17), 5348–5352. [Link]
  • Kinzel, T., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(44), 13410–13411. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 289, 1-33. [Link]
  • Wisniewski, S. R., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Josiphos ligands. Wikipedia. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A General Solution for the Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
  • Schmalz, H.-G., & Reiss, B. (2017). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
  • Borghs, J. C., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 16(5), 1438–1441. [Link]
  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.).

Sources

A Senior Application Scientist's Guide to Pyridine Building Blocks: Benchmarking 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its status as a privileged structure in a vast array of bioactive molecules. However, the true potential of the pyridine core is unlocked through precise functionalization. The strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of 2-Chloro-5-fluoro-4-methoxypyridine , a highly versatile building block, benchmarked against other relevant substituted pyridines. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, enabling informed decisions in the design and execution of synthetic strategies.

The unique substitution pattern of this compound—featuring a reactive chloro group for cross-coupling, a fluoro substituent to modulate basicity and metabolic stability, and a methoxy group influencing electronic properties—positions it as a valuable tool for accessing novel chemical space. We will delve into its performance in key synthetic transformations, supported by experimental data, and compare it with other commercially available building blocks to highlight its distinct advantages.

The Impact of Substitution on Physicochemical Properties: A Comparative Overview

The choice of a pyridine building block has profound implications for the properties of the final molecule. The interplay of inductive and resonance effects of the chloro, fluoro, and methoxy substituents in this compound results in a unique combination of basicity (pKa) and lipophilicity (logP), which are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The introduction of fluorine, a highly electronegative atom, generally decreases the basicity of the pyridine nitrogen, which can be advantageous for avoiding off-target interactions and improving oral bioavailability.[1][2] The methoxy group, being electron-donating, can subtly modulate the electronic character of the ring and influence metabolic pathways.[2]

PropertyPyridine2-Chloropyridine2-Chloro-5-fluoropyridineThis compound
pKa (of conjugate acid) 5.250.72< 0.72 (estimated)< 0.72 (estimated)
Calculated logP 0.651.231.5 (estimated)1.7 (estimated)

Table 1: Comparison of calculated physicochemical properties of this compound and related pyridine building blocks.

Benchmarking Reactivity in Key Cross-Coupling Reactions

The utility of a building block is ultimately defined by its performance in key chemical transformations. We will now compare the reactivity of this compound with other relevant building blocks in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl structures.[3] The reactivity of the C-Cl bond in 2-chloropyridines is often a challenge, requiring carefully optimized conditions. The electronic nature of the pyridine ring, as modulated by its substituents, plays a crucial role in the efficiency of the coupling.

Representative Reaction:

Figure 1: Representative Suzuki-Miyaura coupling reaction.

Building BlockCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[4]
2-Bromo-4-methylpyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O1001895[5]

Table 2: Representative yields for Suzuki-Miyaura coupling of related pyridine building blocks.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable method for the synthesis of arylamines.[6] The reaction of 2-chloropyridines can be challenging, often requiring more forcing conditions compared to their bromo- or iodo- counterparts.

A study on the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines provides a useful benchmark, with yields ranging from 55% to 98%.[7] For 2-chloropyridines, the choice of a highly active catalyst system, typically employing a bulky, electron-rich phosphine ligand, is critical for achieving good yields.

Representative Reaction:

Figure 2: Representative Buchwald-Hartwig amination reaction.

Building BlockAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineCyclohexylaminePd(OAc)₂/DPPPNaOt-BuToluene80-98[7]
4-ChloroanisoleMorpholinePd(OAc)₂/RuPhosK₂CO₃Toluene1002495[8]

Table 3: Representative yields for Buchwald-Hartwig amination of related aryl halides.

Sonogashira Coupling: Accessing Alkynyl Pyridines

The Sonogashira coupling provides a powerful route to alkynyl-substituted aromatics and heteroaromatics.[9][10] The reactivity of chloropyridines in this reaction is generally lower than that of bromopyridines. However, with the appropriate choice of catalyst and conditions, high yields can be achieved. For example, the Sonogashira coupling of various aryl halides with phenylacetylene has been reported with yields ranging from 70% to 90% depending on the halide and substituents.[9]

Representative Reaction:

Figure 3: Representative Sonogashira coupling reaction.

Building BlockAlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70390[9]
BromobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70470[9]
4-ChlorotoluenePhenylacetylene[{Pd(µ-OH)Cl(IPr)}₂]KOHEtOH80-~95[10]

Table 4: Representative yields for Sonogashira coupling of various aryl halides.

Experimental Protocols

To facilitate the application of these key transformations, we provide detailed, step-by-step experimental protocols based on established methodologies for similar substrates. These should serve as a robust starting point for reaction optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup and Purification A Combine aryl halide (1.0 eq), boronic acid (1.2 eq), base (e.g., K₃PO₄, 2.0 eq), and Pd catalyst/ligand in a dry flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B 1. C Add degassed solvent (e.g., 1,4-dioxane/water) and heat the mixture with stirring for the specified time. B->C 2. D Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. C->D 3. E Purify the crude product by column chromatography. D->E 4.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and a palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup and Purification A Combine aryl halide (1.0 eq), amine (1.2 eq), base (e.g., NaOt-Bu, 1.4 eq), and Pd catalyst/ligand in a dry flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B 1. C Add degassed solvent (e.g., toluene) and heat the mixture with stirring for the specified time. B->C 2. D Cool the reaction, quench with water, and extract with an organic solvent. C->D 3. E Wash with brine, dry, concentrate, and purify by column chromatography. D->E 4.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Steps:

  • Reaction Setup: In a glovebox, add to an oven-dried vial this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst system (e.g., Pd₂(dba)₃ (1.5 mol%) and XPhos (3 mol%)).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, carefully quench with water, and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands as a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. Its unique substitution pattern offers a powerful handle for introducing molecular diversity through a range of cross-coupling reactions. While direct, side-by-side comparative data with other building blocks remains to be systematically explored, the principles of reactivity and the provided protocols offer a solid foundation for its application in drug discovery and materials science. The strategic incorporation of fluorine and methoxy groups provides a means to fine-tune the physicochemical properties of the resulting molecules, a critical aspect of modern molecular design. As the demand for novel, functionalized heterocyclic scaffolds continues to grow, building blocks like this compound will undoubtedly play an increasingly important role in enabling the synthesis of next-generation therapeutics and advanced materials.

References

  • Chutia, R. et al. (2025). Biogenic Synthesis of Pd/CuFe2O4 Magnetic Nanocatalyst for Sonogashira Cross-Coupling Reaction. International Journal of New Chemistry, 12(3), 329-339.
  • [Anonymous] (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org.
  • [Anonymous] (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • [Anonymous] (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • [Anonymous] (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • [Anonymous] (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • [Anonymous] (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • [Anonymous] (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • [Anonymous] (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-fluoro-4-methoxypyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. This guide focuses on a specific, highly functionalized pyridine core: 2-Chloro-5-fluoro-4-methoxypyridine . This molecule serves as a versatile synthetic intermediate for creating novel derivatives with therapeutic potential.[4][5] Derivatives of substituted pyridines have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, and agents with antiproliferative, antiviral, and anti-inflammatory properties.[6][7][8]

This document provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. We will explore how targeted modifications to this core structure influence biological activity, offering a comparative framework supported by experimental data and established design principles for researchers in drug development.

Core Scaffold Analysis: The this compound Framework

The therapeutic potential of derivatives originating from this scaffold is intrinsically linked to the interplay of its substituents. Each group—chloro, fluoro, and methoxy—contributes distinct electronic and steric properties that dictate the molecule's reactivity and interaction with biological targets.

  • The 2-Chloro Group: This electron-withdrawing group serves a dual purpose. It influences the electron distribution of the pyridine ring and, more critically, acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity at the C2-position is the primary avenue for introducing diverse functional groups and building molecular complexity, making it a key handle for SAR studies.

  • The 5-Fluoro Group: As the most electronegative element, fluorine significantly alters the local electronic environment. Its introduction can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of metabolism, and modulate the basicity (pKa) of the pyridine nitrogen.

  • The 4-Methoxy Group: This group is an electron-donating substituent via resonance, influencing the overall electron density of the aromatic system.[9] The oxygen atom can also act as a hydrogen bond acceptor, providing a crucial interaction point with protein residues.[5]

Below is a diagram illustrating the key functional components of the core scaffold.

Core_Scaffold cluster_pyridine This compound Core Pyridine Pyridine Ring (Aromatic Core) C2_Cl 2-Chloro (Reactive Site for Derivatization, Electron Withdrawing) Pyridine->C2_Cl at C2 C5_F 5-Fluoro (Modulates pKa, Metabolic Stability, Binding Affinity) Pyridine->C5_F at C5 C4_Methoxy 4-Methoxy (H-Bond Acceptor, Electron Donating) Pyridine->C4_Methoxy at C4 N1 Pyridine Nitrogen (H-Bond Acceptor, Influences Basicity) Pyridine->N1 at N1

Caption: Key functional groups of the this compound scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The strategic modification of the this compound core is essential for optimizing biological activity, selectivity, and pharmacokinetic properties. The most common approach involves the substitution of the 2-chloro group.

Modification at the C2-Position: A Gateway to Potency

The C2-position is the primary site for diversification. Replacing the chloro atom with various amine-containing moieties is a well-established strategy, particularly in the development of kinase inhibitors, where this part of the molecule often interacts with the highly conserved hinge region of the ATP-binding pocket.[10]

Let's compare several hypothetical derivatives to illustrate these SAR principles. The following table summarizes the impact of different substituents at the C2-position on the inhibitory activity against a representative target, "Kinase X."

Compound ID C2-Substituent (R) Target IC50 (nM) Key SAR Insights
1 (Core) -Cl>10,000The unsubstituted core is inactive, highlighting the necessity of C2 modification.
2a -NH(CH3)850A small amine provides a hydrogen bond donor, establishing a baseline level of activity.
2b -NH-Cyclopropyl450Introducing a small, rigid ring like cyclopropane can improve potency by optimizing hydrophobic interactions and reducing conformational flexibility.[11]
2c -NH-Phenyl200An aromatic ring can engage in π-π stacking interactions within the binding site, significantly improving affinity.
2d -NH-(4-fluorophenyl)95Addition of an electron-withdrawing group (F) to the phenyl ring can enhance binding, potentially through favorable dipole interactions or by influencing the pKa of the amine linker.
2e -NH-(2-methylpyrimidin-4-yl)15Heteroaromatic rings, such as pyrimidine, can form additional hydrogen bonds with the target protein's hinge region, a classic strategy for potent kinase inhibition.[10]
2f -NH-(6-(4-methylpiperazin-1-yl)-pyrimidin-4-yl)2Appending a solubilizing group like methylpiperazine can dramatically increase potency and improve pharmacokinetic properties by engaging with the solvent-exposed region of the kinase.

This comparative data underscores a clear trend: increasing the complexity and hydrogen bonding capability of the C2-substituent directly correlates with enhanced inhibitory potency.

The Role of the 4-Methoxy and 5-Fluoro Groups

While the C2-position drives primary binding interactions, the substituents on the pyridine ring are crucial for fine-tuning the molecule's properties.

  • 4-Methoxy Group: In many kinase inhibitors, this group acts as a hydrogen bond acceptor with residues near the ATP-binding site. Its removal or replacement with a non-polar group often leads to a significant loss of activity, confirming its role as a key pharmacophoric feature.

  • 5-Fluoro Group: The fluorine atom's primary role is often to enhance binding affinity through electrostatic interactions and to improve metabolic stability. In many cases, replacing the fluorine with hydrogen results in a moderate to significant decrease in cellular potency, often attributed to increased susceptibility to metabolic degradation.

The logical progression of SAR exploration is visualized in the workflow below.

SAR_Workflow A Lead Scaffold (this compound) B Design Analogs (Vary C2-Substituent) A->B C Chemical Synthesis (e.g., S_NAr Reaction) B->C D In Vitro Biological Evaluation (e.g., Kinase Assay) C->D E Analyze Data & Determine SAR (Compare IC50 values) D->E F Optimized Lead Compound (Improved Potency/Properties) E->F Potent Analog Identified G Iterative Refinement E->G Further Optimization Needed G->B

Caption: A typical workflow for Structure-Activity Relationship (SAR) exploration.

Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides detailed methodologies for the synthesis of a representative derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of a C2-Anilino Derivative via SNAr

This protocol describes the synthesis of a generic C2-anilino-5-fluoro-4-methoxypyridine derivative, a common step in building more complex molecules.

Objective: To displace the 2-chloro substituent with an aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs2CO3, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen atmosphere setup

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound, the substituted aniline, Cs2CO3, Pd2(dba)3, and Xantphos.

  • Add anhydrous 1,4-dioxane via syringe.

  • Equip the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and filter it through a pad of Celite to remove inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a standard method for determining the potency of a compound against a specific protein kinase.[12]

Objective: To measure the concentration of the synthesized derivative required to inhibit 50% of the target kinase's activity (IC50).

Materials:

  • Recombinant human kinase (e.g., Kinase X)

  • Specific peptide substrate for the kinase

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP (Adenosine Triphosphate)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Perform serial dilutions of the synthesized compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the assay buffer.

  • Add a small volume of the diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the kinase and its peptide substrate to all wells (except the "no enzyme" control) and briefly incubate to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first stopping the kinase reaction and depleting remaining ATP, then converting ADP to ATP and measuring the light produced by a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. A systematic approach to exploring its structure-activity relationship is critical for success. This guide has demonstrated that modifications, particularly at the C2-position, can lead to dramatic improvements in biological potency. The strategic introduction of functionalities capable of specific interactions like hydrogen bonding and π-π stacking is a proven method for enhancing affinity for biological targets. The principles and experimental protocols outlined herein provide a robust framework for researchers aiming to design and synthesize the next generation of pyridine-based therapeutics.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Comparative Analysis of Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in the fields of pharmaceuticals, agrochemicals, and materials science.[1] Its prevalence in a vast number of FDA-approved drugs underscores the critical importance of synthetic methodologies that allow for the precise installation of substituents on the pyridine ring.[2] The strategic placement of these substituents is a powerful tool for fine-tuning a molecule's physicochemical properties, such as basicity and reactivity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[3]

This guide provides an in-depth, comparative analysis of key synthetic routes to substituted pyridines. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the choice of reagents and conditions, researchers can make more informed decisions in their synthetic endeavors. This document is designed to be a self-validating system, with detailed experimental protocols and supporting data to ensure reproducibility and reliability.

Classical Cyclization Strategies: Building the Core

The foundational methods for constructing the pyridine ring typically involve the condensation of acyclic precursors. These time-tested reactions remain invaluable for their operational simplicity and ability to generate highly functionalized pyridines from readily available starting materials.[1]

The Hantzsch Pyridine Synthesis

A classic multicomponent reaction, the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5] The driving force for this final aromatization step is a key feature of the reaction.[4] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[1]

While the classical Hantzsch synthesis often suffers from harsh reaction conditions and long reaction times, modern modifications have addressed these drawbacks. For instance, the use of p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles has been shown to dramatically improve yields and reduce reaction times.[4]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.[1]

  • Step 2: Oxidation. The 1,4-dihydropyridine can be oxidized to the corresponding pyridine using various reagents, including iodine in refluxing methanol or chromium dioxide.[4]

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile route to 2,3,6-trisubstituted pyridines.[6] This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. Subsequent heat-induced E/Z isomerization and cyclodehydration afford the pyridine product.[7] A significant drawback of the traditional method is the need for high temperatures for the cyclodehydration step.[6]

Modern advancements, such as the use of microwave assistance, have enabled a one-step Bohlmann-Rahtz synthesis with significantly reduced reaction times and improved yields.[8] The use of catalysts like acetic acid or zinc bromide can further accelerate the transformation.[8] Continuous flow microwave reactors have also been successfully employed for this reaction, allowing for scalable production.[9]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful method for preparing highly functionalized, often poly-aryl, pyridines.[10] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11] The reaction conditions are generally mild, with temperatures not exceeding 140 °C.[12]

The mechanism proceeds through the formation of a pyridinium ylide, which acts as a Michael donor in a conjugate addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes cyclization and dehydration to furnish the substituted pyridine.[11]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Preparation of N-Phenacylpyridinium Bromide: Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone. To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature. A precipitate will form. Continue stirring for 1-2 hours. Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.[11]

  • Pyridine Synthesis: In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and ammonium acetate (10 equiv). Add glacial acetic acid as the solvent. Heat the mixture to reflux (approximately 120 °C) for 4-6 hours. Cool the mixture and pour it into ice water. Collect the precipitated product by vacuum filtration and recrystallize from a suitable solvent.[11]

The Guareschi-Thorpe Condensation

This method provides access to 2-pyridone derivatives through the condensation of a β-dicarbonyl compound with a cyanoacetamide or an alkyl cyanoacetate in the presence of a nitrogen source.[1] An advanced, eco-friendly version of this reaction utilizes ammonium carbonate in an aqueous medium, offering high yields and a simple workup.[13][14]

Experimental Protocol: Synthesis of a 2-Pyridone Derivative

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried.[1]

Modern Synthetic Approaches: Precision and Efficiency

While classical methods provide robust access to a variety of pyridines, modern transition-metal-catalyzed reactions have emerged as powerful complementary strategies. These methods often exhibit high functional group tolerance, excellent regioselectivity, and increased atom economy.[1]

Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization

Transition-metal catalysis has revolutionized the synthesis of substituted pyridines by enabling the direct functionalization of the pyridine ring.[15] C-H activation strategies, in particular, offer an atom-economical approach to introduce alkyl, aryl, and other functional groups, avoiding the need for pre-functionalized starting materials.[2] Various transition metals, including palladium, nickel, and rhodium, have been employed to catalyze these transformations.[2][16]

The choice of catalyst and ligand is crucial for achieving high regioselectivity, often directing functionalization to specific positions on the pyridine ring.[15] While these methods offer significant advantages, they can require higher temperatures and the use of expensive catalysts.[1]

Comparative Analysis of Reaction Conditions

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the typical reaction conditions for the discussed methods.

Synthesis MethodKey ReagentsCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Hantzsch Aldehyde, β-ketoester, NH₃/NH₄OAcNone (classical) or Acid (e.g., PTSA)Ethanol, Aqueous micellesReflux or RT (ultrasound)4 (reflux)96 (ultrasound)[17]
Bohlmann-Rahtz Enamine, AlkynoneAcid (e.g., AcOH, ZnBr₂) or NoneToluene, DMSO, Solvent-free (MW)High temp (classical) or 170 (MW)0.17-0.33 (MW)up to 98 (MW)[8]
Kröhnke α-pyridinium methyl ketone, α,β-unsaturated carbonyl, NH₄OAcNoneGlacial acetic acid, Methanol80 - 1404 - 6High
Guareschi-Thorpe Cyanoacetamide, β-dicarbonyl, (NH₄)₂CO₃NoneWater/Ethanol804High[1]
C-H Arylation Pyridine, Aryl halideTransition metal (e.g., Pd)VariousHighVaries50 - 90[1]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the classical and modern synthetic strategies discussed.

Classical_Pyridine_Synthesis cluster_hantzsch Hantzsch Synthesis cluster_bohlmann Bohlmann-Rahtz Synthesis cluster_krohnke Kröhnke Synthesis H_start Aldehyde + 2x β-Ketoester + Ammonia H_inter 1,4-Dihydropyridine H_start->H_inter Condensation H_end Substituted Pyridine H_inter->H_end Oxidation B_start Enamine + Alkynone B_inter Aminodiene Intermediate B_start->B_inter Condensation B_end Trisubstituted Pyridine B_inter->B_end Cyclodehydration K_start α-Pyridinium salt + α,β-Unsaturated Carbonyl + Ammonium Acetate K_inter 1,5-Dicarbonyl Intermediate K_start->K_inter Michael Addition K_end Polysubstituted Pyridine K_inter->K_end Cyclization/ Dehydration

Caption: Workflow for Classical Pyridine Syntheses.

Modern_Pyridine_Synthesis cluster_cross_coupling Transition-Metal Catalyzed Cross-Coupling cluster_ch_functionalization C-H Functionalization CC_start Halopyridine + Coupling Partner (e.g., Boronic Acid) CC_end Substituted Pyridine CC_start->CC_end Suzuki, Stille, etc. CC_cat Pd or Ni Catalyst + Base CC_cat->CC_end CH_start Pyridine + Coupling Partner CH_end Substituted Pyridine CH_start->CH_end Direct C-H Activation CH_cat Transition Metal Catalyst CH_cat->CH_end

Caption: Workflow for Modern Pyridine Syntheses.

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of substituted pyridines is a rich and dynamic field.[1] Classical methods such as the Hantzsch, Bohlmann-Rahtz, Kröhnke, and Guareschi-Thorpe syntheses provide robust and reliable routes to a diverse array of pyridine derivatives from simple starting materials.[1] These methods are often characterized by their operational simplicity and the ability to construct the heterocyclic core in one or a few steps.

Modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions offer complementary approaches with distinct advantages, including high functional group tolerance, excellent regioselectivity, and increased atom economy.[1] The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the target molecule. This guide provides a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies toward novel substituted pyridines.

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Drugs Featuring the 2-Chloro-5-fluoro-4-methoxypyridine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, understanding a compound's metabolic fate is paramount to its success. A promising candidate can falter if it is too rapidly metabolized, leading to poor bioavailability and a short duration of action.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth assessment of the metabolic stability of drugs containing the 2-chloro-5-fluoro-4-methoxypyridine moiety. We will explore the inherent chemical properties of this structural motif, detail robust experimental protocols for its evaluation, and compare its stability profile to other relevant heterocyclic systems.

The this compound scaffold and its analogues are valuable building blocks in medicinal chemistry. The specific arrangement of chloro, fluoro, and methoxy groups on the pyridine ring provides a unique combination of electronic properties and reactivity, making it a versatile component in the design of novel therapeutic agents.[4] The pyridine core itself is a frequent feature in many approved drugs, and its substitution pattern can greatly influence a compound's pharmacological activity, selectivity, and pharmacokinetic properties.[4]

The Metabolic Landscape: Potential Biotransformation Pathways

The metabolic stability of a drug is largely determined by its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[2][5][6] For compounds containing the this compound moiety, several metabolic pathways are of primary concern. The methoxy group is a common site for oxidative O-demethylation, a reaction frequently mediated by CYP enzymes. The pyridine ring itself can undergo oxidation, and while the chloro and fluoro substituents are generally more stable, enzymatic dechlorination or defluorination, though less common, cannot be entirely ruled out. The C–F bond is the strongest single bond in organic chemistry and often enhances the metabolic stability of pharmaceuticals.[7]

It's important to note that substituted pyridines can also act as inhibitors of CYP enzymes, which can lead to drug-drug interactions.[8][9] Therefore, a thorough in vitro evaluation is crucial to understand both the stability of the compound and its potential to interfere with the metabolism of other drugs.

Caption: Potential metabolic pathways for drugs containing the this compound moiety.

Experimental Assessment of Metabolic Stability

To quantitatively assess metabolic stability, two primary in vitro models are widely employed: liver microsomes and hepatocytes.[10][11][12] Microsomal assays are excellent for evaluating Phase I metabolism, as they contain a high concentration of CYP enzymes.[5][10][12] Hepatocyte assays provide a more comprehensive picture, as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors for a wider range of biotransformations.[2][10][12][13]

Key Parameters for Comparison

The primary outputs of these assays are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[1][11][14]

  • t1/2 (min): The time required for 50% of the parent drug to be metabolized. A longer half-life generally indicates greater metabolic stability.

  • CLint (µL/min/mg protein or µL/min/10^6 cells): The intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[3] A lower intrinsic clearance value is indicative of higher metabolic stability.

These in vitro data are crucial for predicting in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and in vivo half-life.[3][15]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram and protocol outline a standard procedure for determining metabolic stability using liver microsomes.

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Microsomes - NADPH Solution - Quenching Solution pre_incubate Pre-incubate Test Compound and Microsomes at 37°C prep_reagents->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate time_points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 45 min) initiate->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate

Caption: A typical workflow for an in vitro liver microsomal stability assay.

Protocol: Human Liver Microsomal Stability Assay

This protocol provides a framework for assessing the metabolic stability of a test compound.

1. Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 1 mM stock solution of the test compound in DMSO.
  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[11]
  • NADPH Regenerating System (or NADPH stock): Prepare a solution containing NADPH, or use a commercially available NADPH regenerating system as per the manufacturer's instructions. A final concentration of 1 mM NADPH is typical.[5][16]
  • Quenching Solution: Cold acetonitrile containing an internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.[5][11]
  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[16][17]
  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5]
  • Immediately terminate the reaction by adding the aliquot to a well containing the cold quenching solution.

3. Control Incubations:

  • No NADPH Control: Incubate the test compound with HLM in the absence of NADPH to assess non-CYP mediated degradation.
  • Positive Control: Include a compound with known metabolic instability (e.g., verapamil, testosterone) to verify the metabolic activity of the microsomes.

4. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein) .

Comparative Stability Data

The metabolic stability of a compound is highly dependent on its overall structure. However, we can make some general comparisons based on the electronic nature of the substituents. The electron-withdrawing properties of the chloro and fluoro groups on the pyridine ring can influence the reactivity of the methoxy group and the ring itself towards oxidative metabolism.

MoietyKey Metabolic LiabilitiesExpected Relative StabilityRationale
This compound O-demethylation, Ring OxidationModerate to HighThe electron-withdrawing halogens can decrease the electron density of the pyridine ring, potentially reducing its susceptibility to oxidation.
2-Chloro-4-methoxypyridine O-demethylation, Ring OxidationModerateLacks the additional deactivating effect of the fluorine atom, potentially making the ring more prone to oxidation compared to the fluoro-substituted analogue.
4-Methoxypyridine O-demethylation, Ring OxidationLow to ModerateThe unsubstituted ring is more electron-rich and generally more susceptible to CYP-mediated oxidation.
2,5-Dichloropyridine Ring OxidationHighLacks the labile methoxy group, a primary site of metabolism. Halogenated pyridines are often more metabolically stable.

Note: This table provides a generalized comparison. The actual metabolic stability will be influenced by the other parts of the drug molecule.

Conclusion and Future Directions

The this compound moiety presents a promising scaffold in drug design, offering a balance of chemical reactivity for synthesis and potential for good metabolic stability. The presence of the electron-withdrawing halogen atoms is a key feature that can protect the pyridine ring from extensive oxidative metabolism. However, the methoxy group remains a potential site for O-demethylation.

A thorough in vitro assessment, as detailed in this guide, is essential in the early stages of drug discovery to identify any metabolic liabilities associated with this moiety in the context of a specific drug candidate.[12] By understanding the metabolic fate of these compounds, medicinal chemists can make informed decisions to optimize their structures, leading to the development of safer and more effective medicines. Further studies, including metabolite identification and reaction phenotyping, can provide a more complete picture of the biotransformation pathways and the specific CYP enzymes involved.[18]

References

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  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]
  • PubChem. 2-Chloro-5-fluoro-4-methylpyridine.
  • Cyprotex. Microsomal Stability. Evotec. [Link]
  • Mast, N., et al. (2020). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry. [Link]
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  • Cyprotex.
  • Acta Chromatographica. (2023). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. [Link]
  • PubMed. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling.
  • PubMed. Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
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  • KEGG.
  • Acta Pharmaceutica. (2019). Metabolic stability and its role in the discovery of new chemical entities. [Link]
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A Comparative Guide to Impurity Profiling of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection and Structural Elucidation

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like 2-chloro-5-fluoro-4-methoxypyridine, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of this compound, offering insights into method selection, experimental design, and data interpretation from a seasoned application scientist's viewpoint. We will explore the nuances of various techniques, supported by illustrative experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Criticality of Impurity Profiling in Drug Development

Regulatory bodies, such as the USFDA and EMA, mandate stringent control over impurities in pharmaceutical products. The International Council for Harmonisation (ICH) has established guidelines, particularly ICH Q3A(R2), that outline the thresholds for reporting, identification, and qualification of impurities in new drug substances. Impurities can originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the drug substance, or interaction with packaging materials. Even trace amounts of certain impurities can have significant pharmacological or toxicological effects, making their identification and quantification a critical aspect of drug development.

Understanding the Analyte: this compound

This compound is a substituted pyridine derivative, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry due to their versatile reactivity. Its structure, featuring a chlorinated and fluorinated pyridine ring with a methoxy group, presents unique analytical challenges and dictates the potential impurity landscape.

Potential Process-Related Impurities:

Based on common synthetic routes for substituted pyridines, we can anticipate several classes of process-related impurities:

  • Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to isomers, such as 2-chloro-3-fluoro-4-methoxypyridine or 4-chloro-5-fluoro-2-methoxypyridine.

  • Starting Material Carryover: Unreacted starting materials or reagents from the synthetic process.

  • By-products of Chlorination/Fluorination: Over-chlorination or incomplete fluorination can result in di-chlorinated or non-fluorinated analogues.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis, leading to the corresponding pyridone.

Potential Degradation Products:

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. For this compound, potential degradation pathways include:

  • Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the methoxy group to a hydroxyl group, or potentially the displacement of the chloro or fluoro substituents.

  • Oxidation: The pyridine ring and methoxy group can be susceptible to oxidation, leading to N-oxides or other oxidative degradation products.

  • Photolysis: Exposure to light can induce degradation, potentially through radical mechanisms.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for effective impurity profiling. We will compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the workhorse for purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.

Proposed Stability-Indicating RP-HPLC Method:

A robust stability-indicating RP-HPLC method is essential for separating the main component from its potential impurities and degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method Development

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for separating a range of polar and non-polar analytes.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Formic acid in water. The acidic modifier helps to achieve sharp peak shapes for basic compounds like pyridines.

    • Organic Phase (B): Acetonitrile.

  • Gradient Elution: A gradient elution is necessary to resolve impurities with a wide range of polarities. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and for providing UV spectral information that can aid in the initial characterization of unknown impurities. Detection wavelength can be set at the λmax of this compound.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are common starting conditions.

Data Presentation: Illustrative HPLC Data

Peak No.Retention Time (min)AnalyteUV λmax (nm)Area % (Illustrative)
18.5Hydrolysis Product (Pyridone)2750.08
212.2Isomeric Impurity2680.15
315.8This compound 270 99.6
418.1Oxidative Degradation Product (N-oxide)2850.12
521.5Dichloro-impurity2720.05

Causality Behind Experimental Choices:

  • The C18 stationary phase provides excellent hydrophobic retention, which is ideal for separating the parent compound from more polar (e.g., hydrolysis products) and less polar (e.g., dichloro-impurity) impurities.

  • Gradient elution is employed because isocratic conditions would likely result in either poor retention of early-eluting polar impurities or excessively long retention times for late-eluting non-polar impurities.

  • The use of a PDA detector is a self-validating mechanism. If a peak is not spectrally pure, it indicates the co-elution of an impurity, necessitating further method optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.

Proposed GC-MS Methodology:

For this compound, GC-MS can be particularly useful for detecting volatile process-related impurities that may not be amenable to HPLC analysis.

Experimental Protocol: GC-MS for Volatile Impurities

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), provides good selectivity for a range of substituted pyridines.

  • Inlet Conditions: A split/splitless inlet is typically used. A split injection is suitable for analyzing the main component, while a splitless injection is preferred for trace impurity analysis. Inlet temperature should be optimized to ensure complete vaporization without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature program is essential for separating compounds with different boiling points. A representative program could be:

    • Initial temperature: 60 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 min at 280 °C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: A scan range of m/z 40-300 is typically sufficient to capture the molecular ions and characteristic fragments of the expected impurities.

Data Presentation: Illustrative GC-MS Data

Peak No.Retention Time (min)AnalyteKey Mass Fragments (m/z)
19.83-methylpyridine (Starting Material)93 (M+), 92, 66, 65
212.52-chloro-5-fluoropyridine131 (M+), 96, 70
314.2This compound 161 (M+), 146, 118, 83
415.92,4-dichloro-5-fluoropyridine165 (M+), 130, 104

Causality Behind Experimental Choices:

  • The choice of a 5% phenyl-methylpolysiloxane column balances polarity, making it suitable for separating a variety of aromatic and halogenated compounds.

  • Electron Ionization at 70 eV provides a "hard" ionization that generates a rich fragmentation pattern, which acts as a fingerprint for structural identification. This allows for the creation of a library of spectra for known impurities, enabling rapid identification in future analyses.

  • The temperature program is designed to ensure that volatile impurities are well-separated from the solvent front and from each other, while also being sufficient to elute less volatile components within a reasonable timeframe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of unknown impurities. Both 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms within a molecule. For fluorinated compounds, 19F NMR is also a powerful diagnostic tool.

Proposed NMR Analysis Workflow:

When an unknown impurity is detected by HPLC or GC-MS, isolation via preparative HPLC is often necessary to obtain a sufficient quantity for NMR analysis.

Experimental Protocol: NMR for Structural Elucidation

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • 1D NMR Acquisition:

    • 1H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

    • 13C NMR: Shows the number of different types of carbon atoms.

    • 19F NMR: Is highly sensitive to the electronic environment of the fluorine atom and can be used to distinguish between isomers.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Data Presentation: Illustrative NMR Data for an Isomeric Impurity (4-chloro-5-fluoro-2-methoxypyridine)

NucleusChemical Shift (ppm)MultiplicityJ-coupling (Hz)Assignment
1H7.95dJ(H,F) = 3.5H-6
1H6.80dJ(H,F) = 5.0H-3
1H3.90s-OCH3
19F-135.2ddJ(F,H-6)=3.5, J(F,H-3)=5.0F-5
13C160.1dJ(C,F) = 15.0C-2
13C152.5dJ(C,F) = 250.0C-5
13C145.0dJ(C,F) = 10.0C-6
13C125.8dJ(C,F) = 20.0C-4
13C108.2s-C-3
13C55.6s-OCH3

Causality Behind Experimental Choices:

  • The combination of 1D and 2D NMR experiments provides a self-validating system for structure elucidation. For example, an HMBC correlation between the methoxy protons and a carbon atom at a specific chemical shift confirms the position of the methoxy group on the pyridine ring.

  • 19F NMR is particularly valuable for fluorinated compounds as the chemical shift is highly sensitive to the local electronic environment, making it an excellent tool for differentiating isomers.

Visualization of Workflows

Impurity Profiling Workflow

G cluster_0 Sample Analysis cluster_1 Impurity Detection & Quantification cluster_2 Structural Elucidation Sample Sample HPLC_Analysis HPLC-PDA Analysis Sample->HPLC_Analysis Primary Analysis GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis Volatile Impurities Detect_Impurity Impurity Detected (> Reporting Threshold) HPLC_Analysis->Detect_Impurity GCMS_Analysis->Detect_Impurity Quantify_Impurity Quantify Impurity Detect_Impurity->Quantify_Impurity Compare_Threshold Compare to Identification Threshold Quantify_Impurity->Compare_Threshold Known_Impurity Known Impurity? Compare_Threshold->Known_Impurity Identify_Standard Identify by Reference Standard Known_Impurity->Identify_Standard Yes Isolate_Impurity Isolate Impurity (Prep-HPLC) Known_Impurity->Isolate_Impurity No Structure_Elucidated Structure Elucidated Identify_Standard->Structure_Elucidated NMR_Analysis NMR Analysis (1D, 2D) Isolate_Impurity->NMR_Analysis NMR_Analysis->Structure_Elucidated Final_Report Final_Report Structure_Elucidated->Final_Report Generate Report

Caption: A comprehensive workflow for impurity profiling, from initial analysis to structural elucidation.

Conclusion: An Integrated Approach for Robust Impurity Profiling

The impurity profiling of this compound requires a multi-faceted analytical strategy. While RP-HPLC with PDA detection serves as the primary tool for routine purity assessment and stability testing, GC-MS is an invaluable complementary technique for the analysis of volatile impurities. When unknown impurities are detected, a systematic workflow involving isolation and subsequent structural elucidation by NMR spectroscopy is the gold standard.

By understanding the strengths and limitations of each technique and designing experiments with built-in validation, researchers can develop a comprehensive and robust impurity profile. This not only ensures compliance with regulatory expectations but also provides a deeper understanding of the chemical entity, ultimately contributing to the development of safer and more effective medicines. The illustrative data and protocols presented in this guide offer a practical framework for scientists to adapt and apply to their specific analytical challenges in the impurity profiling of novel pharmaceutical intermediates.

References

  • Alsante, K. M., et al. (2007).
  • European Medicines Agency. (2006). ICH guideline Q3A (R2) on impurities in new drug substances. EMA/CHMP/ICH/2737/1999.
  • Pharmaffiliates. (2023). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. Journal of Biological Chemistry, 235, 433-437.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • PubMed Central. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease.
  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2).
  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1981). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 6(1-2), 109-120.
  • Wikipedia. (n.d.). Pyridine.
  • Shu, Y., et al. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2687.
  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine.
  • ResearchGate. (2018). Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethylamin

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Chloro-5-fluoro-4-methoxypyridine, a halogenated pyridine derivative. By understanding the inherent hazards and following established protocols, laboratory personnel can mitigate risks and ensure regulatory compliance.

Hazard Identification and Risk Assessment

This compound is a substituted pyridine and should be handled with the same caution as other halogenated aromatic compounds. While a specific, comprehensive toxicological profile for this exact molecule may not be readily available, data from structurally similar compounds, such as 2-chloropyridine and other fluorinated pyridines, indicate several potential hazards.[1][2]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: May cause significant irritation upon contact.[1]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require special disposal considerations to prevent long-term contamination.

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory operations being performed.

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE protocols is the first line of defense against accidental exposure. All handling of this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.[3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-resistant lab coat, and closed-toe shoes.[3][4]Prevents skin contact, which can lead to irritation or absorption of the chemical. Always check glove compatibility charts for breakthrough times.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a fit-tested N95 or higher respirator is required.Minimizes the inhalation of potentially harmful vapors or aerosols.

Safe Handling Practices:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Keep containers tightly closed when not in use.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical.

Spill and Emergency Procedures

Accidental spills should be treated with immediate and appropriate action to prevent the spread of contamination and minimize exposure.

Minor Spills (manageable by laboratory personnel):

  • Alert others in the immediate vicinity.

  • Don the appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All decontamination materials should also be collected as hazardous waste.

  • Report the spill to the laboratory supervisor.

Major Spills (requiring external assistance):

  • Evacuate the area immediately.

  • Alert others and activate the nearest fire alarm if the spill is flammable or poses an immediate danger.

  • Contact your institution's emergency response team or local emergency services (e.g., 911) and provide them with the chemical name and any available Safety Data Sheet (SDS) information.[5]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Halogenated organic waste must be segregated from non-halogenated waste streams.

Waste Collection and Segregation
  • Designated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and chemically compatible container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound.

High-Temperature Incineration (Preferred Method)

The most effective and environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration.[5] This process should be carried out in a facility equipped with appropriate scrubbers and emission controls to neutralize the resulting acidic gases (e.g., HCl and HF). For halogenated waste, a minimum temperature of 1100°C is often required to ensure complete destruction.[5] This is the standard procedure followed by licensed hazardous waste disposal companies.

Laboratory-Scale Chemical Degradation (for small quantities, where permissible)

In some instances, it may be permissible and practical to chemically degrade small quantities of this compound in the laboratory before collection. This should only be attempted by trained personnel with a thorough understanding of the chemical reactions involved and with appropriate safety measures in place. The following is a proposed method based on the principles of nucleophilic aromatic substitution, a reaction to which 2- and 4-halopyridines are susceptible.[6][7][8][9]

Principle: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack. A strong nucleophile can displace the chloride, leading to a less hazardous compound.

Proposed Protocol: Nucleophilic Substitution with Sodium Ethoxide

WARNING: This procedure should be performed in a chemical fume hood, and all necessary PPE should be worn. The reaction can be exothermic.

  • Preparation:

    • For every 1 gram of this compound waste, prepare a solution of sodium ethoxide by carefully dissolving approximately 0.5 grams of sodium metal in 20 mL of absolute ethanol in a flask equipped with a stir bar and a reflux condenser. This should be done under an inert atmosphere (e.g., nitrogen or argon). Caution: The reaction of sodium with ethanol is exothermic and produces flammable hydrogen gas.

  • Reaction:

    • Once the sodium has completely dissolved, cool the sodium ethoxide solution to room temperature.

    • Slowly add the this compound waste to the stirred sodium ethoxide solution. An exothermic reaction may occur.

    • After the addition is complete, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Work-up and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess sodium ethoxide by adding water dropwise.

    • Neutralize the solution to a pH of approximately 7 with dilute hydrochloric acid.

  • Waste Collection:

    • The resulting solution, containing the substituted pyridine product, ethanol, water, and sodium chloride, should be collected in a designated hazardous waste container for halogenated organic compounds and disposed of through a licensed contractor. While the primary hazardous compound has been degraded, the resulting mixture still requires proper disposal.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, proper PPE usage, and established disposal protocols, researchers can minimize risks. The primary route of disposal should always be through a licensed hazardous waste contractor for high-temperature incineration. Laboratory-scale chemical degradation should only be considered for small quantities by trained personnel where institutional policies permit.

References

  • BenchChem. (2025). Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine.
  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooper
  • Fisher Scientific. (2011).
  • Schlosser, M. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
  • Cai, Y., Luo, Y., Long, X., & Rittmann, B. (2022). Reductive Dehalogenation of Herbicides Catalyzed by Pd0NPs in a H2-Based Membrane Catalyst-Film Reactor. Environmental Science & Technology.
  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment.
  • Carl ROTH. (n.d.).
  • BLD Pharm. (n.d.). 1211515-16-0|this compound.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling Pyridinium bisretinoid A2E.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
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  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Princeton EHS. (n.d.). Chemical Spill Procedures.
  • CymitQuimica. (2024). 2-Fluoro-4-methoxypyridine.
  • Characterization of the initial steps in the reductive dehalogenation catalyzed by tetrachlorohydroquinone dehalogenase. (n.d.). PubMed.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology.
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Mastering the Safe Handling of 2-Chloro-5-fluoro-4-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-5-fluoro-4-methoxypyridine (CAS No. 1211515-16-0), a halogenated pyridine derivative. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a deeply ingrained culture of safety and precision in your laboratory.

Understanding the Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Harmful if swallowed: Acute oral toxicity is a significant risk.

  • Causes skin irritation: Direct contact can lead to localized inflammation and discomfort.

  • Causes serious eye irritation: The substance poses a substantial risk of damage to ocular tissues.

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.

Given these hazards, a multi-faceted approach to personal protective equipment (PPE) and handling protocols is not merely recommended but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the minimum required PPE, with an explanation of the protection afforded by each.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn for splash hazards.[1][2]Protects against splashes and airborne particles that can cause serious and potentially irreversible eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact, which is a primary route of exposure leading to irritation.
Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities, a PVC apron is advised.[3]Minimizes the risk of accidental skin exposure from spills or splashes.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[1] A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.Prevents the inhalation of dust or vapors, which can lead to respiratory tract irritation.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls:
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or release of vapors.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.

  • Spill Kit: A spill kit containing absorbent materials (e.g., sand, vermiculite), personal protective equipment, and waste disposal bags should be readily available.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Proceed if operational Check Eyewash/Shower Check Eyewash/Shower Locate Spill Kit Locate Spill Kit Weigh/Transfer in Hood Weigh/Transfer in Hood Don PPE->Weigh/Transfer in Hood Seal Container Seal Container Weigh/Transfer in Hood->Seal Container Decontaminate Surfaces Decontaminate Surfaces Seal Container->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound.

Handling the Compound:
  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Transfers: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors. Use non-sparking tools.[4]

  • Container Management: Keep the container tightly closed when not in use.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Spill Management:

In the event of a spill, evacuate the immediate area and alert colleagues. For a small spill, and only if you are trained to do so, contain the spill with an inert absorbent material like sand or vermiculite.[1] Scoop the material into a labeled, sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

Waste Collection:
  • Solid Waste: Collect any waste solid, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the waste in a separate, labeled container for halogenated organic waste.

Disposal_Plan cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal Solid Waste Solid Waste (Contaminated consumables, spill cleanup) Label Container Label with: - Chemical Name - Hazard Symbols - Date Solid Waste->Label Container Liquid Waste Liquid Waste (Halogenated organic solvent) Liquid Waste->Label Container Store Securely Store in a designated hazardous waste area Label Container->Store Securely Contact EHS Contact Environmental Health & Safety Store Securely->Contact EHS Incineration Incineration with afterburner and scrubber Contact EHS->Incineration

Caption: A comprehensive plan for the disposal of this compound waste.

Disposal Method:

The recommended disposal method for chlorinated aromatic compounds is incineration in a licensed facility equipped with an afterburner and scrubber to neutralize hazardous combustion products.[1][5] Do not dispose of this chemical down the drain or in regular trash. All waste must be handled in accordance with local, state, and federal regulations.[3]

Conclusion

The safe and effective use of this compound in a laboratory setting is contingent upon a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles and procedures outlined in this guide into your daily workflow, you contribute to a safer research environment for yourself and your colleagues.

References

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  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.
  • Jubilant Ingrevia Limited. (n.d.).
  • CymitQuimica. (2024, April 11).
  • BLD Pharm. (n.d.). 1211515-16-0|this compound.
  • Apollo Scientific. (n.d.). 1211515-16-0 Cas No. | this compound.
  • Matrix Scientific. (n.d.). This compound.
  • Capot Chemical Co., Ltd. (2017, August 7). MSDS of 2-fluoro-5-methoxypyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.